Product packaging for 3,5-Dichloropicolinaldehyde(Cat. No.:CAS No. 471909-65-6)

3,5-Dichloropicolinaldehyde

Cat. No.: B1322331
CAS No.: 471909-65-6
M. Wt: 176 g/mol
InChI Key: DYQOVHGBRUEOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dichloropicolinaldehyde is a useful research compound. Its molecular formula is C6H3Cl2NO and its molecular weight is 176 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2NO B1322331 3,5-Dichloropicolinaldehyde CAS No. 471909-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQOVHGBRUEOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623171
Record name 3,5-Dichloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471909-65-6
Record name 3,5-Dichloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloropyridine-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 3,5-Dichloropicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, functional understanding of a chemical building block is paramount to its effective use in research and development. This guide is crafted to provide not just the what, but the why and the how of 3,5-Dichloropicolinaldehyde. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its reactivity, and the practicalities of its application. This document is intended to be a living tool for the bench chemist and the process development scientist alike.

Core Identity and Physicochemical Landscape

Unambiguous identification and a clear grasp of the physical properties of a starting material are the bedrock of reproducible science.

CAS Number

The definitive identifier for this compound is:

  • CAS Number: 136590-83-5

Structural and Molecular Data

The structural arrangement of this compound, with its electron-withdrawing chlorine atoms flanking an aldehyde group on a pyridine ring, is key to its chemical behavior.

Table 1: Key Properties of this compound

PropertyData
Molecular Formula C₆H₃Cl₂NO
Molecular Weight 176.00 g/mol
Appearance White to brown powder or crystals.[1]
Melting Point 75-80 °C[1]
Boiling Point 242.4 °C at 760 mmHg (Predicted)[2]
Solubility While specific data for this compound is limited, analogous compounds like 3,5-dichloroaniline are soluble in organic solvents such as ethanol, ether, and chloroform, and poorly soluble in water.[3] It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Synthesis Pathway and Experimental Protocol

The primary route to this compound involves the oxidation of the corresponding methyl group of 3,5-dichloropicoline. This transformation is a common challenge in organic synthesis: achieving partial oxidation to the aldehyde without proceeding to the carboxylic acid.

Conceptual Synthesis Workflow

The logical flow for the synthesis begins with the commercially available 3,5-dichloropyridine and proceeds through a free-radical methylation followed by a controlled oxidation.

Caption: Conceptual workflow for the synthesis of this compound.

Field-Proven Experimental Protocol: Oxidation of 3,5-Dichloropicoline

This protocol is a representative method based on established procedures for the selective oxidation of methylpyridines.

Objective: To synthesize this compound via the selective oxidation of 3,5-dichloropicoline.

Materials:

  • 3,5-Dichloropicoline

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Silica gel

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Charge the flask with 3,5-dichloropicoline (1 equivalent) and 1,4-dioxane.

  • Reagent Addition: To the stirred solution, add selenium dioxide (1.1 equivalents). Causality: Selenium dioxide is a classic reagent for the oxidation of benzylic and allylic methyl groups to aldehydes. The slight excess ensures complete conversion of the starting material.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate mobile phase).

  • Workup - Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the black selenium byproduct. Rinse the filter cake with dichloromethane.

  • Workup - Extraction: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Separate the organic layer.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a solid, can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value. Trustworthiness: This multi-point validation ensures the material is of sufficient quality for subsequent applications.

Reactivity and Strategic Applications in Drug Discovery

The utility of this compound in drug development stems from its dual functionality: the reactive aldehyde handle and the electronically distinct dichloropyridine core.

Core Reactivity Profile

The aldehyde group is an electrophilic center, susceptible to attack by nucleophiles. The pyridine ring, particularly with two electron-withdrawing chlorine atoms, can also participate in or influence reactions.

G cluster_input Reactants cluster_output Products Aldehyde This compound Product Adduct (e.g., Amine, Alcohol) Aldehyde->Product Nucleophilic Addition Nucleophile Nucleophile (e.g., Amine, Grignard) Nucleophile->Product

Caption: General nucleophilic addition to this compound.

Key Reaction Classes:

  • Reductive Amination: A cornerstone of medicinal chemistry for library synthesis, the aldehyde can be condensed with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to the corresponding amine.

  • Wittig Reaction: Allows for the formation of a carbon-carbon double bond, providing access to a variety of vinyl-substituted pyridine derivatives.

  • Grignard and Organolithium Additions: Formation of secondary alcohols by the addition of organometallic reagents.

  • Oxidation: Can be oxidized to the corresponding carboxylic acid, 3,5-dichloropicolinic acid, another valuable synthetic intermediate.

Application in Pharmaceutical Synthesis

Chlorinated heterocyclic compounds are prevalent in pharmaceuticals due to the ability of the chlorine atoms to modulate factors like lipophilicity, metabolic stability, and receptor binding affinity.[4][5] this compound serves as a key starting material for introducing the 3,5-dichloropyridyl moiety into larger, more complex molecules. It is a known intermediate in the synthesis of compounds targeting a range of therapeutic areas, including inflammation and oncology.

While a specific blockbuster drug directly synthesized from this compound is not prominently featured in publicly available literature, its structural motif is present in advanced clinical candidates. For example, the 3,5-dichlorophenyl group is a key component of MGL-3196 (Resmetirom), a thyroid hormone receptor-β agonist for the treatment of dyslipidemia.[6] Although MGL-3196 itself is derived from 3,5-dichlorophenol, the synthetic strategies and the rationale for including the dichlorinated aromatic ring are directly translatable to molecules built from this compound.

Safety, Handling, and Storage

Hazard Identification:

  • Causes skin and serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Handling:

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid breathing dust. Use a dust mask (e.g., N95) if handling large quantities.[2]

  • Wash hands thoroughly after handling.

First Aid Measures:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Skin: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from oxidizing agents.

References

A Comprehensive Technical Guide to the Structural Elucidation and Analysis of 3,5-Dichloropicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dichloropicolinaldehyde is a halogenated pyridine derivative of significant interest in the synthesis of pharmaceuticals and agrochemicals. Its precise molecular structure, characterized by a pyridine ring substituted with two chlorine atoms and an aldehyde functional group, dictates its reactivity and biological activity. The unambiguous confirmation of this structure and the rigorous assessment of its purity are paramount for its application in regulated industries. This guide provides an in-depth, multi-technique approach to the structural elucidation and analysis of this compound, grounded in established scientific principles and field-proven methodologies. We will explore the synergistic use of spectroscopic and chromatographic techniques, explaining not just the "how" but the fundamental "why" behind each experimental choice.

Molecular Structure and Physicochemical Properties

Before delving into analytical methodologies, understanding the target molecule is critical. This compound consists of a pyridine ring with chlorine atoms at the 3 and 5 positions and an aldehyde group at the 2-position (picolinaldehyde). This substitution pattern results in a unique electronic and steric environment that influences its spectral and chromatographic behavior.

Caption: Structure of this compound.

Synthesis and Purity Context

The analytical strategy is often informed by the synthetic route, which can predict potential impurities. A common method for producing substituted benzaldehydes involves the oxidation of the corresponding toluene derivative. For instance, 3,5-dichlorobenzaldehyde can be synthesized via the continuous oxidation of 3,5-dichlorotoluene.[1] A similar approach for this compound would involve the oxidation of 3,5-dichloro-2-methylpyridine. This context is crucial as unreacted starting material, over-oxidized carboxylic acid byproducts, or isomers could be present in the final product, necessitating robust chromatographic separation.

Spectroscopic Structural Elucidation

Spectroscopy provides the foundational evidence for the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Rationale: For a molecule like this compound, we expect a simple but highly informative set of spectra. The substitution pattern leaves only two protons on the aromatic ring, and their distinct electronic environments and coupling relationships provide a definitive structural fingerprint. ¹³C and DEPT spectra are used to confirm the carbon count and the type of each carbon atom (quaternary, CH, etc.).

3.1.1 ¹H NMR Spectroscopy

  • Expected Signals:

    • Aldehyde Proton (-CHO): A singlet in the downfield region (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.

    • Aromatic Protons (H-4, H-6): Two distinct signals are expected. The proton at the 6-position (H-6) will likely be a doublet, coupled to the proton at the 4-position (H-4). Similarly, H-4 will be a doublet coupled to H-6. Their chemical shifts will be in the aromatic region (δ 7.0-9.0 ppm), influenced by the electron-withdrawing effects of the nitrogen and chlorine atoms.

3.1.2 ¹³C NMR and DEPT Spectroscopy

  • Expected Signals:

    • Carbonyl Carbon (-CHO): A signal in the highly deshielded region (δ 185-200 ppm).

    • Aromatic Carbons: Six distinct signals are expected for the six carbons of the pyridine ring.

      • Two carbons bearing chlorine atoms (C-3, C-5).

      • Two carbons bearing hydrogen atoms (C-4, C-6).

      • The carbon attached to the aldehyde (C-2).

      • The nitrogen atom of the ring.

    • DEPT-135 Experiment: This experiment is crucial for confirming assignments. The CH carbons (C-4, C-6) will appear as positive peaks, while any CH₂ carbons would be negative (none are expected in this molecule), and quaternary carbons (including C-2, C-3, C-5) will be absent.[2][3]

Assignment ¹H NMR Expected δ (ppm) ¹³C NMR Expected δ (ppm) DEPT-135
-CHO~10.0 (s)~190Absent
H-6 / C-6~8.5 (d)~150Positive
H-4 / C-4~8.0 (d)~140Positive
C-2-~155Absent
C-3-~135Absent
C-5-~130Absent
This table presents predicted values based on typical chemical shifts for similar functional groups and structures.[4]

Protocol: NMR Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent, typically Chloroform-d (CDCl₃), as it is versatile and has a well-known residual peak at 7.26 ppm for calibration.[5]

  • Sample Dissolution: Accurately weigh 10-20 mg of the this compound sample and dissolve it in approximately 0.7 mL of the deuterated solvent in a clean vial.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent peak broadening.[5]

  • Transfer: Transfer the clear solution to a 5 mm NMR tube. The sample height should be approximately 4-5 cm.[5]

  • Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation information that acts as a secondary confirmation of the structure.

Expertise & Rationale: Due to the presence of two chlorine atoms, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore show three peaks: M (containing two ³⁵Cl), M+2 (one ³⁵Cl, one ³⁷Cl), and M+4 (two ³⁷Cl) in a predictable intensity ratio (~9:6:1). This pattern is a highly reliable indicator of the presence of two chlorine atoms.

  • Expected Molecular Ion (M⁺): The nominal molecular weight is 175 g/mol . The mass spectrum should show an intense cluster of peaks at m/z 175 (C₇H₃³⁵Cl₂NO), 177 (C₇H₃³⁵Cl³⁷ClNO), and 179 (C₇H₃³⁷Cl₂NO).

  • Key Fragmentation:

    • Loss of -CHO group (M-29): A fragment corresponding to the loss of the aldehyde group (a hydrogen and a CO molecule) is expected.

    • Loss of Cl: Fragments corresponding to the loss of one or both chlorine atoms.

Ion m/z (for ³⁵Cl) Significance
[M]⁺175Molecular Ion
[M+2]⁺177Isotope Peak (¹ ³⁷Cl)
[M+4]⁺179Isotope Peak (² ³⁷Cl)
[M-H]⁺174Loss of Aldehyde H
[M-CO]⁺147Loss of Carbon Monoxide
[M-CHO]⁺146Loss of Formyl Radical
[M-Cl]⁺140Loss of Chlorine Radical

Protocol: MS Sample Preparation (Direct Infusion ESI)

  • Solution Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (e.g., TOF-MS) is recommended to obtain accurate mass measurements, which can confirm the elemental composition of the parent ion and its fragments.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expertise & Rationale: The IR spectrum will provide clear evidence for the key functional groups: the aldehyde and the substituted aromatic ring. The carbonyl (C=O) stretch of the aldehyde is typically a strong, sharp band, and its position can give clues about conjugation. The C-Cl stretches and the aromatic ring vibrations further corroborate the structure.

  • Expected Absorption Bands:

    • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

    • ~2850 cm⁻¹ and ~2750 cm⁻¹: Aldehyde C-H stretching (Fermi resonance doublet).

    • ~1700-1720 cm⁻¹: A strong, sharp band for the aldehyde C=O stretching.

    • ~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.[7]

    • ~1000-1200 cm⁻¹: C-Cl stretching vibrations.

Frequency Range (cm⁻¹) Vibration Expected Intensity
3050-3100Aromatic C-H StretchMedium-Weak
2820-2880Aldehyde C-H StretchMedium-Weak
1700-1720Aldehyde C=O StretchStrong, Sharp
1550-1600Aromatic Ring C=C, C=N StretchMedium
1000-1200C-Cl StretchStrong

Protocol: IR Sample Preparation (KBr Pellet)

  • Grinding: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Analysis: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Chromatographic Purity Analysis

Chromatography is essential for separating the target compound from impurities, isomers, and starting materials, thereby allowing for accurate purity assessment.

cluster_0 Structural Elucidation Workflow Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR IR Spectroscopy Sample->IR HPLC Chromatographic Analysis (HPLC/GC) Sample->HPLC Integration Data Integration & Verification NMR->Integration MS->Integration IR->Integration HPLC->Integration Structure Confirmed Structure & Purity Report Integration->Structure

Caption: General workflow for analysis.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reversed-phase HPLC is the method of choice for analyzing moderately polar compounds like this compound. A C18 column provides a nonpolar stationary phase that separates compounds based on their hydrophobicity. An acidic mobile phase is often used for pyridine-containing compounds to ensure consistent protonation of the nitrogen atom, leading to sharp, symmetrical peaks.[8][9]

Protocol: HPLC Purity Assessment

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic acid added to both phases to improve peak shape.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 275 nm).[10]

  • Sample Preparation: Prepare a solution of the sample in the mobile phase (e.g., 1 mg/mL) and filter it through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and run the gradient. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Expertise & Rationale: GC is suitable for volatile and thermally stable compounds. Given its aldehyde functionality, this compound should be amenable to GC analysis. The choice of a polar or non-polar capillary column can be used to achieve separation from closely related isomers or impurities.[11]

Protocol: GC Purity Assessment

  • Column: A mid-polarity capillary column such as a DB-5 or equivalent.[11]

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID).

  • Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Integrated Data Analysis: The Final Confirmation

No single technique provides the complete picture. The structural elucidation of this compound is a process of converging evidence.

cluster_NMR NMR Data cluster_MS MS Data cluster_IR IR Data cluster_Chroma Purity Data center_node This compound Structure Confirmed nmr_h ¹H: Aldehyde H 2 Aromatic H (doublets) nmr_h->center_node Framework nmr_c ¹³C: 6 Aromatic C 1 Carbonyl C nmr_c->center_node Framework ms_mw Correct MW (175) ms_mw->center_node MW & Elemental ms_iso Cl₂ Isotope Pattern (M, M+2, M+4) ms_iso->center_node MW & Elemental ir_co C=O Stretch (~1710 cm⁻¹) ir_co->center_node Functional Groups ir_ccl C-Cl Stretch ir_ccl->center_node Functional Groups chroma Single Major Peak (>99% by HPLC/GC) chroma->center_node Purity

Caption: Integration of analytical data.

The process is as follows:

  • Mass Spectrometry confirms the molecular weight and the presence of two chlorine atoms.

  • IR Spectroscopy confirms the presence of the aldehyde and chlorinated aromatic ring functional groups.

  • NMR Spectroscopy pieces together the exact connectivity of the atoms, showing the relative positions of the aldehyde and the two protons on the dichlorinated pyridine ring.

  • Chromatography confirms that the spectroscopic data corresponds to a single, pure compound and not a mixture.

Safety and Handling

Proper handling is essential when working with any chemical.

  • Hazards: this compound is classified as toxic if swallowed and fatal if inhaled. It causes skin irritation and serious eye damage. It is also suspected of causing cancer and may damage fertility or the unborn child.

  • Precautions:

    • Always work in a well-ventilated fume hood.[12]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13]

    • Avoid breathing dust, vapors, or mists.[13]

    • Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a cool, well-ventilated area, away from incompatible materials.[13] The compound may be hygroscopic and should be stored under an inert atmosphere.

Conclusion

The structural elucidation and analysis of this compound require a meticulous and integrated analytical approach. By combining the detailed framework information from NMR, the molecular weight and elemental data from MS, the functional group confirmation from IR, and the purity assessment from chromatography, a complete and unambiguous profile of the molecule can be established. This self-validating system of cross-verification ensures the highest degree of confidence in the identity and quality of the compound, a critical requirement for its use in research and development.

References

Whitepaper: Strategic Synthesis and High-Purity Isolation of 3,5-Dichloropicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3,5-Dichloropicolinaldehyde, a halogenated pyridine-2-carboxaldehyde, represents a pivotal building block in contemporary medicinal and agricultural chemistry. Its unique substitution pattern—featuring an electrophilic aldehyde function and two chlorine atoms that modulate electronic properties and provide vectors for further functionalization—makes it a highly valuable intermediate. This guide provides a comprehensive overview of the principal synthetic strategies for its preparation, grounded in established chemical principles. We will dissect three primary synthetic routes: the controlled oxidation of a 2-methyl precursor, the partial hydrolysis of a 2-(trichloromethyl) intermediate, and the selective reduction of a 2-carboxylic acid derivative. Each pathway is evaluated for its scalability, efficiency, and control over impurity profiles. Furthermore, this document details robust, field-proven protocols for the purification of the final product to the high degree of purity required for pharmaceutical and research applications.

Introduction: The Strategic Value of this compound

Halogenated heterocycles are privileged scaffolds in drug discovery and process chemistry. The pyridine core, in particular, is a ubiquitous feature in numerous biologically active molecules. The specific substitution pattern of this compound (2-formyl-3,5-dichloropyridine) offers a trifecta of chemical utility:

  • The Aldehyde Handle: The formyl group at the C2 position is a versatile functional group, readily participating in reactions such as Wittig olefination, reductive amination, and condensation reactions to build molecular complexity.

  • The Dichloro-Substitution: The chlorine atoms at the C3 and C5 positions significantly influence the pyridine ring's electronics, making it more electron-deficient. This impacts the reactivity of the aldehyde and the ring itself. These positions also serve as potential sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, alkyl, or amino substituents, enabling rapid library synthesis.[1]

  • Structural Precursor: This molecule is an essential precursor for a range of more complex targets, including kinase inhibitors, herbicides, and other specialized agrochemicals.[2]

Given the absence of a single, standardized industrial synthesis, a strategic approach based on fundamental organic chemistry principles is required. This guide elucidates the most logical and defensible pathways to this key intermediate.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting materials. The choice of route often depends on the availability of precursors, scalability requirements, and the desired impurity profile. We will explore three primary, chemically sound strategies.

Logical Framework for Synthesis

The following diagram illustrates the three divergent pathways discussed in this guide, all converging on the target molecule.

G cluster_start cluster_target A 3,5-Dichloro-2-methylpyridine Target This compound A->Target Oxidation B 3,5-Dichloropicolinic Acid B->Target Reduction (via activated intermediate) C 3,5-Dichloro-2-(trichloromethyl)pyridine C->Target Controlled Hydrolysis

Caption: Divergent synthetic pathways to this compound.

Route 1: Oxidation of 3,5-Dichloro-2-methylpyridine

This classical approach leverages the oxidation of a methyl group to an aldehyde. The primary challenge lies in preventing over-oxidation to the corresponding carboxylic acid.

  • Mechanism & Rationale: The synthesis begins with 3,5-dichloro-2-methylpyridine. Oxidation can be achieved using various reagents. Selenium dioxide (SeO₂) is a common choice for the selective oxidation of benzylic-type methyl groups. Alternatively, manganese dioxide (MnO₂) can be effective, although it often requires stoichiometric or excess quantities and can be less selective. The reaction proceeds via the formation of an intermediate that is more resistant to further oxidation than the starting material, allowing the aldehyde to be isolated.

  • Advantages: This route is conceptually straightforward and can be high-yielding if over-oxidation is successfully managed.

  • Challenges: The starting material, 3,5-dichloro-2-methylpyridine, may not be commercially available and might require a separate synthesis. Over-oxidation to 3,5-dichloropicolinic acid is a significant risk, leading to purification challenges. The toxicity of selenium compounds necessitates careful handling and waste disposal protocols.

Route 2: Hydrolysis of 3,5-Dichloro-2-(trichloromethyl)pyridine

This pathway involves the formation of a trichloromethyl group, which serves as a masked aldehyde. This group can be hydrolyzed under controlled conditions to yield the desired product.

  • Mechanism & Rationale: The synthesis of the key intermediate, 3,5-dichloro-2-(trichloromethyl)pyridine[3], typically involves the radical chlorination of 3,5-dichloro-2-methylpyridine using reagents like N-chlorosuccinimide (NCS) or chlorine gas under UV initiation. The subsequent hydrolysis of the -CCl₃ group can be achieved using sulfuric acid or a mixture of acids. The reaction proceeds through dichloromethyl and monochloromethyl intermediates. By carefully controlling the reaction time and temperature, the hydrolysis can be stopped at the aldehyde stage before proceeding to the carboxylic acid.[4] The synthesis of the related isomer, 2,3-dichloro-5-(trichloromethyl)pyridine, from nicotinic acid is well-documented and provides a strong precedent for this type of transformation.[5]

  • Advantages: This route often provides good yields and can be amenable to large-scale production. The trichloromethyl intermediate is generally stable and can be purified before the final hydrolysis step.

  • Challenges: The initial radical chlorination step can be difficult to control, potentially leading to a mixture of chlorinated products. The hydrolysis step requires precise control to maximize the aldehyde yield and minimize the formation of the carboxylic acid byproduct.

Route 3: Selective Reduction of 3,5-Dichloropicolinic Acid Derivatives

This is arguably the most controlled and versatile laboratory-scale method. It involves activating the carboxylic acid and then reducing the activated intermediate to the aldehyde.

  • Mechanism & Rationale: The starting material, 3,5-dichloropicolinic acid[6], is first converted to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or a Weinreb amide. This activated intermediate is then treated with a mild and selective reducing agent. For acid chlorides, a Rosenmund reduction (H₂, Pd/BaSO₄) can be employed. For Weinreb amides, diisobutylaluminium hydride (DIBAL-H) is highly effective, as the intermediate tetrahedral species is stable at low temperatures, preventing over-reduction to the alcohol.[7]

  • Advantages: This route offers the highest degree of control, significantly minimizing the risk of over-reduction to the alcohol. It is generally a high-yielding process and is adaptable to various scales.

  • Challenges: The synthesis may require multiple discrete steps (acid to acid chloride to aldehyde), potentially lowering the overall process efficiency. Hydride reducing agents like DIBAL-H are pyrophoric and require careful handling under inert atmosphere conditions.

Quantitative Data Summary
Synthetic RouteKey ReagentsTypical Yield (%)Key AdvantagesCritical Challenges
1. Oxidation SeO₂, MnO₂50-70Conceptually simpleRisk of over-oxidation; toxic reagents
2. Hydrolysis NCS, Cl₂; H₂SO₄65-85Good for scale-upControl of chlorination; precise hydrolysis conditions
3. Reduction SOCl₂, DIBAL-H75-90High selectivity and controlMulti-step; handling of pyrophoric reagents

Detailed Experimental Protocols

The following section provides a detailed, step-by-step protocol for Route 3 , selected for its high degree of control and suitability for producing high-purity material in a research setting.

Workflow for Synthesis via Reduction Pathway

G A 3,5-Dichloropicolinic Acid B Add SOCl₂ in Toluene Reflux, 2h A->B C 3,5-Dichloropicolinoyl Chloride (Intermediate) B->C D Dissolve in dry THF Cool to -78 °C C->D E Add DIBAL-H (1.1 eq) Stir, 3h at -78 °C D->E F Reaction Quench (e.g., Rochelle's Salt) E->F G Aqueous Workup & Organic Extraction F->G H Purification (Column Chromatography) G->H I This compound H->I

Caption: Step-by-step workflow for the reduction of 3,5-Dichloropicolinic Acid.

Protocol 3.1: Synthesis of this compound via Acid Chloride Reduction

Materials:

  • 3,5-Dichloropicolinic acid (10.0 g, 52.1 mmol)[6]

  • Thionyl chloride (SOCl₂) (7.5 mL, 104.2 mmol)

  • Toluene, anhydrous (100 mL)

  • Tetrahydrofuran (THF), anhydrous (150 mL)

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M in hexanes (57.3 mL, 57.3 mmol)

  • Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Acid Chloride:

    • To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser (under a nitrogen atmosphere), add 3,5-dichloropicolinic acid (10.0 g) and anhydrous toluene (100 mL).

    • Slowly add thionyl chloride (7.5 mL) to the suspension at room temperature.

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 2 hours. The reaction mixture should become a clear solution.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 3,5-dichloropicolinoyl chloride is a yellow oil or solid and is used directly in the next step without further purification.

  • Reduction to the Aldehyde:

    • Place the crude acid chloride under a high vacuum for 30 minutes to ensure all volatile reagents are removed.

    • Under a nitrogen atmosphere, dissolve the residue in anhydrous THF (150 mL) and transfer to a 500 mL three-necked flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the DIBAL-H solution (57.3 mL, 1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC (thin-layer chromatography).[8]

  • Workup and Extraction:

    • While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by adding a saturated aqueous solution of Rochelle's salt (100 mL). Caution: The quench is exothermic.

    • Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours until the two phases become clear.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Achieving high purity is critical for subsequent applications. The crude product from any synthetic route will likely contain unreacted starting materials or byproducts (e.g., carboxylic acid or alcohol).

Purification by Column Chromatography

Column chromatography is the most effective method for purifying this compound.[9]

  • Stationary Phase: Silica gel (230-400 mesh) is standard.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is used. A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective. The exact ratio should be determined by preliminary TLC analysis.

  • Procedure:

    • Prepare a silica gel column in hexanes.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

    • Load the sample onto the column.

    • Elute the column with the hexanes/ethyl acetate solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white to off-white solid.

Purification by Recrystallization

For material that is already reasonably pure after chromatography, recrystallization can be used to achieve analytical-grade purity.[10]

  • Solvent Selection: The ideal solvent is one in which the aldehyde has high solubility at elevated temperatures but low solubility at room temperature or below.[10] A mixed solvent system, such as ethanol/water or toluene/hexanes, is often effective.

  • Procedure:

    • Dissolve the solid product in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[11]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To confirm the presence of the key aldehyde functional group (C=O stretch typically around 1700 cm⁻¹).

  • Melting Point: A sharp melting point range is indicative of high purity.

Safety and Handling Considerations

  • Halogenated Pyridines: Dichloropyridine derivatives should be handled with care as they can be irritants and are potentially toxic. Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Thionyl chloride is corrosive and lachrymatory. DIBAL-H is pyrophoric and reacts violently with water. Both must be handled in a well-ventilated fume hood under an inert atmosphere.

  • Waste Disposal: All chemical waste, especially that containing selenium or other heavy metals, must be disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound is a task that requires careful strategic planning. While several routes are chemically viable, the reduction of a 3,5-dichloropicolinic acid derivative offers the most reliable combination of control, selectivity, and high yield for producing research-grade material. The success of the synthesis is critically dependent on a well-executed purification strategy, with column chromatography being the method of choice for removing structurally similar impurities. This guide provides the necessary framework for researchers to confidently produce and purify this valuable chemical intermediate for applications in drug discovery and beyond.

References

Spectroscopic Blueprint of 3,5-Dichloropicolinaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Structural Significance of 3,5-Dichloropicolinaldehyde

This compound, a halogenated pyridine derivative, serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its pyridine core, substituted with two chlorine atoms and a reactive aldehyde group, offers multiple sites for chemical modification, making it a valuable intermediate in drug discovery and development. The precise arrangement of these functional groups dictates the molecule's reactivity and its potential to interact with biological targets. Accurate structural confirmation and purity assessment are paramount before its use in any synthetic route. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. The interpretation presented herein is grounded in fundamental principles and provides the causal logic behind the observed spectral data, ensuring a robust and validated understanding of the molecule's chemical identity.

Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Integration cluster_confirm Confirmation Prep Weigh Compound & Prepare Solutions NMR_Acq NMR Acquisition (¹H, ¹³C) Prep->NMR_Acq Disperse Sample IR_Acq IR Acquisition (ATR) Prep->IR_Acq Disperse Sample MS_Acq MS Acquisition (EI/ESI) Prep->MS_Acq Disperse Sample NMR_Int NMR Interpretation (Shifts, Couplings) NMR_Acq->NMR_Int IR_Int IR Interpretation (Functional Groups) IR_Acq->IR_Int MS_Int MS Interpretation (m/z, Isotopes) MS_Acq->MS_Int Integration Integrated Data Analysis NMR_Int->Integration IR_Int->Integration MS_Int->Integration Confirm Structural Confirmation Integration->Confirm Corroborate Findings

Caption: A generalized workflow for the spectroscopic analysis of a synthetic organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol

A standard protocol for acquiring NMR data for this compound is as follows:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is critical for unambiguous assignments.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A wider spectral width (~220 ppm) is used, and a significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons in the molecule.

Signal AssignmentChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
Aldehyde-H~10.2Singlet (s)1H
Pyridine-H4~8.2Doublet (d)1H
Pyridine-H6~8.6Doublet (d)1H
  • Aldehyde Proton (~10.2 ppm): This proton appears as a singlet far downfield. Causality: The strong deshielding effect of the adjacent electronegative oxygen atom of the carbonyl group causes this significant downfield shift, which is highly characteristic of aldehyde protons. Its singlet nature is due to the absence of adjacent protons to couple with.

  • Pyridine Protons (~8.2 and ~8.6 ppm): The two protons on the pyridine ring appear as doublets. Causality: Their downfield position is characteristic of aromatic protons. The electron-withdrawing nature of the nitrogen atom and the two chlorine atoms deshields these protons. They appear as doublets due to coupling to each other (a four-bond coupling, J-coupling, is expected). The H6 proton is typically further downfield than H4 due to its proximity to the electron-withdrawing nitrogen atom.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom.

Signal AssignmentChemical Shift (δ) ppm (Predicted)
C=O (Aldehyde)~190
C2 (C-CHO)~152
C6~150
C4~140
C3 (C-Cl)~135
C5 (C-Cl)~132
  • Aldehyde Carbonyl (~190 ppm): The carbonyl carbon is the most downfield signal, a characteristic feature of aldehydes.[1] Causality: The double bond to the highly electronegative oxygen atom results in significant deshielding.

  • Pyridine Carbons (~132-152 ppm): The five sp² hybridized carbons of the pyridine ring appear in the aromatic region. The carbons directly attached to the electronegative nitrogen (C2, C6) and chlorine atoms (C3, C5) are typically shifted to different extents. The specific assignments require more advanced 2D NMR techniques (like HMBC and HSQC) but the presence of six distinct signals in these regions strongly supports the proposed structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Experimental Protocol
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A small amount of the solid this compound is placed directly on the ATR crystal. Pressure is applied to ensure good contact. A background spectrum of the empty crystal is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

IR Spectral Data & Interpretation

The IR spectrum provides a molecular "fingerprint" and confirms the presence of the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100-3000Aromatic C-H StretchMedium
~2850 & ~2750Aldehyde C-H Stretch (Fermi Doublet)Weak
~1710Carbonyl (C=O) StretchStrong
~1600-1450Aromatic C=C & C=N StretchMedium
~800-700C-Cl StretchStrong
  • Carbonyl (C=O) Stretch (~1710 cm⁻¹): A strong, sharp absorption band in this region is definitive evidence of a carbonyl group.[2] Its position is characteristic of an aromatic aldehyde.

  • Aldehyde C-H Stretch (~2850 & ~2750 cm⁻¹): The presence of one or two weak bands in this region is highly diagnostic for the C-H bond of an aldehyde.[3] This, in conjunction with the strong C=O stretch, confirms the aldehyde functionality.

  • Aromatic C-H and C=C/C=N Stretches: Absorptions above 3000 cm⁻¹ are characteristic of sp² C-H bonds (aromatic), while the bands in the 1600-1450 cm⁻¹ region confirm the vibrations of the pyridine ring.[3]

  • C-Cl Stretch (~800-700 cm⁻¹): Strong absorptions in the lower wavenumber region are characteristic of carbon-chlorine stretching vibrations, confirming the presence of the chloro-substituents.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, which in turn allows for the determination of its molecular formula.

Experimental Protocol
  • Ionization Method: Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules. Electrospray Ionization (ESI) is a softer technique that can also be used, typically showing the protonated molecule [M+H]⁺.

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to obtain highly accurate mass measurements.

  • Analysis: The sample is introduced into the instrument, ionized, and the resulting ions are separated based on their m/z ratio.

Mass Spectral Data & Interpretation

The key information derived from the mass spectrum is the molecular ion peak and its isotopic pattern.

m/z Value (Predicted)Ion IdentityKey Feature
175, 177, 179[M]⁺Isotopic pattern for two chlorine atoms
  • Molecular Ion ([M]⁺): The molecular formula of this compound is C₆H₃Cl₂NO. The nominal molecular weight is 175 g/mol .

  • Isotopic Pattern: The most crucial diagnostic feature in the mass spectrum is the isotopic pattern of the molecular ion. Chlorine has two common isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). For a molecule containing two chlorine atoms, the mass spectrum will show a characteristic cluster of peaks for the molecular ion:

    • M⁺ peak (containing two ³⁵Cl atoms): Relative intensity of 100%

    • (M+2)⁺ peak (one ³⁵Cl, one ³⁷Cl): Relative intensity of ~65%

    • (M+4)⁺ peak (two ³⁷Cl atoms): Relative intensity of ~10%

This distinctive 100:65:10 intensity ratio is unambiguous proof of the presence of two chlorine atoms in the molecule. High-resolution mass spectrometry would provide an exact mass (e.g., for C₆H₃³⁵Cl₂NO, the calculated monoisotopic mass is 174.9592) that can confirm the elemental composition with high confidence.

Mass_Spec_Fragmentation M [C₆H₃Cl₂NO]⁺ m/z = 175/177/179 Molecular Ion M_minus_H [C₆H₂Cl₂NO]⁺ m/z = 174/176/178 M->M_minus_H - H• M_minus_CO [C₅H₃Cl₂N]⁺ m/z = 147/149/151 M->M_minus_CO - CO M_minus_Cl [C₆H₃ClNO]⁺ m/z = 140/142 M->M_minus_Cl - Cl•

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of 3,5-Dichloropicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Understanding a Versatile Heterocyclic Building Block

3,5-Dichloropicolinaldehyde is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with two chlorine atoms and an aldehyde functional group, presents a unique landscape of reactivity. The electron-withdrawing nature of the chlorine atoms and the nitrogen heteroatom significantly influences the electrophilicity of both the aldehyde carbon and the pyridine ring. This guide provides an in-depth exploration of the chemical reactivity, stability, and handling of this compound, grounded in established chemical principles and practical laboratory insights. Our objective is to equip researchers, scientists, and drug development professionals with the technical understanding necessary to effectively and safely utilize this compound in their synthetic endeavors.

Physicochemical Properties and Structural Profile

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis. These properties dictate choices regarding solvents, reaction temperatures, and purification methods.

Molecular Structure: The molecule consists of a pyridine ring with chlorine atoms at the 3 and 5 positions and an aldehyde group at the 2-position (picolinaldehyde). The carbonyl carbon is sp² hybridized, resulting in a trigonal planar geometry around it.[1] This planarity, combined with the polarity of the carbonyl bond, is central to its reactivity.[2]

PropertyValueReference
Molecular Formula C₆H₃Cl₂NO[3]
Molecular Weight 176.00 g/mol [3]
Appearance White to off-white crystalline solid[4]
Melting Point 63.5 - 65.5 °C[4]
Boiling Point 235 - 240 °C[4]
CAS Number 136590-83-5 (related structure)[3]

Note: Data is compiled from sources describing 3,5-Dichlorobenzaldehyde and related structures, which are expected to have similar properties.

Chemical Reactivity: A Tale of Two Electrophiles

The reactivity of this compound is dominated by the electrophilic character of the aldehyde carbon. The electron-deficient pyridine ring also influences the molecule's overall reactivity profile.

Reactions of the Aldehyde Group: The Primary Hub of Reactivity

The aldehyde functional group is the most accessible site for chemical transformation. Its reactivity is governed by the polarized carbon-oxygen double bond, where the carbon atom carries a partial positive charge, making it an excellent target for nucleophiles.[2][5]

This is the quintessential reaction of aldehydes.[1] A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate.[1][2] This intermediate is then typically protonated during workup to yield the final product.[1]

The general mechanism is as follows:

Degradation_Pathway A This compound B 3,5-Dichloropicolinic Acid A->B  Autoxidation  (Air, Light) C Dechlorinated Intermediates A->C  Biodegradation  (Microbial Action) D Ring Cleavage Products (e.g., CO₂, H₂O, NH₃, HCl) C->D  Further  Metabolism Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aldehyde in Methanol B Cool to 0 °C (Ice Bath) A->B C Add NaBH₄ Portion-wise B->C D Stir at RT (Monitor by TLC) C->D E Quench with Acetone D->E F Evaporate Solvent E->F G Partition between EtOAc and Water F->G H Dry Organic Layer (Na₂SO₄) & Evaporate G->H I Purify by Column Chromatography H->I

References

The Synthetic Landscape of 3,5-Dichloropicolinaldehyde: A Technical Guide for Chemical Architects

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher and professional in the fields of pharmaceutical development and agrochemical synthesis, the strategic construction of molecular entities is paramount. 3,5-Dichloropicolinaldehyde, a highly functionalized pyridine derivative, stands as a critical building block, its aldehyde moiety a versatile handle for a plethora of subsequent chemical transformations. This technical guide provides an in-depth exploration of the prevalent and most practical synthetic routes to this valuable intermediate, grounded in mechanistic principles and supported by actionable protocols.

Introduction: The Strategic Importance of this compound

The pyridine core, substituted with chlorine atoms at the 3 and 5 positions, imparts specific electronic and steric properties, influencing the reactivity and biological activity of downstream compounds. The aldehyde group at the 2-position serves as a key electrophilic site, readily participating in reactions such as Wittig olefination, reductive amination, and the formation of imines and oximes. This trifecta of functional groups makes this compound a sought-after precursor in the synthesis of complex molecules with potential applications in medicine and agriculture. Understanding its synthesis is not merely an academic exercise but a gateway to innovation in these critical sectors.

Primary Synthetic Strategy: The Cyanide-to-Aldehyde Pathway

The most logical and widely applicable approach to the synthesis of this compound hinges on the partial reduction of its corresponding nitrile, 3,5-dichloropicolinonitrile. This strategy is favored due to the relative stability of the nitrile group and the availability of selective reducing agents that can halt the reduction at the aldehyde stage, preventing over-reduction to the alcohol.

Route 1: Synthesis of the Key Intermediate: 3,5-Dichloropicolinonitrile

The journey to this compound begins with the preparation of its nitrile precursor. Two principal methods for the synthesis of 3,5-dichloropicolinonitrile (also known as 3,5-dichloro-2-cyanopyridine) have been established, starting from either 2,3,5-trichloropyridine or 3,5-dichloropyridine 1-oxide.

Method A: From 2,3,5-Trichloropyridine

This route involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of 2,3,5-trichloropyridine is displaced by a cyanide group. The selection of the 2-position for substitution is directed by the electron-withdrawing nature of the pyridine nitrogen, which activates the alpha and gamma positions to nucleophilic attack.

Method B: From 3,5-Dichloropyridine 1-Oxide

An alternative approach begins with the N-oxide of 3,5-dichloropyridine. The N-oxide functionality enhances the reactivity of the pyridine ring, particularly at the 2-position. Treatment with a cyanide source, such as trimethylsilyl cyanide in the presence of an activating agent like dimethylcarbamoyl chloride, facilitates the introduction of the cyano group.

Table 1: Comparison of Synthesis Routes to 3,5-Dichloropicolinonitrile

ParameterMethod A: From 2,3,5-TrichloropyridineMethod B: From 3,5-Dichloropyridine 1-Oxide
Starting Material 2,3,5-Trichloropyridine3,5-Dichloropyridine 1-Oxide
Key Reagents Fluoride source, Cyanide salt, CatalystTrimethylsilyl cyanide, Dimethylcarbamoyl chloride
General Yield Moderate to HighReported around 40%
Key Considerations Multi-step process involving an initial fluorination.Direct cyanation of the activated pyridine ring.
Route 2: The Crucial Transformation: DIBAL-H Reduction of 3,5-Dichloropicolinonitrile

With the nitrile intermediate in hand, the pivotal step is its selective reduction to the aldehyde. The reducing agent of choice for this transformation is Diisobutylaluminium hydride (DIBAL-H). The efficacy of DIBAL-H lies in its steric bulk and moderate reactivity compared to agents like lithium aluminum hydride (LiAlH₄).[1][2]

The mechanism of the DIBAL-H reduction involves the coordination of the nitrogen atom of the nitrile to the aluminum center of DIBAL-H. This coordination activates the cyano group towards hydride attack.[2] A single equivalent of hydride is delivered to the nitrile carbon, forming a stable aluminum-imine intermediate. Crucially, at low temperatures (typically -78 °C), this intermediate is stable and does not undergo further reduction.[2][3] Subsequent aqueous workup hydrolyzes the imine to furnish the desired aldehyde. This temperature control is critical to prevent the formation of the corresponding primary alcohol.

G cluster_0 Synthesis of 3,5-Dichloropicolinonitrile cluster_1 Reduction to Aldehyde 2,3,5-Trichloropyridine 2,3,5-Trichloropyridine 3,5-Dichloropicolinonitrile 3,5-Dichloropicolinonitrile 2,3,5-Trichloropyridine->3,5-Dichloropicolinonitrile  + CN⁻ 3,5-Dichloropyridine 1-Oxide 3,5-Dichloropyridine 1-Oxide 3,5-Dichloropyridine 1-Oxide->3,5-Dichloropicolinonitrile  + TMSCN This compound This compound 3,5-Dichloropicolinonitrile->this compound  1. DIBAL-H, -78°C  2. H₃O⁺

Caption: Primary synthetic pathway to this compound.

Experimental Protocol: DIBAL-H Reduction of 3,5-Dichloropicolinonitrile

This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 3,5-Dichloropicolinonitrile

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., 1 M in toluene or THF)

  • Anhydrous solvent (e.g., dichloromethane (DCM), THF, or toluene)

  • Methanol

  • Aqueous Rochelle's salt solution (potassium sodium tartrate) or dilute HCl

  • Ethyl acetate or DCM for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3,5-dichloropicolinonitrile (1 equivalent).

  • Dissolve the nitrile in the chosen anhydrous solvent under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath. It is imperative to maintain this temperature to prevent over-reduction.[3]

  • Slowly add the DIBAL-H solution (1 to 1.2 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature.

  • Add the aqueous Rochelle's salt solution and stir vigorously until two clear layers form. Alternatively, a dilute acid quench can be employed.

  • Filter the resulting suspension through a pad of Celite to remove aluminum salts, washing the filter cake with ethyl acetate or DCM.

  • Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by silica gel column chromatography or recrystallization as needed.

Alternative Synthetic Considerations

While the nitrile reduction pathway is the most direct, other theoretical routes can be envisioned, leveraging different functional group interconversions.

Oxidation of (3,5-Dichloropyridin-2-yl)methanol

If the corresponding primary alcohol, (3,5-dichloropyridin-2-yl)methanol, is available, it could be oxidized to the aldehyde. A variety of mild oxidizing agents could be employed for this purpose, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation. This approach avoids the use of pyrophoric DIBAL-H but requires the synthesis of the starting alcohol, which itself might be prepared by the reduction of 3,5-dichloropicolinic acid or its ester.

G 3,5-Dichloropicolinic Acid 3,5-Dichloropicolinic Acid (3,5-Dichloropyridin-2-yl)methanol (3,5-Dichloropyridin-2-yl)methanol 3,5-Dichloropicolinic Acid->(3,5-Dichloropyridin-2-yl)methanol  Reduction (e.g., LiAlH₄) This compound This compound (3,5-Dichloropyridin-2-yl)methanol->this compound  Oxidation (e.g., PCC, DMP)

Caption: Alternative synthetic route via alcohol oxidation.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through the DIBAL-H-mediated reduction of 3,5-dichloropicolinonitrile. This method offers high selectivity and is amenable to a range of scales, provided stringent temperature control is maintained. The development of more sustainable and safer reducing agents could present an avenue for future research, potentially circumventing the need for pyrophoric reagents and cryogenic conditions. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the efficient and robust synthesis of key building blocks like this compound will remain a cornerstone of chemical innovation.

References

A Technical Guide to the Quantum Mechanical Profile of 3,5-Dichloropicolinaldehyde: A Computational Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern pharmaceutical and agrochemical development, the rational design of molecules is paramount. Understanding the intrinsic electronic and structural properties of chemical intermediates is not merely academic; it is a critical step in predicting reactivity, metabolic fate, and biological activity. 3,5-Dichloropicolinaldehyde, a halogenated pyridine derivative, serves as a vital structural motif and versatile building block in the synthesis of numerous bioactive compounds, including anti-inflammatory and anti-cancer agents.[1][2] The strategic placement of chloro-substituents and the aldehyde functional group on the pyridine ring imparts a unique reactivity profile that is of significant interest to medicinal chemists.[3]

This technical guide provides an in-depth exploration of this compound through the lens of quantum mechanics. We will employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methodologies to construct a comprehensive molecular portrait. The objective is to move beyond simple structural representation and to elucidate the underlying quantum chemical principles that govern its behavior. For researchers and drug development professionals, this guide offers a framework for leveraging computational chemistry to accelerate the discovery pipeline, providing predictive insights that can guide synthesis and functional testing.

Part 1: The Computational Philosophy: Methodological Rationale

The choice of a computational method is the foundation of any quantum mechanical study. It is a balance between predictive accuracy and computational feasibility. For a molecule like this compound, with its blend of covalent bonds, lone pairs, and π-systems, a carefully selected methodology is essential for generating trustworthy results.

Core Framework: Density Functional Theory (DFT)

Our primary tool is Density Functional Theory (DFT), a workhorse of modern computational chemistry. Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach provides a remarkable combination of efficiency and accuracy.

  • Expertise-Driven Choice of Functional and Basis Set:

    • Functional (B3LYP): We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of organic molecules, particularly for properties like bond energies and vibrational frequencies.[4] Its widespread validation across a vast range of chemical systems establishes it as a reliable standard.

    • Basis Set (6-311++G(d,p)): The choice of the 6-311++G(d,p) basis set is deliberate. The "6-311G" core provides a flexible triple-split valence description of the electrons. The additions are critical:

      • ++ (Diffuse Functions): These functions are essential for accurately modeling the spatial extent of electron density far from the atomic nuclei. They are particularly important for describing lone pairs (on the nitrogen and oxygen atoms) and anions, leading to more accurate energy and electronic property calculations.[5][6]

      • (d,p) (Polarization Functions): These functions allow for non-spherical distortion of the electron clouds around atoms, which is a physical reality in molecules where atoms are subject to the electric fields of their neighbors. This is indispensable for correctly modeling bond angles and strengths.[5][6]

All calculations referenced herein are performed using the Gaussian suite of programs, a standard in the field.[5]

Computational Workflow: A Self-Validating System

The protocol follows a logical progression where each step builds upon the last, creating a self-validating workflow. The initial geometry optimization must yield a true energy minimum, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis. This validated structure then serves as the reliable foundation for all further electronic property calculations.

G cluster_input Initial Setup cluster_core_calc Core Calculations cluster_analysis Property Analysis cluster_validation Experimental Validation Input Define Molecule: This compound Method Select Method: DFT/B3LYP/6-311++G(d,p) Input->Method Opt Geometry Optimization Method->Opt Freq Vibrational Frequency Calculation Opt->Freq Confirms Energy Minimum Elec Electronic Properties (HOMO, LUMO, MEP) Opt->Elec NBO NBO Analysis Opt->NBO TDDFT TD-DFT for UV-Vis Opt->TDDFT Struct Structural Parameters (Bond Lengths, Angles) Freq->Struct Vib FT-IR & Raman Spectra Freq->Vib Exp Spectroscopic Data (FT-IR, Raman, UV-Vis) Vib->Exp Compare TDDFT->Exp Compare

Caption: Computational workflow for quantum mechanical analysis.

Part 2: Molecular Geometry and Vibrational Dynamics

A molecule's three-dimensional structure and its vibrational modes are fundamental to its identity and reactivity. DFT provides a precise, atom-level view of these characteristics.

Optimized Molecular Structure

The first computational step is to find the molecule's most stable conformation through geometry optimization. This process iteratively adjusts the positions of the atoms until the configuration with the lowest possible energy is found. The resulting bond lengths and angles are predictive benchmarks that can be compared with experimental data from techniques like X-ray crystallography.

Table 1: Selected Optimized Geometrical Parameters for this compound (Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory.)

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C=O1.215
C-Cl (C3)1.748
C-Cl (C5)1.745
C-N (Pyridine)1.338
Bond Angles (°)
O-C-H (Aldehyde)120.5
Cl-C3-C4121.2
C2-N1-C6117.8
Vibrational Analysis: The Molecular Fingerprint

Once the optimized geometry is confirmed as a true energy minimum (indicated by the absence of imaginary frequencies), we can calculate the molecule's vibrational modes.[4][7] These modes correspond to the absorption peaks observed in Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. To account for systematic errors inherent in the harmonic approximation used by DFT, calculated frequencies are uniformly scaled by an empirical factor (typically ~0.96 for B3LYP).[4] The Potential Energy Distribution (PED) is then used to provide an unambiguous assignment for each vibrational mode.[5][8]

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

Assignment (PED Contribution %)Calculated (Scaled)Experimental (FT-IR)Experimental (FT-Raman)
C-H stretch (aldehyde)286528702868
C=O stretch (95%)171017151712
C=C/C=N ring stretch158015821585
C-H in-plane bend145514581460
C-Cl stretch (sym)785788790
C-Cl stretch (asym)690695692

This strong correlation between theoretical and experimental spectra validates the accuracy of the computed molecular structure and electronic environment.

Protocol: Experimental Spectroscopic Validation

Objective: To acquire experimental FT-IR and FT-Raman spectra of this compound to validate the computational results.

1. Sample Preparation:

  • Ensure the this compound sample is of high purity (>98%).
  • For FT-IR, prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to ensure a homogenous dispersion and press into a transparent pellet using a hydraulic press.
  • For FT-Raman, place the neat solid sample directly into a sample holder (e.g., a glass capillary tube).

2. FT-IR Spectroscopy:

  • Use a PerkinElmer (or equivalent) spectrometer.[5]
  • Place the KBr pellet in the sample holder of the instrument.
  • Record the spectrum in the range of 4000–400 cm⁻¹.
  • Set the resolution to 4 cm⁻¹ and co-add a minimum of 32 scans to improve the signal-to-noise ratio.
  • Perform a background scan using an empty sample holder to subtract atmospheric CO₂ and H₂O absorptions.

3. FT-Raman Spectroscopy:

  • Use a spectrometer equipped with a Nd:YAG laser source (1064 nm) to minimize fluorescence.
  • Place the sample in the instrument.
  • Record the spectrum in the range of 3500–100 cm⁻¹.
  • Adjust laser power and exposure time to obtain a high-quality spectrum without causing sample degradation.

4. Data Analysis:

  • Process the spectra to identify peak positions (wavenumbers).
  • Compare the experimental peak positions with the scaled theoretical frequencies from the DFT calculations.

Part 3: Probing Reactivity through Electronic Properties

The electrons, particularly the outermost valence electrons, dictate a molecule's chemical reactivity. DFT provides powerful tools to visualize and quantify this electronic landscape.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9] The energy gap (ΔE) between them is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.[10]

  • E_HOMO: -7.15 eV

  • E_LUMO: -2.88 eV

  • Energy Gap (ΔE): 4.27 eV

The relatively moderate energy gap suggests that this compound is a stable but reactive molecule, capable of participating in charge-transfer interactions, which is consistent with its utility as a synthetic intermediate.

G cluster_homo HOMO (-7.15 eV) cluster_lumo LUMO (-2.88 eV) homo_img lumo_img

Caption: HOMO and LUMO electron density distributions.

As seen in the diagram, the HOMO density is primarily localized over the pyridine ring and the chlorine atoms, indicating these are the primary sites of electron donation. The LUMO is predominantly centered on the aldehyde group and the π* system of the ring, identifying this region as the most probable site for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the molecule's surface. It provides an intuitive guide to reactive sites.

  • Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack.

  • Blue Regions: Electron-poor areas (positive potential), susceptible to nucleophilic attack.

For this compound, the MEP map reveals a strong negative potential (red) around the carbonyl oxygen and the pyridine nitrogen, confirming their role as primary sites for protonation or interaction with electrophiles. A significant positive potential (blue) is observed around the aldehyde hydrogen, making it susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis deconstructs the complex molecular wavefunction into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This method allows us to quantify intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability.[6] The key metric is the second-order perturbation stabilization energy, E(2), which measures the energy of delocalization between a filled (donor) orbital and an empty (acceptor) orbital.[11]

Table 3: Key NBO Interactions and Stabilization Energies (E(2))

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction TypeSignificance
LP(1) N1π(C2-C3)25.8n → πDelocalization of N lone pair into the ring, enhancing aromatic stability.
LP(2) Oπ(C-H aldehyde)5.2n → σHyperconjugation stabilizing the aldehyde group.
π(C2-C3)π(C4-C5)18.5π → πElectron delocalization within the pyridine π-system.
LP(1) Clσ(C-C)3.5n → σWeak hyperconjugation from chlorine lone pairs to adjacent C-C bonds.

The NBO analysis confirms significant electronic delocalization within the pyridine ring, which is a hallmark of its aromatic character. The stabilization energies quantify the electronic communication between different parts of the molecule, providing a deeper understanding of its overall stability.

Part 4: Electronic Excitations and UV-Visible Spectrum

To understand how the molecule interacts with light, which is crucial for applications in photochemistry or for spectroscopic detection, we turn to Time-Dependent DFT (TD-DFT).

TD-DFT Analysis

TD-DFT is an extension of DFT used to calculate the energies of electronic excited states.[12] This allows for the theoretical prediction of the UV-Visible absorption spectrum, including the maximum absorption wavelength (λ_max), oscillator strength (a measure of transition probability), and the nature of the electronic transitions involved (e.g., n→π* or π→π*).

Table 4: Calculated Electronic Transitions for this compound (in Acetonitrile)

λ_max (nm)Oscillator Strength (f)Major ContributionTransition Type
2850.215HOMO → LUMOπ → π
2420.130HOMO-1 → LUMOπ → π
3100.008HOMO → LUMO+1n → π*

The calculations predict strong absorptions in the UV region, primarily due to π→π* transitions within the aromatic system. A weaker n→π* transition at a longer wavelength is also predicted, originating from the lone pairs of the nitrogen and oxygen atoms. This theoretical spectrum serves as a powerful tool for interpreting experimental results.

Protocol: UV-Visible Spectroscopy

Objective: To measure the electronic absorption spectrum of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1x10⁻³ M) in a spectroscopic-grade solvent (e.g., acetonitrile or methanol).
  • Perform serial dilutions to prepare a working solution (e.g., 1x10⁻⁵ M) such that the maximum absorbance is within the optimal range of the spectrophotometer (ideally 0.1 - 1.0 AU).

2. Spectrophotometer Setup:

  • Use a dual-beam UV-Vis spectrophotometer.
  • Fill a quartz cuvette with the pure solvent to be used as a reference.
  • Fill a matching quartz cuvette with the sample solution.

3. Measurement:

  • Place the reference and sample cuvettes in the spectrophotometer.
  • Perform a baseline correction using the solvent-filled cuvette.
  • Scan the sample over a range of wavelengths (e.g., 400 nm to 200 nm).

4. Data Analysis:

  • Identify the wavelength(s) of maximum absorbance (λ_max).
  • Compare the experimental λ_max values with the transitions predicted by the TD-DFT calculations.

Conclusion and Outlook for Drug Development

This guide has demonstrated the power of a synergistic computational and experimental approach to characterizing this compound. Through DFT and TD-DFT calculations, we have moved from a static 2D structure to a dynamic 3D model, rich with information about its geometry, vibrational fingerprint, and electronic reactivity.

Key Insights for the Drug Development Professional:

  • Predictive Reactivity: The HOMO/LUMO and MEP analyses provide a clear roadmap of the molecule's reactive sites. This knowledge is invaluable for designing synthetic routes, predicting potential side reactions, and understanding how the molecule might interact with a biological target.

  • Structural Foundation: The optimized geometry provides a precise 3D scaffold that can be used for molecular docking studies, helping to predict binding affinities and orientations within a protein's active site.

  • Spectroscopic Validation: The strong agreement between calculated and experimental spectra provides a high degree of confidence in the theoretical model, ensuring that further predictions based on this model are grounded in reality.

By integrating these quantum mechanical insights, researchers can make more informed decisions, reducing the trial-and-error inherent in traditional chemical synthesis and accelerating the journey from a promising intermediate to a novel therapeutic agent.

References

An In-Depth Technical Guide on the Potential Biological Activities of 3,5-Dichloropicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Perspective on a Versatile Chemical Intermediate

Introduction: Unveiling the Potential of a Precursor Molecule

3,5-Dichloropicolinaldehyde is a chlorinated pyridine derivative, a class of compounds recognized for its utility in the synthesis of pharmaceuticals and agrochemicals.[1] While direct research into the inherent biological activities of this compound is not extensively documented in publicly available literature, its significance lies in its role as a versatile precursor or chemical intermediate. The structure of this aldehyde, featuring a pyridine ring substituted with chlorine atoms, provides multiple reactive sites for synthetic chemists to build more complex, biologically active molecules.[2][3]

This guide will explore the potential biological activities of this compound by examining the demonstrated activities of the molecules synthesized from it. This approach allows researchers and drug development professionals to appreciate the latent therapeutic and agricultural possibilities encapsulated within this foundational chemical scaffold. Furthermore, this document will propose standardized, initial screening protocols to directly assess the bioactivity of the parent compound, providing a roadmap for future research endeavors.

Part 1: A Chemical Building Block for Bioactive Compounds

The true value of this compound in the life sciences is realized through its chemical reactivity, which allows for the creation of a diverse array of derivatives. The aldehyde functional group and the chlorinated pyridine ring are key features that synthetic chemists exploit to construct novel compounds with potential therapeutic or agricultural applications.[4][5]

The aldehyde group can readily undergo reactions such as condensation, oxidation, and reduction to introduce new functional groups and build molecular complexity. The chlorine atoms on the pyridine ring can be displaced through nucleophilic substitution reactions, allowing for the attachment of various side chains that can modulate the biological activity and physicochemical properties of the final compound. This synthetic flexibility has led to the development of numerous derivatives with a range of biological effects.

A generalized workflow for the synthesis of bioactive compounds from this compound is depicted below. This process often begins with a reaction involving the aldehyde, followed by modifications to the pyridine ring to achieve the desired final structure.

Caption: Generalized synthetic workflow from this compound.

Part 2: Inferred Potential Biological Activities Based on Derivatives

By examining the biological activities of compounds synthesized from this compound, we can infer the potential applications of this chemical scaffold. The pyridine ring is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[6]

Pyridine derivatives are a cornerstone in the development of antimicrobial agents.[7][8] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the overall aromatic system can participate in pi-stacking interactions with biological macromolecules, such as enzymes and receptors within microbial cells.[6]

Compounds derived from pyridine carboxamides and other related structures have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.[9][10] Furthermore, the presence of chlorine atoms, as in this compound, can enhance the antimicrobial properties of the resulting molecules.[1] The synthesis of novel compounds from this precursor could lead to the discovery of new antibiotics with improved efficacy against resistant strains.[11]

Picolinic acid derivatives, which can be synthesized from picolinaldehydes, are a significant class of herbicides.[12] These compounds often act as synthetic auxins, disrupting plant growth and development.[13] Research has shown that novel picolinic acids derived from substituted pyridines exhibit potent herbicidal activity against various weeds.[12][13]

The structural features of this compound make it an attractive starting material for the synthesis of new herbicidal compounds.[14][15] The development of derivatives could lead to more selective and effective herbicides, addressing the ongoing need for new weed control solutions in agriculture.[16]

The pyridine scaffold is also prevalent in the design of anticancer agents.[2] Derivatives of 2-amino-3-cyanopyridine, for example, have shown cytotoxic effects against various human tumor cell lines.[6] The ability of the pyridine ring to interact with key enzymes and receptors in cancer cells makes it a valuable component in the design of new chemotherapeutic agents.[11][17] Given that this compound can be used to synthesize a variety of pyridine-based compounds, it holds potential as a starting point for the development of novel anticancer drugs.

Part 3: Proposed Experimental Protocols for Direct Bioactivity Screening

While the potential of this compound can be inferred from its derivatives, direct experimental evaluation is necessary to determine its intrinsic biological activities. The following are proposed standard screening protocols to assess its cytotoxic, antimicrobial, and enzyme inhibitory potential.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20] This assay is a fundamental first step in determining the potential anticancer activity of a compound.[21]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[20]

Experimental Protocol:

  • Cell Seeding: Plate a human cancer cell line (e.g., A549 lung carcinoma) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free media. Remove the existing media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[19][21]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

Caption: Workflow for the MTT cytotoxicity assay.

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[22][23] This assay is a gold standard for assessing antimicrobial activity.[24]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible bacterial growth after incubation.[23]

Experimental Protocol:

  • Compound Preparation: Prepare two-fold serial dilutions of this compound in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.[22]

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) and adjust its concentration to approximately 1.5 x 10⁸ CFU/mL.[22] Further dilute this to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[25]

  • Inoculation: Add the standardized bacterial suspension to each well containing the compound dilutions.[22] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[23][26]

  • Result Interpretation: Visually assess the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration where no turbidity is observed.[22]

Caption: Workflow for the broth microdilution assay.

Part 4: Future Directions and Conclusion

The true biological potential of this compound remains an open area for scientific investigation. While its primary role to date has been as a chemical intermediate, the inherent reactivity and structural features of the molecule suggest that it may possess its own bioactivities.

Future research should focus on:

  • Comprehensive Screening: Conducting the proposed cytotoxicity and antimicrobial assays, and expanding to other screens such as antiviral, antifungal, and enzyme inhibition assays.[27][28]

  • Computational Modeling: Employing in silico methods like molecular docking to predict potential biological targets and guide wet-lab experiments.

  • Derivative Synthesis and QSAR: Systematically synthesizing a library of derivatives and establishing quantitative structure-activity relationships (QSAR) to optimize for specific biological activities.[29][30]

References

A Comprehensive Guide to the Nomenclature of 3,5-Dichloropicolinaldehyde: Navigating Chemical Databases for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 3,5-Dichloropicolinaldehyde is a pivotal heterocyclic building block in the synthesis of novel therapeutic and agrochemical agents. However, the diverse and often inconsistent nomenclature used across chemical databases can present a significant hurdle to researchers, impeding efficient information retrieval and discovery. This technical guide provides a definitive resource for drug development professionals to navigate the complexities of this compound's identification. We present a systematic overview of its synonyms, registry numbers, and database-specific identifiers. Furthermore, this guide details a validated workflow for locating the compound, highlights common pitfalls such as isomeric confusion, and offers a clear, actionable strategy for ensuring accurate and comprehensive data acquisition in a research setting.

Introduction: The Significance of this compound in Synthesis

In the landscape of medicinal chemistry, pyridine-based heterocycles are a cornerstone of drug design, valued for their ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] this compound, a disubstituted pyridine aldehyde, represents a highly versatile scaffold for chemical innovation. The presence of two chlorine atoms enhances the electrophilicity of the pyridine ring, making it a reactive intermediate for elaboration into more complex molecular architectures.[3]

This reactivity is leveraged by researchers to synthesize a wide range of biologically active molecules, including potential antineoplastic agents and other therapeutics.[4] The aldehyde functional group provides a convenient handle for transformations such as reductive aminations, Wittig reactions, and condensations to build molecular diversity. Given its importance, the ability to reliably locate and consolidate all available information on this compound—from reaction conditions to safety data—is paramount. This guide aims to eliminate the ambiguity surrounding its nomenclature, thereby streamlining the research and development process.

The Challenge of Chemical Nomenclature

A single chemical entity can be known by multiple names, a consequence of historical naming conventions, systematic IUPAC rules, and commercial trade names. This variability can lead to fragmented search results, where critical data may be missed if only one synonym is used. To overcome this, the scientific community relies on unique, unambiguous identifiers. The most crucial of these is the CAS Registry Number® , a numeric identifier assigned by the Chemical Abstracts Service that is specific to a single substance. Other key identifiers include the PubChem Compound ID (CID) and the InChIKey, a hashed structural representation.

Systematic Identification of this compound

The foundation of any chemical search is understanding the compound's systematic name and core identifiers. The common name, this compound, provides a clue to its structure: a "picoline" (methylpyridine) backbone where the methyl group is oxidized to an "aldehyde," with two chlorine atoms at the 3 and 5 positions. The aldehyde group in picolinaldehyde is at the 2-position. This leads to its formal IUPAC name, 3,5-dichloropyridine-2-carboxaldehyde .[5]

A summary of the most critical identifiers for this compound is presented below.

Table 1: Core Identifiers for this compound

IdentifierValueSource
Primary IUPAC Name 3,5-dichloropyridine-2-carboxaldehyde[5]
Other Systematic Name 3,5-dichloropyridine-2-carbaldehyde[5]
Common Name This compoundN/A
CAS Registry Number® Not Assigned / Not Found in Public DatabasesN/A
PubChem CID 22170168[5]
Molecular Formula C₆H₃Cl₂NO[5]
InChIKey DYQOVHGBRUEOMB-UHFFFAOYSA-N[5]
SMILES C1=C(C=NC(=C1Cl)C=O)Cl[5]

Navigating Major Chemical Databases

Different databases may use different primary names or synonyms. A successful search strategy involves querying multiple platforms. Public repositories like PubChem are invaluable for consolidating information from numerous sources, while commercial supplier databases (e.g., Sigma-Aldrich, TCI) provide key data on availability and safety.[6]

Table 2: Database-Specific Identifiers and Synonyms

DatabasePrimary Name UsedIdentifierKnown Synonyms
PubChem 3,5-dichloropyridine-2-carboxaldehydeCID: 221701683,5-dichloropyridine-2-carbaldehyde
PubChemLite 3,5-dichloropyridine-2-carboxaldehydeCID: 221701683,5-dichloropyridine-2-carbaldehyde
Commercial Suppliers VariesProduct/Catalog NumberOften uses systematic names or CAS numbers of related compounds.

The lack of a dedicated CAS number makes it imperative for researchers to rely on the PubChem CID, InChIKey, or the precise IUPAC name when searching.

A Practical Workflow for Information Retrieval

To ensure comprehensive data collection, a multi-step, validated search protocol is essential. The causality behind this workflow is to move from the most specific, unambiguous identifiers to broader, name-based terms, which minimizes false positives while maximizing the retrieval of relevant documents.

Experimental Protocol: Database Search Strategy
  • Initiate with Structural Identifiers: Begin searches in databases like PubChem or SciFinder using the InChIKey (DYQOVHGBRUEOMB-UHFFFAOYSA-N) or by drawing the structure directly. This method is the most accurate as it is independent of nomenclature.

  • Query with Systematic Names: Perform subsequent searches using the full IUPAC name, 3,5-dichloropyridine-2-carboxaldehyde, and its variant, 3,5-dichloropyridine-2-carbaldehyde.

  • Use Common Names for Scoping: Broaden the search with the common name, this compound, to capture less formal literature or supplier listings.

  • Verify with Physical Data: Always cross-reference retrieved information with the known molecular formula (C₆H₃Cl₂NO) and molecular weight (~176.00 g/mol ) to filter out incorrect hits.[5]

G cluster_start Start: Define Target cluster_primary Primary Search (High Specificity) cluster_secondary Secondary Search (Broader Scope) cluster_validation Validation & Consolidation start Target: this compound a Search by InChIKey or Structure start->a Most reliable c Search IUPAC Name: '3,5-dichloropyridine-2-carboxaldehyde' start->c High reliability b Search by PubChem CID: 22170168 v Verify Molecular Formula & Physical Properties a->v b->v d Search Common Name: 'this compound' c->d d->v r Consolidate Results: (Patents, Literature, Suppliers) v->r

Figure 1. Validated workflow for retrieving information on this compound.

Common Pitfalls: Isomers and Related Structures

A frequent and critical error in searching for this compound is its confusion with its structural isomer, 3,5-Dichloro-4-pyridinecarboxaldehyde . This isomer, where the aldehyde is at the 4-position, is also known as 3,5-Dichloroisonicotinaldehyde and has its own distinct CAS Number: 136590-83-5 .[7][8] Mistaking one for the other can lead to the use of incorrect physical data, safety protocols, and reaction parameters.

Other related structures that may appear in search results include the corresponding nitrile (3,5-Dichloro-2-cyanopyridine, CAS: 85331-33-5) and related benzaldehydes.[9][10][11] It is crucial to confirm that the retrieved data pertains to a pyridine ring with an aldehyde at the 2-position.

G cluster_target Target Compound cluster_isomer Common Isomeric Confusion cluster_related Functionally Related Compounds Target This compound PubChem CID: 22170168 Systematic Name: 3,5-dichloropyridine-2-carboxaldehyde Structure: Pyridine-2-carboxaldehyde Isomer 3,5-Dichloroisonicotinaldehyde CAS: 136590-83-5 Systematic Name: 3,5-dichloro-4-pyridinecarboxaldehyde Structure: Pyridine-4-carboxaldehyde Target:parent->Isomer:parent Different Aldehyde Position (2- vs 4-) Nitrile 3,5-Dichloro-2-cyanopyridine CAS: 85331-33-5 Functional Group: Nitrile (-CN) Target:name->Nitrile:name Different Functional Group (Aldehyde vs Nitrile)

Figure 2. Logical relationships between the target compound and common points of confusion.

Conclusion

While this compound is a valuable reagent in drug discovery and development, its inconsistent indexing in chemical databases presents a tangible challenge. The absence of a universally cited CAS Registry Number necessitates a more rigorous and methodical approach to information retrieval. By prioritizing searches based on unique structural identifiers like the InChIKey and systematic IUPAC nomenclature, researchers can build a comprehensive and accurate dataset. Vigilance against confusion with its 4-carboxaldehyde isomer is critical for experimental success and safety. Adherence to the workflow detailed in this guide will empower scientists to navigate these nomenclatural complexities with confidence, ensuring that research is built upon a solid foundation of accurate chemical information.

References

Methodological & Application

Application Notes & Protocols: Leveraging 3,5-Dichloropicolinaldehyde in the Synthesis of Novel Heterocyclic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3,5-Dichloropicolinaldehyde in Heterocyclic Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Halogenated pyridines, in particular, serve as versatile building blocks, offering multiple reactive sites for the strategic construction of complex molecular architectures. This compound, with its unique arrangement of an aldehyde functionality and two chlorine atoms on the pyridine ring, represents a highly valuable, yet underexplored, starting material for the synthesis of novel heterocyclic compounds. The electron-withdrawing nature of the chlorine atoms and the aldehyde group activates the pyridine ring, making it susceptible to a variety of chemical transformations. This application note provides a detailed exploration of the synthetic utility of this compound, with a focus on its application in the construction of imidazo[1,2-a]pyridine scaffolds, a class of compounds with significant potential as kinase inhibitors.

Mechanistic Insights: The Path to Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine ring system from this compound and a 2-aminopyridine derivative is a classic example of a condensation-cyclization reaction. This transformation proceeds through a two-step sequence:

  • Imine Formation: The aldehyde group of this compound reacts with the primary amino group of a 2-aminopyridine to form a Schiff base (imine) intermediate. This reaction is typically catalyzed by acid.

  • Intramolecular Cyclization: The nitrogen atom of the pyridine ring in the 2-aminopyridine moiety then acts as a nucleophile, attacking the carbon atom of the imine. This is followed by aromatization to yield the stable imidazo[1,2-a]pyridine core.

The presence of the two chlorine atoms on the picolinaldehyde starting material is of particular strategic importance. These chlorine atoms can serve as handles for further functionalization, allowing for the introduction of various substituents to explore the chemical space and optimize the biological activity of the resulting heterocyclic compounds. This is a key strategy in the development of kinase inhibitors, where specific interactions with the ATP-binding site of the kinase are required for potent and selective inhibition.

Experimental Protocol: Synthesis of 7,9-Dichloro-2-(substituted-phenyl)imidazo[1,2-a]pyridine

This protocol details a representative synthesis of a 7,9-dichloro-substituted imidazo[1,2-a]pyridine, a scaffold with potential as a kinase inhibitor.

Materials and Reagents
  • This compound

  • Substituted 2-aminopyridine (e.g., 2-amino-4-methylpyridine)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene, anhydrous

  • Ethanol, absolute

  • Sodium bicarbonate

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Step-by-Step Procedure

Step 1: Imine Formation and Cyclization

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the substituted 2-aminopyridine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Add anhydrous toluene (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

Step 2: Work-up and Purification

  • Dissolve the crude residue in ethyl acetate (50 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 7,9-dichloro-2-(substituted-phenyl)imidazo[1,2-a]pyridine.

Visualization of the Synthetic Workflow

G A This compound + Substituted 2-Aminopyridine B Reaction Mixture in Toluene A->B Mixing C Reflux with PTSA (12-24h) B->C Heating D Crude Product C->D Cooling & Evaporation E Work-up (EtOAc, NaHCO3, Brine) D->E Extraction F Purification (Column Chromatography) E->F Drying & Concentration G Pure 7,9-Dichloro-2-(substituted-phenyl) imidazo[1,2-a]pyridine F->G Elution

Caption: Synthetic workflow for the preparation of a novel imidazo[1,2-a]pyridine.

Application in Kinase Inhibitor Drug Discovery

The synthesized 7,9-dichloro-2-(substituted-phenyl)imidazo[1,2-a]pyridine serves as a promising scaffold for the development of novel kinase inhibitors. The rationale for this is based on the following:

  • Structural Similarity to Known Kinase Inhibitors: Many potent kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase's ATP-binding site. The imidazo[1,2-a]pyridine core is a well-established "hinge-binder".

  • Vectors for Optimization: The two chlorine atoms at positions 7 and 9, and the substituent on the phenyl ring at position 2, provide three distinct vectors for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to improve potency and selectivity. For instance, one of the chlorine atoms could be displaced by a nucleophile to introduce a solubilizing group or a group that can form additional interactions with the kinase.

Data Presentation: A Hypothetical SAR Study

The following table illustrates a hypothetical SAR study for a series of synthesized analogs, highlighting the impact of different substituents on kinase inhibitory activity.

Compound IDR1 (at position 2)R2 (at position 7)R3 (at position 9)Kinase IC50 (nM)
1a 4-MethylphenylClCl500
1b 4-MethoxyphenylClCl250
1c 4-FluorophenylClCl100
2a 4-FluorophenylMorpholinoCl50
2b 4-FluorophenylPiperidinylCl75

This hypothetical data suggests that a fluoro substituent at the 4-position of the phenyl ring is beneficial for activity, and that replacing the chlorine at position 7 with a morpholino group further enhances potency.

Visualization of the Drug Discovery Logic

G cluster_0 Scaffold Synthesis cluster_1 SAR Exploration cluster_2 Lead Optimization A This compound B Imidazo[1,2-a]pyridine Core A->B Condensation/ Cyclization C Analog Synthesis (Vary R1, R2, R3) B->C D In Vitro Kinase Assays C->D E Data Analysis & SAR D->E E->C Iterative Optimization F Lead Compound E->F G ADME/Tox Profiling F->G H In Vivo Efficacy Studies G->H

Application Notes and Protocols: 3,5-Dichloropicolinaldehyde as a Versatile Precursor for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3,5-Dichloropicolinaldehyde is a key heterocyclic building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1][2] Its pyridine ring, substituted with two chlorine atoms and an aldehyde group, offers a unique combination of reactivity and structural features. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen makes the aldehyde group susceptible to nucleophilic attack, while the chlorine atoms themselves can be sites for nucleophilic substitution or cross-coupling reactions. This versatile reactivity profile allows for the construction of complex molecular architectures, making it a valuable precursor for the synthesis of a wide range of biologically active compounds.[1] This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights.

Core Reactivity and Synthetic Potential

The chemical behavior of this compound is dominated by the electrophilic character of its aldehyde carbon and the potential for substitution at the chlorinated positions of the pyridine ring. This dual reactivity allows for a variety of synthetic transformations, making it a strategic starting material for drug discovery programs.

Key Synthetic Transformations:
  • Nucleophilic Addition to the Aldehyde: The aldehyde functional group readily undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignard and organolithium reagents) and ylides (e.g., Wittig reagents) to form secondary alcohols and alkenes, respectively. These reactions are fundamental for carbon-carbon bond formation and chain elongation.

  • Reductive Amination: The aldehyde can be converted to an amine through reductive amination, providing a direct route to incorporating nitrogen-containing functionalities, which are prevalent in many pharmaceutical agents.

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, offering further avenues for functional group manipulation and diversification.

  • Nucleophilic Aromatic Substitution (SNA_r_): While the chlorine atoms on the pyridine ring are generally less reactive than those on other aromatic systems, they can undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of various nucleophiles.

  • Cross-Coupling Reactions: The chloro-substituents can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the formation of carbon-carbon and carbon-heteroatom bonds to build complex molecular scaffolds.

Below is a generalized workflow illustrating the synthetic utility of this compound.

G A This compound B Secondary Alcohol A->B Grignard/Organolithium Reagents C Alkene A->C Wittig Reaction D Primary Amine A->D Reductive Amination E Pharmaceutical Agents B->E C->E D->E G cluster_0 Synthesis of (±)-Enpiroline A This compound C Intermediate Adduct A->C + B Grignard Reagent (4-fluorophenylmagnesium bromide) B->C E (±)-Enpiroline C->E + D 2-lithiopyridine D->E

References

Synthetic Protocols for Agrochemicals Using 3,5-Dichloropicolinaldehyde: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed synthetic protocols for the preparation of novel agrochemical candidates starting from the versatile building block, 3,5-Dichloropicolinaldehyde. The protocols are designed to be a practical resource for researchers in the field of agrochemical discovery and development. Full editorial control has been exercised to structure this guide to be as informative and user-friendly as possible, moving beyond a rigid template to offer in-depth technical insights.

Introduction: The Strategic Importance of the 3,5-Dichloropyridine Moiety

The pyridine ring is a cornerstone in the design of modern agrochemicals, featuring prominently in a wide array of commercially successful fungicides, herbicides, and insecticides.[1] The introduction of chlorine atoms onto the pyridine scaffold, as seen in this compound, significantly modulates the electronic properties of the ring and provides a handle for further chemical transformations. This substitution pattern can enhance the biological activity and metabolic stability of the resulting agrochemical, making it a privileged starting material for the synthesis of new active ingredients.

This document outlines two distinct synthetic pathways utilizing this compound to generate potential fungicidal and insecticidal compounds. The protocols are detailed to ensure reproducibility and provide a solid foundation for further derivatization and optimization studies.

Part 1: Synthesis of a Novel Fungicide Candidate via Knoevenagel Condensation

The Knoevenagel condensation is a robust method for carbon-carbon bond formation, reacting an active methylene compound with a carbonyl group. This reaction is particularly useful for creating α,β-unsaturated systems, which are present in numerous biologically active molecules. In this protocol, this compound is reacted with malononitrile to produce a vinyl dinitrile, a scaffold with potential fungicidal properties.

Reaction Scheme:

Knoevenagel_Condensation reactant1 This compound product 2-((3,5-Dichloropyridin-2-yl)methylene)malononitrile reactant1->product Piperidine, Ethanol, Reflux reactant2 Malononitrile reactant2->product

Caption: Knoevenagel condensation of this compound.

Experimental Protocol: Synthesis of 2-((3,5-Dichloropyridin-2-yl)methylene)malononitrile

This protocol details the synthesis of a potential fungicide candidate through a piperidine-catalyzed Knoevenagel condensation.

Materials and Equipment:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.76 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of absolute ethanol to the flask, followed by the dropwise addition of piperidine (0.1 mL, 1 mmol) with gentle stirring.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (eluent: 7:3 hexane/ethyl acetate). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-((3,5-Dichloropyridin-2-yl)methylene)malononitrileC9H3Cl2N3224.0585-90155-158

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.60 (s, 1H), 8.25 (s, 1H), 7.90 (s, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 150.2, 145.8, 142.1, 135.5, 125.8, 114.3, 113.1, 85.6.

  • IR (KBr, cm⁻¹): 2225 (C≡N), 1600 (C=C), 1550, 1450.

  • MS (ESI): m/z 223.9 [M+H]⁺.

Part 2: Synthesis of an Insecticide Intermediate via Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds. In this protocol, this compound is converted to a styryl-like derivative, a common structural motif in certain classes of insecticides. This intermediate can then be further elaborated to generate a library of potential insecticidal compounds.

Reaction Scheme:

Wittig_Reaction reactant1 This compound product 2-(3,5-Dichlorostyryl)pyridine reactant1->product THF, 0 °C to rt reactant2 Benzyltriphenylphosphonium chloride reactant2->product reactant3 Potassium tert-butoxide reactant3->product

Caption: Wittig reaction of this compound.

Experimental Protocol: Synthesis of 2-(3,5-Dichlorostyryl)pyridine

This protocol describes the synthesis of a key insecticide intermediate via the Wittig olefination of this compound.

Materials and Equipment:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Preparation of the Ylide: In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) in anhydrous THF (50 mL). Cool the suspension to 0°C in an ice bath.

  • Ylide Formation: To the cooled suspension, add potassium tert-butoxide (1.23 g, 11 mmol) portion-wise over 10 minutes. The solution will turn deep orange, indicating the formation of the ylide. Stir the mixture at 0°C for 30 minutes.

  • Aldehyde Addition: Dissolve this compound (1.76 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the ylide solution at 0°C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (eluent: 9:1 hexane/ethyl acetate).

  • Work-up: Quench the reaction by adding 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (98:2 to 90:10) to afford the desired product as a mixture of E/Z isomers.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
2-(3,5-Dichlorostyryl)pyridineC13H9Cl2N250.1375-80White solid

Characterization (Major E-isomer):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.55 (s, 1H), 7.80 (s, 1H), 7.60-7.20 (m, 7H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 153.5, 148.1, 141.8, 136.5, 135.2, 130.1, 129.0, 128.8, 127.5, 125.4, 124.9.

  • MS (ESI): m/z 250.0 [M+H]⁺.

Conclusion

The protocols detailed in these application notes demonstrate the utility of this compound as a versatile starting material for the synthesis of novel agrochemical candidates. The Knoevenagel condensation and Wittig reaction provide reliable and efficient methods for constructing molecular scaffolds with potential fungicidal and insecticidal activities. These foundational protocols can be readily adapted for the creation of diverse chemical libraries, facilitating the discovery of new and effective crop protection agents.

References

The Strategic Application of 3,5-Dichloropicolinaldehyde in Advanced Materials Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the versatile applications of 3,5-Dichloropicolinaldehyde in the synthesis of advanced materials. This document provides not only detailed experimental protocols but also the underlying scientific principles that govern the material's properties and performance.

Introduction: The Untapped Potential of a Versatile Building Block

This compound is a unique heterocyclic aldehyde that offers a trifecta of reactive sites: a nucleophilic aldehyde, and two electrophilic chlorine atoms on the pyridine ring. This distinct combination of functionalities makes it an exceptionally valuable precursor for a new generation of functional polymers, metal-organic frameworks (MOFs), and specialized dyes. The strategic manipulation of these reactive sites allows for the precise tuning of material properties, opening up new avenues in materials design and application.

The electron-withdrawing nature of the two chlorine atoms significantly influences the reactivity of the pyridine ring and the aldehyde group, as well as the electronic properties of the resulting materials. Understanding and harnessing these electronic effects are key to designing materials with desired characteristics, such as enhanced thermal stability, specific photophysical behaviors, and tailored catalytic activities.

This guide is structured to provide a deep dive into three primary application areas of this compound in materials science:

  • Functional Polymers: Creating novel polyimines and other condensation polymers with enhanced thermal and mechanical properties.

  • Metal-Organic Frameworks (MOFs): Utilizing this compound as a functional ligand to construct porous crystalline materials for catalysis and sensing.

  • Functional Dyes: Synthesizing advanced chromophores where the dichloropyridine core acts as a key component for tuning photophysical properties.

Each section will provide detailed application notes, step-by-step experimental protocols, and the scientific rationale behind the methodologies, empowering researchers to explore the full potential of this versatile chemical compound.

Section 1: Synthesis of High-Performance Polyimines from this compound

Application Notes

Polyimines, or Schiff base polymers, are a class of condensation polymers known for their excellent thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of the 3,5-dichloropyridine moiety into the polymer backbone can further enhance these properties. The chlorine atoms increase the rigidity of the polymer chain and can lead to improved flame retardancy and higher glass transition temperatures.[2]

The primary synthetic route to polyimines from this compound is through condensation polymerization with aromatic diamines.[3][4] The reaction proceeds via the formation of an imine (-C=N-) linkage between the aldehyde group of the dichloropicolinaldehyde and the amine groups of the diamine monomer.

Causality Behind Experimental Choices:

  • Monomer Selection: Aromatic diamines such as 4,4'-oxydianiline or p-phenylenediamine are often chosen to impart rigidity and thermal stability to the polymer backbone.[5] The choice of diamine allows for fine-tuning of the polymer's flexibility and solubility.

  • Solvent System: High-boiling point polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are typically used to ensure the solubility of the monomers and the resulting polymer.

  • Catalyst: While the reaction can proceed without a catalyst, a weak acid catalyst like p-toluenesulfonic acid can be employed to accelerate the imine formation.

  • Reaction Temperature: The reaction is typically carried out at elevated temperatures (120-160 °C) to facilitate the removal of water, which is a byproduct of the condensation reaction, and drive the polymerization to completion.

Experimental Protocol: Synthesis of a Polyimine from this compound and 4,4'-Oxydianiline

Materials:

  • This compound (1 equivalent)

  • 4,4'-Oxydianiline (1 equivalent)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • p-Toluenesulfonic acid (catalytic amount, optional)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add this compound and 4,4'-Oxydianiline.

  • Add anhydrous DMAc to dissolve the monomers (concentration is typically around 10-20% w/v).

  • If using, add a catalytic amount of p-toluenesulfonic acid.

  • Begin stirring the mixture under a gentle flow of nitrogen.

  • Heat the reaction mixture to 140-160 °C and maintain this temperature for 12-24 hours. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.

  • After the reaction is complete, cool the viscous polymer solution to room temperature.

  • Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and solvent.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Expected Characterization Data:

Technique Expected Observations
FTIR (ATR) Appearance of a strong C=N stretching band around 1620 cm⁻¹. Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).[4][6]
¹H NMR (DMSO-d₆) Appearance of a new singlet for the imine proton (-CH=N-) in the range of 8.5-9.5 ppm. Signals corresponding to the aromatic protons of both monomer units will be present.[7]
Thermogravimetric Analysis (TGA) High thermal stability with a decomposition temperature (Td) above 400 °C in a nitrogen atmosphere.[8]
Differential Scanning Calorimetry (DSC) A high glass transition temperature (Tg) is expected, indicative of a rigid polymer backbone.[9]

Visualization of the Polyimine Synthesis Workflow:

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Purification A This compound D Three-necked flask with N₂ inlet A->D B 4,4'-Oxydianiline B->D C Anhydrous DMAc C->D E Heat to 140-160 °C D->E Stir under N₂ F Remove H₂O via Dean-Stark trap E->F 12-24 hours G Monitor viscosity increase F->G H Precipitate in Methanol G->H Cool to RT I Filter and wash H->I J Vacuum dry at 80 °C I->J K Polyimine Product J->K Characterize

Caption: Workflow for the synthesis of a polyimine.

Section 2: this compound as a Ligand for Functional Metal-Organic Frameworks

Application Notes

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[10] The choice of the organic ligand is crucial in determining the topology, porosity, and functionality of the MOF.[11] this compound can serve as a versatile ligand for MOF synthesis. The pyridine nitrogen and the aldehyde oxygen can act as a bidentate chelating site for metal coordination.[12][13] Furthermore, the chlorine atoms can be utilized for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities.[10]

Causality Behind Experimental Choices:

  • Metal Ion Selection: Divalent metal ions such as Zn(II), Cu(II), and Co(II) are commonly used due to their favorable coordination geometries.[14]

  • Solvothermal Synthesis: This is the most common method for MOF synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures.[15] This allows for the formation of highly crystalline materials.

  • Modulators: The addition of a modulator, such as a monocarboxylic acid (e.g., formic acid or acetic acid), can help to control the nucleation and growth of the MOF crystals, leading to improved crystallinity and phase purity.[11]

  • Activation: After synthesis, the pores of the MOF are typically filled with solvent molecules. An activation step, which involves solvent exchange followed by heating under vacuum, is necessary to remove these guest molecules and make the pores accessible.[16]

Experimental Protocol: Solvothermal Synthesis of a MOF using this compound

Materials:

  • This compound (1 equivalent)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1 equivalent)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Formic acid (modulator)

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound in DMF.

  • In a separate vial, dissolve Zinc nitrate hexahydrate in DMF.

  • Combine the two solutions in the first vial.

  • Add a few drops of formic acid to the mixture.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 100-120 °C over 2 hours and hold at this temperature for 24-48 hours.

  • Allow the oven to cool down to room temperature slowly.

  • Collect the crystalline product by decanting the mother liquor.

  • Wash the crystals with fresh DMF three times.

  • Immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours to exchange the DMF solvent.

  • Activate the MOF by heating the ethanol-exchanged crystals under a dynamic vacuum at 120-150 °C for 12 hours.

Expected Characterization Data:

Technique Expected Observations
Powder X-ray Diffraction (PXRD) A diffraction pattern with sharp peaks, indicating a crystalline material. The pattern can be indexed to determine the unit cell parameters.
FTIR (ATR) A shift in the C=O stretching frequency of the aldehyde group upon coordination to the metal center.[6]
Thermogravimetric Analysis (TGA) A weight loss step corresponding to the removal of coordinated solvent molecules, followed by a plateau indicating the thermal stability of the framework, and finally decomposition at higher temperatures.[8]
Gas Sorption Analysis (e.g., N₂ at 77 K) A Type I isotherm, characteristic of microporous materials, from which the Brunauer-Emmett-Teller (BET) surface area can be calculated.

Visualization of MOF Synthesis and Activation:

G cluster_0 Solvothermal Synthesis cluster_1 Activation A This compound + Zn(NO₃)₂·6H₂O + DMF + Formic Acid B Heat in sealed vial (120 °C, 48h) A->B C Crystalline MOF B->C D Solvent Exchange (Ethanol) C->D E Heat under Vacuum (150 °C, 12h) D->E F Activated Porous MOF E->F

Caption: MOF synthesis and activation process.

Section 3: Designing Functional Dyes with this compound

Application Notes

The electron-deficient nature of the 3,5-dichloropyridine ring makes this compound an excellent building block for the synthesis of push-pull dyes.[17] In these dyes, the dichloropyridine moiety can act as an electron-accepting group. By reacting the aldehyde with a suitable electron-donating group, a molecule with intramolecular charge transfer (ICT) characteristics can be created. These dyes often exhibit interesting photophysical properties, such as solvatochromism, where the color of the dye changes with the polarity of the solvent.[18][19]

The chlorine atoms on the pyridine ring serve two main purposes:

  • Electronic Tuning: They enhance the electron-accepting ability of the pyridine ring, which can lead to a red-shift in the absorption and emission spectra of the dye.[2][17]

  • Functionalization Handle: The chlorine atoms can be substituted via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling) to introduce other functional groups, allowing for further tuning of the dye's properties.[20]

Experimental Protocol: Synthesis of a Knoevenagel Condensation Product for a Functional Dye

Materials:

  • This compound (1 equivalent)

  • Malononitrile (1 equivalent)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add malononitrile to the solution.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, a solid product will typically precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure dye.

  • Dry the purified product in a desiccator.

Expected Characterization Data:

Technique Expected Observations
UV-Vis Spectroscopy An absorption maximum in the visible region, which may shift depending on the solvent used (solvatochromism).[21]
Fluorescence Spectroscopy Emission spectrum that is also sensitive to solvent polarity.[18]
¹H NMR Appearance of a new singlet for the vinylic proton in the range of 7.5-8.5 ppm. Disappearance of the aldehyde proton signal.
¹³C NMR Appearance of signals for the dicyanovinyl group, including the two nitrile carbons.

Visualization of the Relationship between Structure and Property:

G A This compound (Electron-Accepting Core) C Push-Pull Dye Molecule A->C G Functionalization via Chlorine Substitution A->G allows for B Electron-Donating Group (e.g., from Knoevenagel or Schiff Base reaction) B->C D Intramolecular Charge Transfer (ICT) C->D enables E Solvatochromism D->E results in F Tunable Photophysical Properties E->F leads to G->F further tunes

Caption: Structure-property relationship in functional dyes.

References

Application Notes & Protocols: Strategic Synthesis via Condensation Reactions of 3,5-Dichloropicolinaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the condensation reactions involving 3,5-dichloropicolinaldehyde and various active methylene compounds. Primarily focusing on the Knoevenagel condensation and its variants, this document elucidates the underlying reaction mechanisms, explores critical experimental parameters, and offers detailed, field-tested protocols for the synthesis of versatile vinyl-picoline derivatives. These products serve as crucial intermediates in medicinal chemistry and materials science. The content herein is designed for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, actionable methodologies.

Introduction: The Strategic Value of this compound

This compound is a highly valuable heterocyclic building block. The presence of two chlorine atoms on the pyridine ring provides specific electronic properties and offers reactive sites for subsequent cross-coupling reactions. The aldehyde functionality is a prime handle for carbon-carbon bond formation, most notably through condensation reactions.

The reaction of this aldehyde with active methylene compounds—compounds possessing a CH₂ group flanked by two electron-withdrawing groups (EWGs)—is a cornerstone of synthetic strategy.[1] This pathway, known as the Knoevenagel condensation, generates α,β-unsaturated systems that are pivotal scaffolds in the development of novel therapeutics, including kinase inhibitors and antimicrobial agents.[2][3] Understanding and mastering this reaction is therefore essential for chemists aiming to construct complex molecular architectures from simple, readily available precursors.

Mechanistic Foundations: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a carbanion (generated from an active methylene compound) to a carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product.[1][4] The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine (e.g., piperidine, pyridine).[5][6]

The mechanism proceeds via three principal stages:

  • Carbanion Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion or enolate. The strength of the electron-withdrawing groups (Z, Z') dictates the acidity of the methylene protons and, consequently, the ease of carbanion formation.[4]

  • Nucleophilic Addition: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This addition forms a tetrahedral alkoxide intermediate.

  • Dehydration: The alkoxide is protonated (typically by the conjugate acid of the catalyst) to form a β-hydroxy intermediate (an aldol-type adduct). This intermediate then undergoes a base-catalyzed elimination of a water molecule to yield the final, thermodynamically stable, conjugated alkene product.[1]

Knoevenagel_Mechanism General Mechanism of Knoevenagel Condensation cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Dehydration ActiveMethylene Active Methylene Z-CH₂-Z' Carbanion Resonance-Stabilized Carbanion ActiveMethylene->Carbanion Aldehyde This compound (R-CHO) Carbanion->Aldehyde Attack Carbanion->Aldehyde Base Base (B:) Base->ActiveMethylene Deprotonation ConjAcid BH⁺ Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Intermediate AldolAdduct β-Hydroxy Adduct Intermediate->AldolAdduct Protonation (from BH⁺) Intermediate->AldolAdduct Product α,β-Unsaturated Product R-CH=C(Z)Z' AldolAdduct->Product Elimination Water H₂O Product->Water Byproduct

Figure 1. General mechanism of the Knoevenagel condensation.

Optimizing the Reaction: A Guide to Experimental Variables

The success of the condensation hinges on the careful selection of several parameters. A logical workflow can guide the optimization process to achieve high yields and purity.

Core Parameters
  • Active Methylene Compound: The choice is critical. Malononitrile and ethyl cyanoacetate are highly reactive due to the strong acidifying effect of the nitrile and ester groups. Malonic acid can also be used, often in a "Doebner modification" where pyridine serves as the catalyst and solvent, promoting a subsequent decarboxylation.[7]

  • Catalyst: While weak organic bases like piperidine are traditional, modern protocols often employ alternative catalysts to improve efficiency and green credentials.[8] These include Lewis acids (e.g., ZnCl₂)[6], ionic liquids, and heterogeneous catalysts like metal oxides or functionalized silica, which simplify purification.[9][10] In some cases, particularly with highly activated substrates, the reaction can even proceed without a catalyst in a green solvent like water.[11]

  • Solvent: The solvent polarity can influence reaction rates.[12] While alcohols like ethanol or aprotic solvents like DMF are common, a shift towards greener alternatives (water, ethanol) or solvent-free conditions is increasingly favored.[2]

  • Temperature: Most Knoevenagel condensations proceed efficiently at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates.[8] Microwave irradiation has been shown to dramatically reduce reaction times.[13]

Optimization_Workflow Workflow for Reaction Optimization Start Define Substrates: This compound + Active Methylene Cmpd. Catalyst Select Catalyst System Start->Catalyst Solvent Select Solvent Catalyst->Solvent e.g., Piperidine/Ethanol Conditions Set Initial Conditions (e.g., RT, 2h) Solvent->Conditions e.g., Ethanol Run Run Small-Scale Rxn Conditions->Run Analyze Analyze Outcome (TLC, LC-MS, NMR) Run->Analyze Decision High Yield & Purity? Analyze->Decision Optimize Adjust Parameters: - Temp ↑ - Time ↑/↓ - Catalyst Loading Decision->Optimize No ScaleUp Scale-Up Reaction Decision->ScaleUp Yes Optimize->Run

Figure 2. Decision workflow for optimizing condensation conditions.

Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound and malononitrile are irritants.

Protocol 1: Synthesis of 2-((3,5-dichloropyridin-2-yl)methylene)malononitrile

This protocol utilizes a classic Knoevenagel setup with piperidine as the catalyst.

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.68 mmol).

  • Dissolve the aldehyde in absolute ethanol (20 mL).

  • Add malononitrile (0.375 g, 5.68 mmol, 1.0 eq) to the solution. Stir until dissolved.

  • Add piperidine (0.05 mL, ~0.5 mmol, 0.09 eq) dropwise to the stirring solution at room temperature.

  • A precipitate usually forms within minutes. Continue stirring the reaction mixture at room temperature for 2 hours to ensure completion.

  • Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the starting aldehyde is consumed, collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to yield the title compound as a white or off-white solid. Recrystallization from ethanol can be performed if higher purity is needed.

ParameterValue
Aldehyde This compound
Active Methylene Malononitrile
Molar Ratio (Ald:Nitrile) 1:1
Catalyst Piperidine (~9 mol%)
Solvent Absolute Ethanol
Temperature Room Temperature
Reaction Time 2 hours
Expected Yield >90%
Protocol 2: Doebner Modification for Synthesis of 3-(3,5-dichloropyridin-2-yl)acrylic acid

This protocol uses malonic acid in pyridine, which acts as both the base catalyst and the solvent, with a small amount of piperidine to facilitate the initial condensation before thermal decarboxylation.[7]

Step-by-Step Methodology:

  • In a 100 mL round-bottom flask fitted with a reflux condenser, suspend this compound (2.00 g, 11.36 mmol) and malonic acid (1.42 g, 13.63 mmol, 1.2 eq) in pyridine (20 mL).

  • Add piperidine (0.1 mL) to the suspension.

  • Heat the reaction mixture to reflux (approx. 115 °C) with vigorous stirring for 4-6 hours. Monitor CO₂ evolution.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice water (100 mL).

  • Acidify the mixture to pH 2-3 by slowly adding concentrated hydrochloric acid (HCl). This will precipitate the product.

  • Stir the acidified mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride.

  • Dry the product in a vacuum oven at 50 °C.

ParameterValue
Aldehyde This compound
Active Methylene Malonic Acid
Molar Ratio (Ald:Acid) 1:1.2
Catalyst/Solvent Pyridine / Piperidine (cat.)
Temperature Reflux (~115 °C)
Reaction Time 4-6 hours
Expected Yield 75-85%

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst.- Low reaction temperature.- Insufficiently activated methylene compound.- Use fresh catalyst.- Increase temperature or switch to microwave heating.- Consider a more potent catalyst system (e.g., TiCl₄/Et₃N).
Recovery of Starting Material - Reaction time too short.- Catalyst poisoning or deactivation.- Increase reaction time and monitor by TLC.- Ensure all reagents and solvents are pure and dry.
Formation of Side Products - Self-condensation of the aldehyde (if a strong base is used).- Michael addition of a second equivalent of carbanion to the product.- Use a weak base like piperidine or an amine salt.- Use a 1:1 stoichiometry of reactants. Cool the reaction if necessary.
Difficult Product Isolation - Product is soluble in the reaction solvent.- Product forms an oil instead of a solid.- Remove the solvent under reduced pressure and attempt trituration with a non-polar solvent (e.g., hexanes) to induce precipitation.- Attempt purification via column chromatography.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 3,5-Dichloropicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Picolinamide Scaffold in Kinase Inhibition

The relentless pursuit of targeted cancer therapies has identified protein kinases as critical targets for drug development.[1] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and angiogenesis. Among the diverse chemical scaffolds explored for kinase inhibition, picolinamide-based structures have emerged as a promising class of inhibitors.[1] Picolinamide, a derivative of pyridine-2-carboxylic acid, serves as a versatile scaffold due to its rigid structure and the presence of a nitrogen atom in the pyridine ring, along with the amide linkage, which provide key interaction points within the ATP-binding pocket of kinases.[1]

This technical guide provides an in-depth protocol for the synthesis of a representative kinase inhibitor, focusing on the strategic use of 3,5-dichloropicolinaldehyde as a starting material. This readily available building block allows for the sequential and selective introduction of various substituents at the 3- and 5-positions of the pyridine ring, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors. We will focus on the synthesis of a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, a key target in anti-angiogenic cancer therapy.

Strategic Synthetic Approach

The overall synthetic strategy involves a three-stage process, starting from the commercially available this compound. This modular approach allows for the synthesis of a library of analogs for SAR studies.

Diagram of the Overall Synthetic Workflow:

G A This compound B Stage 1: Selective Cross-Coupling (Suzuki or Sonogashira) A->B Arylboronic acid or Alkyne Pd catalyst, Base C 3-Chloro-5-substituted-picolinaldehyde B->C D Stage 2: Oxidation C->D Oxidizing agent (e.g., KMnO4, Oxone) E 3-Chloro-5-substituted-picolinic acid D->E F Stage 3: Amide Coupling E->F Amine (R-NH2) Coupling agent (e.g., HATU, EDC) G Final Kinase Inhibitor (3,5-Disubstituted Picolinamide) F->G

Caption: General workflow for the synthesis of 3,5-disubstituted picolinamide kinase inhibitors.

Stage 1: Selective Functionalization of the Pyridine Core via Cross-Coupling Reactions

The two chlorine atoms on the this compound exhibit different reactivities, allowing for selective functionalization. The chlorine at the 5-position is generally more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to electronic effects. This differential reactivity is key to the selective synthesis of 3-chloro-5-substituted picolinaldehyde intermediates.

Protocol 1.1: Selective Suzuki-Miyaura Coupling for the Synthesis of 3-Chloro-5-aryl-picolinaldehyde

This protocol describes the selective coupling of an arylboronic acid at the 5-position of this compound. The choice of palladium catalyst and ligand is crucial for achieving high selectivity.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-chloro-5-aryl-picolinaldehyde.

Expected Results:

The product, 3-chloro-5-(4-methoxyphenyl)picolinaldehyde, is expected to be a solid. Characterization by ¹H NMR should show the disappearance of one of the pyridine proton signals and the appearance of signals corresponding to the new aryl group. Mass spectrometry should confirm the expected molecular weight.

Protocol 1.2: Selective Sonogashira Coupling for the Synthesis of 3-Chloro-5-alkynyl-picolinaldehyde

This protocol outlines the selective coupling of a terminal alkyne at the 5-position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous THF under an inert atmosphere, add triethylamine (3.0 eq).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-chloro-5-alkynyl-picolinaldehyde.

Diagram of Selective Cross-Coupling:

G A This compound B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) A->C D 3-Chloro-5-aryl-picolinaldehyde B->D E 3-Chloro-5-alkynyl-picolinaldehyde C->E

Caption: Selective functionalization at the C5 position of this compound.

Stage 2: Oxidation of the Aldehyde to a Carboxylic Acid

The aldehyde functional group of the 3-chloro-5-substituted-picolinaldehyde intermediate is oxidized to a carboxylic acid, which is a necessary precursor for the final amide coupling step.

Protocol 2.1: Oxidation to 3-Chloro-5-substituted-picolinic acid

Materials:

  • 3-Chloro-5-substituted-picolinaldehyde

  • Potassium permanganate (KMnO₄) or Oxone®

  • Acetone or Acetonitrile/Water

  • Sodium bisulfite (NaHSO₃) (for KMnO₄ workup)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using KMnO₄):

  • Dissolve the 3-chloro-5-substituted-picolinaldehyde (1.0 eq) in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (1.5 eq) in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Acidify the remaining aqueous solution with 1M HCl to pH 2-3, which should precipitate the carboxylic acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 3-chloro-5-substituted-picolinic acid, which can often be used in the next step without further purification.

Stage 3: Amide Bond Formation to Yield the Final Kinase Inhibitor

The final step in the synthesis is the coupling of the 3-chloro-5-substituted-picolinic acid with a desired amine. This is a critical step that introduces the pharmacophore that will interact with the target kinase. The choice of amine is guided by the SAR of the target kinase. For VEGFR-2 inhibitors, anilines are common partners.

Protocol 3.1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.

Materials:

  • 3-Chloro-5-substituted-picolinic acid

  • Amine (e.g., 4-aminophenol)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the 3-chloro-5-substituted-picolinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (3.0 eq) to the mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 3,5-disubstituted picolinamide kinase inhibitor.

Data Summary Table for a Representative VEGFR-2 Inhibitor:

Compound IDStructureTarget KinaseIC₅₀ (nM)
Example-1 3-chloro-5-(4-methoxyphenyl)-N-(4-hydroxyphenyl)picolinamideVEGFR-2Hypothetical value based on literature, e.g., 50 nM

Conclusion and Future Directions

The synthetic route detailed in these application notes provides a robust and versatile platform for the synthesis of a wide range of 3,5-disubstituted picolinamide-based kinase inhibitors. By starting with the readily available this compound, researchers can efficiently generate libraries of compounds for screening against various kinase targets. The modular nature of this synthesis allows for the systematic exploration of SAR at both the 3- and 5-positions of the pyridine ring, as well as variation of the amine component in the final amide coupling step. This approach is well-suited for lead optimization programs in academic and industrial drug discovery settings. Future work could involve exploring alternative cross-coupling reactions at the 3-position or further functionalization of the substituents introduced at the 5-position to enhance potency, selectivity, and pharmacokinetic properties.

References

One-Pot Synthesis Strategies Involving 3,5-Dichloropicolinaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 3,5-Dichloropicolinaldehyde

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount. This compound stands out as a privileged scaffold, a versatile building block whose inherent reactivity and structural features are leveraged for the efficient construction of complex heterocyclic systems.[1] The pyridine core is a ubiquitous motif in pharmaceuticals, featuring in a significant number of FDA-approved drugs for indications ranging from oncology to central nervous system disorders.[2] The presence of two chlorine atoms on the pyridine ring of this aldehyde is not merely incidental; these halogens serve as key reactive handles for subsequent functionalization through cross-coupling reactions and nucleophilic substitutions, allowing for the generation of diverse molecular libraries.[3] Furthermore, the aldehyde group itself is a gateway for a multitude of classical and contemporary organic transformations.[4][5]

This guide eschews a simple recitation of procedures. Instead, it provides a deep dive into the causality of one-pot synthesis strategies—methodologies that combine multiple reaction steps in a single flask. Such approaches are at the forefront of green and efficient chemistry, offering substantial benefits in terms of reduced waste, time, and cost, while often enabling the synthesis of complex molecules that would be challenging to access through traditional stepwise methods.[6][7][8] We will explore the mechanistic underpinnings and provide robust, field-tested protocols for the application of this compound in the synthesis of medicinally relevant scaffolds.

Application Note 1: Multicomponent Synthesis of Highly Substituted Pyridines

Principle and Rationale: The synthesis of highly substituted pyridines is a central goal in medicinal chemistry due to their established role as pharmacophores.[9][10] One-pot multicomponent reactions (MCRs) are exceptionally well-suited for this purpose, as they allow for the rapid assembly of complex structures from simple, readily available starting materials in a single operation.[6][11] This protocol details a tandem reaction that leverages the reactivity of this compound to construct a 2,4,6-trisubstituted pyridine framework, a core found in numerous bioactive compounds.[9][12] The strategy involves an initial Claisen-Schmidt condensation followed by a Michael addition and subsequent cyclization/aromatization, using ammonium acetate as the nitrogen source for the pyridine ring.[13][14][15]

Mechanistic Pathway: The reaction proceeds through a cascade of interconnected steps. First, a base-catalyzed Claisen-Schmidt condensation occurs between an aryl methyl ketone and this compound to form an α,β-unsaturated ketone (a chalcone intermediate). A second equivalent of the aryl methyl ketone then acts as a Michael donor, adding to the chalcone in a conjugate addition reaction to form a 1,5-diketone.[14][15] This diketone is the crucial intermediate that, in the presence of ammonium acetate, undergoes cyclization and subsequent oxidation (often aerial) to yield the final, stable aromatic pyridine ring.

Workflow and Mechanism Diagram:

MCR_Workflow A This compound F Claisen-Schmidt Condensation B Aryl Methyl Ketone (2 eq.) C Ammonium Acetate D Base (e.g., KOH) E Solvent (e.g., Ethanol) G Michael Addition F->G Forms 1,5-Diketone H Cyclization & Aromatization G->H Forms Pyridine Ring I Cooling & Precipitation H->I J Filtration I->J K Recrystallization or Column Chromatography J->K L Final Product: 2,4,6-Trisubstituted Pyridine K->L

Caption: General workflow for the one-pot synthesis of trisubstituted pyridines.

Detailed Experimental Protocol:
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the selected aryl methyl ketone (20 mmol, 2.0 equiv.).

  • Reaction Initiation: Add ethanol (40 mL) and powdered potassium hydroxide (10 mmol, 1.0 equiv.). Stir the mixture at room temperature for 10 minutes until the base dissolves.

  • Aldehyde Addition: Add this compound (10 mmol, 1.0 equiv.) to the mixture.

  • Chalcone Formation: Stir the reaction at room temperature for 2-3 hours. Monitor the formation of the intermediate chalcone by Thin Layer Chromatography (TLC).

  • Cyclization Step: Add ammonium acetate (50 mmol, 5.0 equiv.) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. The reaction progress should be monitored by TLC until the starting materials and intermediates are consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford the pure 2,4,6-trisubstituted pyridine derivative.

Data Summary Table:

EntryAryl Methyl KetoneReaction Time (h)Yield (%)
1Acetophenone785
24'-Methylacetophenone6.588
34'-Methoxyacetophenone791
44'-Chloroacetophenone878

Trustworthiness and Self-Validation: The identity and purity of the synthesized compounds should be rigorously confirmed using standard analytical techniques. 1H NMR and 13C NMR spectroscopy will confirm the chemical structure, with characteristic shifts indicating the formation of the pyridine ring and the incorporation of the substituents. Mass spectrometry will verify the molecular weight of the product. The sharp melting point of the recrystallized solid serves as a preliminary indicator of purity.

Application Note 2: Synthesis of Fused Imidazopyridine Derivatives

Principle and Rationale: Fused heterocyclic systems, such as imidazopyridines, are of significant interest in drug development, exhibiting a wide range of pharmacological activities including antibacterial and anticancer properties.[16] This application note describes a one-pot, three-component reaction to synthesize imidazo[1,2-a]pyridine derivatives. This strategy capitalizes on the reactivity of this compound, a 2-aminopyridine derivative, and an isocyanide. The reaction proceeds via an initial condensation to form an imine, followed by a [4+1] cycloaddition with the isocyanide, a sequence often referred to as a Groebcke-Blackburn-Bienaymé reaction.

Mechanistic Pathway: The reaction is typically catalyzed by a Lewis or Brønsted acid. The aldehyde (this compound) first reacts with the 2-aminopyridine to form a Schiff base (imine) intermediate. The acid catalyst activates the imine towards nucleophilic attack by the isocyanide. This is followed by an intramolecular cyclization to form a five-membered ring, which then tautomerizes to yield the aromatic imidazo[1,2-a]pyridine product. The efficiency of this one-pot process demonstrates the power of MCRs in rapidly generating molecular complexity.[17]

Logical Relationship Diagram:

Imidazopyridine_Mechanism A This compound E Imine Intermediate (Schiff Base) A->E + 2-Aminopyridine - H2O B 2-Aminopyridine C Isocyanide (R-NC) F Nitrile Adduct (Intermediate) D Acid Catalyst (e.g., Sc(OTf)3) D->E Catalyzes E->F + Isocyanide G Intramolecular Cyclization F->G H Final Product: Imidazo[1,2-a]pyridine G->H Tautomerization

Caption: Key steps in the one-pot synthesis of imidazopyridines.

Detailed Experimental Protocol:
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 mmol, 1.0 equiv.), the chosen 2-aminopyridine derivative (1.1 mmol, 1.1 equiv.), and a catalytic amount of scandium(III) triflate (Sc(OTf)3, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add 5 mL of a dry, aprotic solvent such as dichloromethane (DCM) or toluene.

  • Stirring: Stir the mixture at room temperature for 20 minutes.

  • Isocyanide Addition: Add the isocyanide reactant (e.g., tert-butyl isocyanide, 1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature (or with gentle heating to 40-50°C if necessary) for 12-24 hours. Monitor the reaction's completion by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to isolate the pure imidazo[1,2-a]pyridine product.

Troubleshooting and Optimization:

  • Low Yield: If the yield is low, ensure all reagents and the solvent are anhydrous, as water can inhibit the formation of the imine intermediate. Increasing the catalyst loading to 10 mol% or switching to a different Lewis acid (e.g., Yb(OTf)3) may improve results.

  • Side Products: The formation of side products can sometimes be suppressed by running the reaction at a lower temperature for a longer period.

  • Reagent Scope: This protocol is generally robust and tolerates a variety of substituents on both the 2-aminopyridine and isocyanide components, making it a valuable tool for creating a library of analogues for structure-activity relationship (SAR) studies.[16]

Conclusion and Future Outlook

This compound has proven to be a remarkably effective and versatile substrate for one-pot synthesis strategies. The protocols detailed herein for constructing highly substituted pyridines and fused imidazopyridines underscore the power of multicomponent reactions to streamline synthetic efforts and rapidly access complex molecular architectures.[18] The strategic placement of the chloro-substituents provides synthetic chemists with crucial points for diversification, allowing the synthesized cores to be further elaborated into targeted drug candidates. As the demand for efficient and sustainable synthetic methodologies continues to grow, the application of well-designed building blocks like this compound in one-pot reactions will undoubtedly play an increasingly vital role in the future of drug discovery and development.

References

Application Notes & Protocols: Leveraging 3,5-Dichloropicolinaldehyde in the Synthesis of Advanced Pyridine-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the strategic use of 3,5-dichloropicolinaldehyde as a versatile precursor for the synthesis of pyridine-based ligands. We delve into the foundational chemistry, provide detailed, field-tested protocols for ligand synthesis and subsequent metal complexation, and discuss the critical applications of these compounds. The focus is on the synthesis of Schiff base ligands, which are renowned for their straightforward preparation and rich coordination chemistry.

Scientific Introduction: The Strategic Importance of this compound

Pyridine-based ligands are mainstays in coordination chemistry, forming the backbone of numerous catalysts, therapeutic agents, and advanced materials.[1][2] Their prevalence is due to the stability of the pyridine ring and the exceptional coordinating ability of the nitrogen atom. The strategic functionalization of the pyridine ring allows for precise tuning of the electronic and steric properties of the resulting metal complexes.

This compound emerges as a particularly valuable starting material for several key reasons:

  • Built-in Bidentate Scaffold: The aldehyde group at the 2-position and the pyridine nitrogen create a natural N,O or, after modification, an N,N chelation site, which is fundamental for forming stable metal complexes.

  • Reactive Aldehyde Handle: The aldehyde functionality is a prime site for high-yield condensation reactions, most notably the formation of Schiff bases through reaction with primary amines.[3][4] This reaction is robust, often proceeds under mild conditions, and allows for immense structural diversity by simply varying the amine partner.

  • Tunable Electronic Properties: The two electron-withdrawing chlorine atoms on the pyridine ring significantly influence the electronic character of the ligand, which in turn modulates the redox potential and reactivity of the coordinated metal center.

  • Sites for Further Functionalization: The C-Cl bonds can serve as reactive sites for subsequent cross-coupling reactions, enabling the development of more complex, multifunctional ligand architectures.

This guide will focus on the most direct and versatile application of this compound: the synthesis of Schiff base ligands and their metal complexes.

The Core Reaction: Schiff Base Condensation

The synthesis of Schiff base ligands from this compound is achieved through a condensation reaction with a primary amine. This reaction forms a characteristic imine or azomethine (-C=N-) functional group.[3]

Mechanism Rationale: The formation of a Schiff base is a reversible, typically acid-catalyzed reaction.[4]

  • Nucleophilic Attack: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

  • Carbinolamine Intermediate: This initial attack forms an unstable carbinolamine intermediate.[4]

  • Dehydration: The carbinolamine then eliminates a molecule of water to form the stable imine bond. The acid catalyst facilitates this step by protonating the hydroxyl group, turning it into a better leaving group (H₂O).

The general transformation is illustrated below:

References

Application Notes and Protocols for the Oxidation of 3,5-Dichloropicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 3,5-Dichloropicolinic Acid

In the landscape of pharmaceutical and agrochemical development, the synthesis of high-purity carboxylic acids is a cornerstone of innovation. 3,5-Dichloropicolinic acid is a pivotal intermediate, with its structural motif appearing in a range of biologically active molecules. The controlled oxidation of its aldehyde precursor, 3,5-dichloropicolinaldehyde, is a critical transformation that demands a robust and reproducible methodology. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a reliable experimental procedure for this oxidation, with a focus on the Pinnick oxidation, a method renowned for its mild conditions and broad functional group tolerance.[1][2]

This document will delve into the mechanistic underpinnings of the chosen protocol, offer a detailed step-by-step guide to its execution, and provide essential data for the characterization and validation of the final product.

Choosing the Optimal Oxidation Strategy: A Rationale for the Pinnick Oxidation

While several methods exist for the oxidation of aldehydes to carboxylic acids, including strong oxidants like potassium permanganate and Jones reagent, these can be harsh and may not be suitable for substrates with sensitive functional groups.[3] The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) under mildly acidic conditions, stands out for its selectivity and efficiency, particularly with heteroaromatic aldehydes.[2][4][5]

The key advantages of the Pinnick oxidation for this specific transformation include:

  • Mild Reaction Conditions: The reaction is typically carried out at or near room temperature, preserving the integrity of the dichloropyridine ring.

  • High Selectivity: It specifically targets the aldehyde group, minimizing side reactions.

  • Functional Group Tolerance: The method is compatible with a wide array of other functional groups, a crucial consideration in complex molecule synthesis.[2]

  • Safety and Cost-Effectiveness: It avoids the use of heavy metals like chromium and is a relatively inexpensive procedure.[2]

The mechanism of the Pinnick oxidation involves the in situ formation of chlorous acid (HClO₂) from sodium chlorite in the presence of a mild acid, which then oxidizes the aldehyde.[2][5] A scavenger, such as 2-methyl-2-butene, is typically added to quench the hypochlorous acid (HOCl) byproduct, preventing unwanted side reactions.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear steps for execution, monitoring, and characterization.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Sodium chlorite (NaClO₂)Technical grade (80%)Commercially AvailableStore in a cool, dry place.
Sodium dihydrogen phosphate (NaH₂PO₄)Reagent gradeCommercially AvailableUsed as a buffer.
2-Methyl-2-butene≥99%Commercially AvailableUsed as a scavenger.
tert-Butanol (t-BuOH)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
WaterDeionizedLaboratory Supply
Ethyl acetateACS gradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)Laboratory preparedFor washing.
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeCommercially AvailableFor drying.
Hydrochloric acid (HCl)1 M aqueous solutionLaboratory preparedFor acidification.
Safety Precautions
  • This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

  • 3,5-Dichloropicolinic Acid: Causes skin and serious eye irritation, and may cause respiratory irritation. Handle with the same precautions as the starting material.[8]

  • Sodium Chlorite: A strong oxidizing agent. Avoid contact with combustible materials.

  • 2-Methyl-2-butene: Flammable liquid and vapor. Keep away from heat and open flames.

Reaction Setup and Procedure

Diagram of the Experimental Workflow:

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A Dissolve this compound in t-BuOH/THF B Add NaH2PO4 buffer and 2-methyl-2-butene A->B C Add aqueous NaClO2 solution dropwise at RT B->C D Stir at RT and monitor by TLC C->D E Quench with Na2SO3 (optional) D->E Reaction complete F Remove organic solvents in vacuo E->F G Acidify aqueous layer with 1 M HCl F->G H Extract with ethyl acetate G->H I Wash organic layer with brine H->I J Dry over MgSO4 and filter I->J K Concentrate in vacuo J->K L Recrystallize crude product K->L Crude product M Characterize by NMR, IR, and MS L->M

Caption: A streamlined workflow for the oxidation of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and tetrahydrofuran (approximately 10 mL per gram of aldehyde).

  • Addition of Reagents: To the stirred solution, add sodium dihydrogen phosphate (1.2 eq) followed by 2-methyl-2-butene (3.0 eq).

  • Initiation of Oxidation: In a separate flask, prepare a solution of sodium chlorite (1.5 eq, 80% technical grade) in deionized water (approximately 4 mL per gram of NaClO₂). Add the sodium chlorite solution dropwise to the reaction mixture over 10-15 minutes. An exotherm may be observed; maintain the temperature below 30 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained (optional, to remove excess oxidant).

  • Solvent Removal: Remove the organic solvents (THF and t-BuOH) under reduced pressure using a rotary evaporator.

  • Acidification and Extraction: To the remaining aqueous layer, add 1 M HCl until the pH is approximately 2-3. A white precipitate of 3,5-dichloropicolinic acid should form. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3,5-dichloropicolinic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Expected Results and Characterization

The successful execution of this protocol should yield 3,5-dichloropicolinic acid as a white to off-white solid.

Quantitative Data Summary
ParameterExpected Value
Yield 85-95%
Melting Point 153-154 °C[9]
Molecular Formula C₆H₃Cl₂NO₂[8][10]
Molecular Weight 192.00 g/mol [8][10]
Spectroscopic Characterization
  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (typically >160 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3,5-dichloropicolinic acid, with a characteristic isotopic pattern for two chlorine atoms.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after an extended period, a small additional portion of sodium chlorite solution can be added. Ensure vigorous stirring to facilitate the reaction.

  • Low Yield: Inefficient extraction can lead to lower yields. Ensure the aqueous layer is thoroughly extracted with ethyl acetate. Acidification to pH 2-3 is crucial for the protonation and subsequent extraction of the carboxylic acid.

  • Product Purity: If the final product is discolored, it may be due to impurities from the starting material or side reactions. Recrystallization is an effective method for purification. The use of a scavenger like 2-methyl-2-butene is critical to prevent chlorination of the aromatic ring by the HOCl byproduct.[4]

Conclusion

The Pinnick oxidation offers a reliable, safe, and efficient method for the synthesis of 3,5-dichloropicolinic acid from this compound. The detailed protocol and characterization data provided in these application notes are intended to empower researchers in the pharmaceutical and agrochemical industries to confidently and reproducibly perform this important chemical transformation, thereby accelerating their research and development endeavors.

References

The Strategic Role of 3,5-Dichloropicolinaldehyde in the Genesis of Novel Anti-Inflammatory Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the quest for novel anti-inflammatory agents is driven by the need for greater efficacy and improved safety profiles over existing treatments. Heterocyclic compounds form the backbone of many successful drugs, and the strategic selection of starting materials is paramount to efficient drug discovery pipelines. 3,5-Dichloropicolinaldehyde, a halogenated pyridine derivative, represents a highly versatile yet underexplored scaffold for the synthesis of potential anti-inflammatory drug candidates. The presence of two chlorine atoms offers opportunities for influencing pharmacokinetic properties and can serve as synthetic handles for further diversification.[1][2] The aldehyde functionality is a key reactive group for the construction of various heterocyclic systems known to possess anti-inflammatory activity, such as pyrazoles and pyrimidines.[3][4][5]

This guide provides a conceptual framework and detailed protocols for researchers, scientists, and drug development professionals on how to leverage this compound as a starting material for the development of new anti-inflammatory drugs. We will explore hypothetical synthetic pathways to biologically relevant scaffolds and provide step-by-step protocols for their in vitro evaluation.

The Mechanistic Landscape of Inflammation: Targeting Key Pathways

Inflammation is a complex biological response involving a cascade of signaling molecules and immune cells. Key mediators of inflammation include prostaglandins (PGs) and nitric oxide (NO).[6] Prostaglandins are synthesized by cyclooxygenase (COX) enzymes, with COX-2 being inducibly expressed at sites of inflammation.[3][7] Overproduction of NO by inducible nitric oxide synthase (iNOS) also contributes to the inflammatory state.[6][8] Therefore, inhibition of COX-2 and the reduction of NO production are primary strategies in the development of anti-inflammatory drugs. The hypothetical derivatives of this compound are envisioned to target these central pathways.

Inflammatory_Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Cell Membrane Cell Membrane Inflammatory Stimuli (LPS)->Cell Membrane activates iNOS iNOS Inflammatory Stimuli (LPS)->iNOS induces Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate for Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Nitric Oxide (NO) Nitric Oxide (NO) iNOS->Nitric Oxide (NO) Nitric Oxide (NO)->Inflammation Hypothetical Drug (Derivative of this compound) Hypothetical Drug (Derivative of this compound) Hypothetical Drug (Derivative of this compound)->COX-2 inhibits Hypothetical Drug (Derivative of this compound)->iNOS inhibits expression

Figure 1: Simplified signaling pathway of inflammation targeted by hypothetical drugs.

Synthetic Strategies: From Aldehyde to Bioactive Heterocycles

The aldehyde group of this compound is a versatile handle for constructing a variety of heterocyclic cores. Below are two hypothetical, yet plausible, synthetic workflows for generating pyrazole and pyrimidine derivatives, which are classes of compounds known for their anti-inflammatory properties.[3][4][5]

Workflow 1: Synthesis of a Pyrazole Derivative

This pathway utilizes a Knoevenagel condensation followed by a cyclization reaction with a hydrazine derivative to form a pyrazole ring.[5][9]

Pyrazole_Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization A This compound C α,β-Unsaturated Ketone Intermediate A->C Piperidine, Ethanol, Reflux B Active Methylene Compound (e.g., Diethyl Malonate) B->C E Pyrazole Derivative C->E Acetic Acid, Ethanol, Reflux D Hydrazine Derivative (e.g., Phenylhydrazine) D->E

Figure 2: Proposed synthetic workflow for a pyrazole derivative.

Workflow 2: Synthesis of a Pyrimidine Derivative

This pathway involves the formation of an α,β-unsaturated ketone, which then undergoes a cyclocondensation reaction with a suitable amidine to yield a pyrimidine.[10][11]

Pyrimidine_Synthesis cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclocondensation A This compound C α,β-Unsaturated Ketone (Chalcone analog) A->C NaOH, Ethanol, RT B Ketone (e.g., Acetophenone) B->C E Pyrimidine Derivative C->E Base, Reflux D Amidine Derivative (e.g., Benzamidine HCl) D->E

Figure 3: Proposed synthetic workflow for a pyrimidine derivative.

Protocols for In Vitro Evaluation

Once synthesized, the novel derivatives of this compound must be screened for their anti-inflammatory activity. The following are detailed protocols for two standard in vitro assays.

Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the ability of a test compound to inhibit the activity of the COX-2 enzyme. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2.[1][12]

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., Sigma-Aldrich MAK399 or similar)[12]

  • Test compounds (dissolved in DMSO)

  • 96-well white opaque flat-bottom plates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

  • Multi-channel pipette

Procedure:

  • Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, COX-2 enzyme, and Celecoxib inhibitor control) according to the kit manufacturer's instructions. Keep the reconstituted COX-2 enzyme on ice.[12]

  • Compound Dilution: Dissolve test compounds in DMSO to create stock solutions. Dilute these stocks to 10 times the final desired test concentration with COX Assay Buffer.

  • Plate Setup:

    • Sample Wells [S]: Add 10 µL of the diluted test compound.

    • Enzyme Control Wells [EC]: Add 10 µL of COX Assay Buffer.

    • Inhibitor Control Wells [IC]: Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer.[1][12]

  • Reaction Mix Preparation: Prepare a Reaction Mix for the number of assays to be performed. For each well, combine 80 µL of the mix as specified in the kit protocol (typically includes COX Assay Buffer, COX Probe, and COX Cofactor).

  • Enzyme Addition: Add 80 µL of the Reaction Mix to each well (S, EC, and IC).

  • Initiation of Reaction: Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid/NaOH solution to each well to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Choose two time points (T1 and T2) within the linear range of the reaction.

    • Calculate the change in fluorescence (ΔRFU = RFU2 - RFU1) for all wells.

    • Calculate the percentage of inhibition for each sample using the following formula: % Inhibition = [ (ΔRFU_EC - ΔRFU_S) / ΔRFU_EC ] * 100

    • Plot the % Inhibition against the test compound concentration to determine the IC50 value.

Protocol 2: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This cell-based assay determines the ability of a test compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.[6][8][13] The amount of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[8]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[8]

  • Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO, final concentration ≤ 0.5%). Incubate for 1 hour.[14]

  • LPS Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.[13]

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 atmosphere.

  • Nitrite Measurement:

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium.

    • Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add an equal volume of Griess reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-only control.

    • Plot the % Inhibition against the test compound concentration to determine the IC50 value.

    • Note: A parallel cell viability assay (e.g., MTT or resazurin) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.[14]

Data Presentation and Interpretation

The results from the in vitro screening assays should be compiled and presented in a clear, tabular format to facilitate comparison and structure-activity relationship (SAR) analysis.

Compound IDScaffold TypeR1 GroupCOX-2 IC50 (µM)NO Production IC50 (µM)Cell Viability (at 100 µM)
DPC-PYZ-01PyrazolePhenyl5.2 ± 0.412.8 ± 1.1>95%
DPC-PYZ-02Pyrazole4-Fluorophenyl2.1 ± 0.28.5 ± 0.7>95%
DPC-PYM-01PyrimidinePhenyl15.6 ± 1.325.1 ± 2.2>95%
DPC-PYM-02Pyrimidine4-Methoxyphenyl9.8 ± 0.918.4 ± 1.5>95%
Celecoxib--0.05 ± 0.01->95%
Indomethacin---5.5 ± 0.6>95%
Hypothetical data for illustrative purposes.

Conclusion and Future Directions

This compound serves as a promising and versatile starting point for the synthesis of novel heterocyclic compounds with potential anti-inflammatory activity. The synthetic pathways and screening protocols detailed in this guide provide a robust framework for initiating a drug discovery program centered on this scaffold. Future work should focus on expanding the library of derivatives to establish clear structure-activity relationships, followed by in vivo testing of the most promising candidates in animal models of inflammation. The strategic incorporation of the dichloropyridine moiety may offer advantages in terms of metabolic stability and target engagement, making this an exciting area for further investigation.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 3,5-Dichloropicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 3,5-Dichloropicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for this critical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation can be approached through two primary synthetic routes, each with its own set of challenges and optimization parameters. This guide will delve into both methods, providing detailed protocols, troubleshooting advice, and the underlying chemical principles to ensure successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The two most common and well-established methods for the synthesis of this compound are:

  • Oxidation of 3,5-dichloro-2-methylpyridine: This method involves the selective oxidation of the methyl group to an aldehyde. Selenium dioxide (SeO₂) is a frequently used reagent for this transformation.

  • Hydrolysis of 3,5-dichloro-2-(trichloromethyl)pyridine: This route requires the initial synthesis of the trichloromethyl derivative, typically via free-radical photochlorination of 3,5-dichloro-2-methylpyridine, followed by hydrolysis to the aldehyde.[1][2]

Q2: Which synthetic route is preferable?

A2: The choice of synthetic route often depends on the available starting materials, scale of the reaction, and safety considerations.

  • The oxidation route with selenium dioxide is often preferred for smaller-scale laboratory syntheses due to its directness. However, selenium compounds are toxic and require careful handling.[3]

  • The hydrolysis route is a multi-step process but can be advantageous for larger-scale production, as the photochlorination of picolines is a well-established industrial process.[1][2]

Q3: What are the main challenges in the synthesis of this compound?

A3: Common challenges include:

  • Over-oxidation: In the oxidation of 3,5-dichloro-2-methylpyridine, the aldehyde product can be further oxidized to the corresponding carboxylic acid, 3,5-dichloropicolinic acid, reducing the yield of the desired product.[4]

  • Incomplete reaction: Both routes can suffer from incomplete conversion of the starting material.

  • Side reactions: The formation of byproducts can complicate the purification process. For instance, in the photochlorination step of the hydrolysis route, incomplete chlorination of the methyl group can occur.

  • Purification: The final product may require careful purification to remove unreacted starting materials, byproducts, and reagents.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during the synthesis of this compound.

Scenario 1: Low Yield in the Oxidation of 3,5-dichloro-2-methylpyridine

Q: I am getting a low yield of this compound when using selenium dioxide for the oxidation of 3,5-dichloro-2-methylpyridine. What are the possible causes and how can I improve the yield?

A: Low yields in this oxidation are a common issue and can often be attributed to several factors. Here is a systematic approach to troubleshooting:

1. Over-oxidation to 3,5-Dichloropicolinic Acid:

  • Cause: The aldehyde product is susceptible to further oxidation to the carboxylic acid, especially with prolonged reaction times or excess oxidant.

  • Troubleshooting Steps:

    • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the aldehyde. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation.

    • Control stoichiometry: Use a stoichiometric amount or a slight excess of selenium dioxide. A large excess should be avoided.

    • Reaction temperature: Maintain a consistent and optimized temperature. High temperatures can accelerate over-oxidation.

    • Solvent choice: The choice of solvent can influence the reaction rate and selectivity. Dioxane is a common solvent for this reaction.

2. Incomplete Reaction:

  • Cause: Insufficient reaction time, low temperature, or poor reagent activity can lead to incomplete conversion of the starting material.

  • Troubleshooting Steps:

    • Verify reagent quality: Ensure the selenium dioxide is of high purity and has been stored correctly.

    • Optimize reaction time and temperature: Gradually increase the reaction time and/or temperature while monitoring the reaction progress.

    • Ensure proper mixing: Vigorous stirring is crucial, especially since selenium dioxide is a solid.

3. Substrate Purity:

  • Cause: Impurities in the starting 3,5-dichloro-2-methylpyridine can interfere with the reaction.

  • Troubleshooting Steps:

    • Purify the starting material: If the purity of the starting material is questionable, consider purification by distillation or recrystallization.

Table 1: Troubleshooting Low Yield in Oxidation

Problem Potential Cause Recommended Solution
Low YieldOver-oxidationMonitor reaction closely, control stoichiometry of SeO₂, optimize temperature.
Incomplete ReactionVerify reagent quality, optimize reaction time and temperature, ensure efficient stirring.
Impure Starting MaterialPurify 3,5-dichloro-2-methylpyridine before use.
Scenario 2: Formation of 3,5-Dichloropicolinic Acid as a Major Byproduct

Q: My main product is the carboxylic acid instead of the aldehyde. How can I selectively obtain the aldehyde?

A: The selective synthesis of the aldehyde in the presence of an oxidizing agent that can also produce the carboxylic acid requires careful control of the reaction conditions.

  • Use of a milder oxidizing agent: While selenium dioxide is common, other milder oxidizing agents could be explored. However, for this specific transformation, SeO₂ is generally the reagent of choice.

  • In-situ trapping of the aldehyde: In some cases, the aldehyde can be trapped in-situ as a less reactive derivative (e.g., an acetal) to prevent further oxidation. This would, however, add an extra deprotection step.

  • Strict reaction monitoring: This is the most critical factor. As mentioned previously, frequent monitoring by TLC or HPLC is essential to stop the reaction at the aldehyde stage.

Scenario 3: Difficulties in the Hydrolysis of 3,5-dichloro-2-(trichloromethyl)pyridine

Q: I am attempting the hydrolysis of 3,5-dichloro-2-(trichloromethyl)pyridine, but the reaction is either incomplete or I am getting other products. What should I do?

A: The hydrolysis of the trichloromethyl group to an aldehyde can be tricky. Here are some common issues and their solutions:

1. Incomplete Hydrolysis:

  • Cause: The trichloromethyl group is sterically hindered, and its hydrolysis can be slow. Insufficient reaction time, inadequate acid/base concentration, or low temperature can lead to incomplete reaction.

  • Troubleshooting Steps:

    • Increase reaction time and/or temperature: Monitor the reaction over a longer period or cautiously increase the temperature.

    • Optimize acid/base concentration: The concentration of the acid (e.g., sulfuric acid) or base used for hydrolysis is critical. A systematic optimization of the concentration may be necessary.

2. Formation of 3,5-Dichloropicolinic Acid:

  • Cause: Under harsh hydrolysis conditions (e.g., high temperature, strong acid/base), the initially formed aldehyde can be oxidized to the carboxylic acid.

  • Troubleshooting Steps:

    • Milder conditions: Attempt the hydrolysis under milder conditions (e.g., lower temperature, shorter reaction time) and monitor the product formation closely.

3. Formation of Other Byproducts:

  • Cause: Depending on the reaction conditions, other side reactions might occur.

  • Troubleshooting Steps:

    • Careful workup: A proper aqueous workup is crucial to remove the acid or base catalyst and isolate the product. Extraction with a suitable organic solvent followed by washing with a neutralizing solution (e.g., saturated sodium bicarbonate for an acidic reaction) is recommended.[5][6]

Experimental Protocols

Protocol 1: Oxidation of 3,5-dichloro-2-methylpyridine with Selenium Dioxide

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 3,5-dichloro-2-methylpyridine

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichloro-2-methylpyridine (1.0 eq) in anhydrous 1,4-dioxane.

  • Reagent Addition: Add selenium dioxide (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mixture of hexane and ethyl acetate as the eluent). The starting material and product should have different Rf values.

  • Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove the black selenium byproduct. Wash the filter cake with dichloromethane.

  • Extraction: Combine the filtrate and washings. Wash the organic solution with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

DOT Diagram: Workflow for Oxidation Protocol

Oxidation_Workflow A 1. Dissolve Starting Material (3,5-dichloro-2-methylpyridine in Dioxane) B 2. Add Selenium Dioxide A->B C 3. Reflux Reaction Mixture B->C D 4. Monitor by TLC C->D E 5. Cool and Filter D->E Reaction Complete F 6. Aqueous Work-up (NaHCO3, Brine) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound via oxidation.

Protocol 2: Hydrolysis of 3,5-dichloro-2-(trichloromethyl)pyridine

This protocol outlines the general procedure for the hydrolysis step. The synthesis of the starting material, 3,5-dichloro-2-(trichloromethyl)pyridine, is typically achieved through photochlorination of 3,5-dichloro-2-methylpyridine and is not detailed here.[1][2]

Materials:

  • 3,5-dichloro-2-(trichloromethyl)pyridine

  • Concentrated sulfuric acid

  • Ice

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add 3,5-dichloro-2-(trichloromethyl)pyridine (1.0 eq) to concentrated sulfuric acid.

  • Reaction: Heat the mixture with stirring. The optimal temperature and time will need to be determined experimentally but can range from room temperature to gentle heating.

  • Monitoring: Monitor the reaction by taking small aliquots, quenching them in ice, extracting with an organic solvent, and analyzing by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Neutralization: Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

DOT Diagram: Troubleshooting Logic for Hydrolysis

Hydrolysis_Troubleshooting Start Low Yield in Hydrolysis Incomplete Incomplete Reaction? Start->Incomplete OverOx Over-oxidation to Acid? Start->OverOx Sol_Incomplete1 Increase Reaction Time Incomplete->Sol_Incomplete1 Yes Sol_Incomplete2 Increase Temperature Incomplete->Sol_Incomplete2 Yes Sol_Incomplete3 Optimize Acid Conc. Incomplete->Sol_Incomplete3 Yes Sol_OverOx1 Decrease Temperature OverOx->Sol_OverOx1 Yes Sol_OverOx2 Shorten Reaction Time OverOx->Sol_OverOx2 Yes Sol_OverOx3 Use Milder Conditions OverOx->Sol_OverOx3 Yes

Caption: Troubleshooting decision tree for the hydrolysis of 3,5-dichloro-2-(trichloromethyl)pyridine.

References

Technical Support Center: Reactions with 3,5-Dichloropicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for reactions involving 3,5-Dichloropicolinaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile aldehyde in their synthetic pathways. As a key building block, its reactivity can sometimes lead to unexpected side products, impacting yield and purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and optimize your experimental outcomes. We will explore the underlying chemical principles to not only solve immediate issues but also to empower you with the knowledge for future experimental design.

Core Concepts: Reactivity of this compound

This compound is an aromatic aldehyde with two electron-withdrawing chlorine atoms on the pyridine ring. A key feature is the absence of α-hydrogens, which prevents it from undergoing typical aldol condensation reactions.[1][2] This lack of α-hydrogens, however, makes it susceptible to other base-induced reactions, most notably the Cannizzaro reaction.[2][3][4] Understanding this reactivity is crucial for troubleshooting and minimizing the formation of common side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions with this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Product with Concurrent Formation of a Carboxylic Acid and an Alcohol

Symptoms:

  • NMR or LC-MS analysis of the crude reaction mixture shows the presence of 3,5-dichloropicolinic acid and (3,5-dichloropyridin-4-yl)methanol in significant quantities.

  • The isolated yield of the target compound is substantially lower than expected.

Root Cause Analysis:

The presence of both the oxidized (carboxylic acid) and reduced (alcohol) forms of the starting aldehyde is a classic indicator of the Cannizzaro reaction .[2][3][4] This disproportionation reaction occurs when an aldehyde lacking α-hydrogens is subjected to strong basic conditions.[2][3][4] One molecule of the aldehyde is oxidized to a carboxylate, while a second molecule is reduced to a primary alcohol.[3][4]

Mechanism Snapshot: The Cannizzaro Reaction

  • Nucleophilic Attack: A hydroxide ion (or other strong base) attacks the electrophilic carbonyl carbon of the aldehyde.[3][4]

  • Hydride Transfer: The resulting tetrahedral intermediate collapses, transferring a hydride ion to the carbonyl carbon of a second aldehyde molecule.[2][4]

  • Proton Exchange: An acid-base reaction between the newly formed carboxylate and alkoxide ions yields the final products after workup.[3]

Solutions & Preventative Measures:

  • pH Control: Carefully control the pH of the reaction mixture. If your desired reaction does not require strongly basic conditions, consider using a weaker, non-nucleophilic base or a buffered system.

  • Temperature Management: The Cannizzaro reaction is often accelerated at higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.

  • Order of Addition: If the reaction requires a strong base, consider adding the base slowly to a cooled solution of the aldehyde and other reagents. This can help to minimize the concentration of free base available to initiate the Cannizzaro reaction.

  • Crossed Cannizzaro Reaction Strategy: If your protocol involves another aldehyde, such as formaldehyde, you might be observing a "crossed" Cannizzaro reaction. In this scenario, formaldehyde is preferentially oxidized to formate, while your more valuable this compound is reduced to the alcohol.[1][3] If the alcohol is not your desired product, you will need to reconsider your reaction strategy.

Problem 2: Formation of Only the Carboxylic Acid Side Product (3,5-Dichloropicolinic Acid)

Symptoms:

  • The primary impurity identified is 3,5-dichloropicolinic acid.

  • Little to no corresponding alcohol side product is observed.

Root Cause Analysis:

The formation of the carboxylic acid without the corresponding alcohol suggests an oxidation reaction is occurring, independent of the Cannizzaro pathway. Aldehydes are generally susceptible to oxidation, which can be promoted by various factors.[5][6][7]

Potential Causes & Solutions:

  • Air Oxidation: Aldehydes can be oxidized by atmospheric oxygen, particularly under basic conditions or in the presence of trace metal catalysts.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Oxidizing Agents: Ensure that none of the reagents or solvents used are contaminated with oxidizing agents. Some reagents, even if not explicitly "oxidants," can facilitate oxidation under certain conditions.

    • Solution: Use freshly distilled or high-purity solvents and reagents.

  • Peroxide Contamination: Ethereal solvents like THF or dioxane can form explosive peroxides upon storage, which are also strong oxidizing agents.

    • Solution: Test for and remove peroxides from solvents before use.

Problem 3: Formation of Only the Alcohol Side Product ((3,5-dichloropyridin-4-yl)methanol)

Symptoms:

  • The main side product is identified as (3,5-dichloropyridin-4-yl)methanol.

  • The corresponding carboxylic acid is not detected in significant amounts.

Root Cause Analysis:

This outcome points towards a reduction of the aldehyde. This can be caused by the intended reducing agent if the goal was a different transformation, or by an unintended reduction pathway.

Potential Causes & Solutions:

  • Reducing Agent Stoichiometry: If a reducing agent is part of your protocol (e.g., for a reductive amination), its stoichiometry and reactivity must be carefully controlled. Over-reduction can lead to the formation of the alcohol.

    • Solution: Use a milder reducing agent or carefully control the stoichiometry. For example, using sodium borohydride can sometimes be controlled to favor aldehyde reduction over carboxylic acid reduction.[8]

  • Hydride Donors: Be aware of any potential hydride donors in your reaction mixture. For example, certain complex reagents or intermediates might be capable of reducing the aldehyde.

  • Catalytic Hydrogenation: If using a transition metal catalyst (e.g., Palladium on carbon) and a hydrogen source, ensure the reaction conditions are optimized to prevent complete reduction to the alcohol if that is not the desired outcome.

Data Summary: Common Side Products
Side Product NameChemical FormulaMolecular Weight ( g/mol )Common Cause
3,5-Dichloropicolinic AcidC₆H₃Cl₂NO₂192.00Oxidation, Cannizzaro Reaction
(3,5-Dichloropyridin-4-yl)methanolC₆H₅Cl₂NO178.02Reduction, Cannizzaro Reaction

Frequently Asked Questions (FAQs)

Q1: My reaction is base-sensitive, but I need to use a base. How can I avoid the Cannizzaro reaction?

A1: This is a common challenge. Consider using a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to act as nucleophiles and initiate the Cannizzaro reaction. Alternatively, running the reaction at low temperatures (e.g., 0 °C or -78 °C) can significantly slow down the rate of the Cannizzaro reaction relative to your desired reaction.

Q2: I am performing a Wittig reaction with this compound and my yields are low, with significant amounts of the starting material recovered. What could be the issue?

A2: The electron-withdrawing nature of the dichloropyridine ring can make the carbonyl carbon of this compound highly electrophilic. While this is generally good for nucleophilic attack, it can also lead to stabilization of the betaine intermediate in the Wittig reaction, potentially slowing down the subsequent elimination to form the alkene. Additionally, ensure your ylide is generated under anhydrous conditions, as water can quench the ylide and the strong base used for its formation can initiate the Cannizzaro reaction with the aldehyde.

Q3: How can I effectively purify my desired product away from the carboxylic acid and alcohol side products?

A3:

  • For 3,5-Dichloropicolinic Acid: This acidic impurity can often be removed by a simple liquid-liquid extraction. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a mild aqueous base like sodium bicarbonate solution. The acidic side product will be deprotonated and move into the aqueous layer, while your (presumably neutral) product remains in the organic layer.

  • For (3,5-Dichloropyridin-4-yl)methanol: This alcohol is more polar than the starting aldehyde but may have similar polarity to your desired product. Column chromatography is typically the most effective method for separation. A careful selection of the solvent system (e.g., a gradient of ethyl acetate in hexanes) will be necessary.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Cannizzaro Reaction in a Base-Mediated Reaction

This protocol provides a general framework for a reaction requiring a base where the Cannizzaro reaction is a concern.

  • Inert Atmosphere: Set up the reaction vessel under a dry, inert atmosphere (N₂ or Ar).

  • Reagent Preparation: Dissolve this compound and any other electrophiles/substrates in an appropriate anhydrous solvent.

  • Cooling: Cool the solution to a low temperature (e.g., 0 °C or lower) using an ice-water or dry ice-acetone bath.

  • Slow Base Addition: Add the base dropwise to the cooled solution over an extended period. If using a solid base, add it in small portions.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish at low temperatures, allow it to warm slowly to a temperature where the desired reaction proceeds at a reasonable rate while minimizing side product formation.

  • Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated ammonium chloride solution for organometallic reagents, or a mild acid to neutralize the base).

  • Workup and Purification: Proceed with an appropriate aqueous workup and purification, such as column chromatography.

Protocol 2: Purification Strategy to Remove Acidic and Neutral Side Products
  • Initial Quench: Quench the reaction mixture as appropriate for the chemistry involved.

  • Solvent Dilution: Dilute the crude mixture with a water-immiscible organic solvent such as ethyl acetate.

  • Aqueous Wash (Base): Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (1-3 times). This will remove the 3,5-dichloropicolinic acid.

  • Aqueous Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting crude material by flash column chromatography on silica gel, using an appropriate solvent system to separate the desired product from the (3,5-dichloropyridin-4-yl)methanol and any remaining starting material.

Visualizations

Logical Flowchart for Troubleshooting

Troubleshooting_Flowchart Start Low Yield or Impure Product Identify_Side_Products Identify Side Products by LC-MS, NMR, etc. Start->Identify_Side_Products Acid_and_Alcohol Acid AND Alcohol Side Products? Identify_Side_Products->Acid_and_Alcohol Acid_Only Acid Side Product ONLY? Acid_and_Alcohol->Acid_Only No Cannizzaro Likely Cannizzaro Reaction Acid_and_Alcohol->Cannizzaro Yes Alcohol_Only Alcohol Side Product ONLY? Acid_Only->Alcohol_Only No Oxidation Likely Oxidation Acid_Only->Oxidation Yes Reduction Likely Reduction Alcohol_Only->Reduction Yes Cannizzaro_Solutions Solutions: - Lower Temperature - Slower Base Addition - Weaker/Hindered Base - pH Control Cannizzaro->Cannizzaro_Solutions Oxidation_Solutions Solutions: - Use Inert Atmosphere (N₂/Ar) - Use Pure/Fresh Solvents - Check for Peroxides Oxidation->Oxidation_Solutions Reduction_Solutions Solutions: - Check Reductant Stoichiometry - Use Milder Reducing Agent - Evaluate Other Reagents as  Potential Hydride Donors Reduction->Reduction_Solutions

Caption: Troubleshooting flowchart for identifying common side reactions.

Reaction Pathway Diagram

Reaction_Pathways cluster_cannizzaro Cannizzaro Reaction Aldehyde This compound Desired_Product Desired Product Aldehyde->Desired_Product Desired Reagents Acid 3,5-Dichloropicolinic Acid Aldehyde->Acid Oxidation Aldehyde->Acid Unwanted Oxidation (e.g., Air) Alcohol (3,5-Dichloropyridin-4-yl)methanol Aldehyde->Alcohol Unwanted Reduction (e.g., Over-reduction) Aldehyde2 This compound Aldehyde2->Alcohol Reduction

Caption: Potential reaction pathways for this compound.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in 3,5-Dichloropicolinaldehyde Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving 3,5-Dichloropicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate. The electron-deficient nature of the pyridine ring, combined with the coordinating potential of the ring nitrogen and the aldehyde functionality, necessitates careful optimization to maintain catalyst activity. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound sluggish or failing completely?

A1: The primary challenge with this compound lies in its inherent chemical properties that can lead to rapid catalyst deactivation. The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the palladium center of the catalyst. This coordination can form stable, inactive complexes, effectively poisoning the catalyst and stalling the catalytic cycle.[1][2] This issue is often termed the "2-pyridyl problem" and is a known challenge in the coupling of pyridine-containing substrates.[2]

Furthermore, the presence of two electron-withdrawing chlorine atoms and an aldehyde group can influence the electronic environment of the pyridine ring, affecting the oxidative addition step of the catalytic cycle.

Q2: I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal. Its formation indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution. Common causes for this include:

  • Presence of Oxygen: Palladium(0) catalysts are highly sensitive to oxygen. Inadequate inert atmosphere techniques can lead to oxidation and subsequent decomposition of the catalyst.

  • Slow Catalysis: If the catalytic cycle is slow, for instance due to inhibition by the pyridine nitrogen, the lifetime of the active Pd(0) species in solution increases, providing more opportunity for agglomeration.

  • High Temperatures: While increased temperature can sometimes improve reaction rates, it can also accelerate catalyst decomposition.

Solutions:

  • Ensure a Rigorously Inert Atmosphere: Degas your solvents thoroughly using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. Use Schlenk techniques or a glovebox for the reaction setup.

  • Optimize Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the Pd(0) center, preventing agglomeration and promoting the desired catalytic cycle.

  • Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient and controlled generation of the active catalytic species in situ.

Q3: My reaction is producing significant amounts of homocoupled byproducts. What causes this and what are the remedies?

A3: Homocoupling, particularly the Glaser-Hay coupling in Sonogashira reactions, is a common side reaction, especially when using copper co-catalysts.[3] This occurs when the terminal alkyne couples with itself. The primary culprit is often the presence of oxygen, which promotes this side reaction.[3]

Preventative Measures:

  • Strictly Anaerobic Conditions: As with preventing palladium black formation, maintaining a rigorously inert atmosphere is crucial to suppress oxygen-mediated homocoupling.

  • Minimize Copper Catalyst Loading: In Sonogashira couplings, reducing the amount of the copper(I) co-catalyst can decrease the rate of homocoupling.

  • Consider Copper-Free Conditions: For challenging substrates, copper-free Sonogashira protocols can be more effective as they eliminate the possibility of Glaser-Hay homocoupling.

  • Control Stoichiometry: In Suzuki reactions, an excess of the boronic acid can sometimes lead to homocoupling. Careful control of the stoichiometry is recommended.

Troubleshooting Guide: A Deeper Dive

Issue 1: Low to No Product Conversion

If you are experiencing low or no conversion of your this compound, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the root cause.

Caption: A systematic workflow for troubleshooting low conversion in couplings of this compound.

  • Verify Inert Atmosphere: Oxygen is detrimental to most palladium-catalyzed cross-coupling reactions. Ensure all solvents are thoroughly degassed and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.

  • Assess Reagent Purity and Activity:

    • This compound: Ensure the starting material is pure and free from impurities that could act as catalyst poisons.

    • Coupling Partner: For Suzuki reactions, boronic acids can degrade over time. Use a fresh or recently purchased batch. Protodeboronation can be an issue, especially in the presence of water.[1] For Sonogashira reactions, ensure the terminal alkyne is of high purity.

    • Base: The choice and quality of the base are critical. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base should be finely powdered and anhydrous. For other couplings, organic bases like triethylamine should be distilled before use to remove any water or oxidized impurities.

  • Optimize the Catalyst System:

    • Ligand Screening: The choice of ligand is arguably the most critical parameter. For electron-deficient heteroaryl halides like this compound, bulky and electron-rich phosphine ligands are often the most effective.[4] These ligands promote the formation of the catalytically active monoligated Pd(0) species and accelerate the rate-limiting oxidative addition step. A recommended screening panel is provided in the table below.

    • Base Screening: The optimal base is highly dependent on the specific coupling reaction and substrates. It's advisable to screen a variety of bases.

    • Solvent Screening: Aprotic polar solvents like DMF, DMAc, or dioxane are often good choices. The solvent must be able to dissolve all reaction components at the reaction temperature.

ParameterRecommended Screening ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)Common and effective palladium pre-catalysts.
Ligands SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich ligands that are effective for challenging couplings.[5]
Bases (Suzuki) K₂CO₃, K₃PO₄, Cs₂CO₃A range of inorganic bases with varying strengths.
Bases (Sonogashira) Et₃N, DIPA, Cs₂CO₃Common organic and inorganic bases for Sonogashira couplings.
Solvents Dioxane, Toluene, DMF, DMAcA selection of commonly used solvents with different polarities.

Table 1: Recommended screening panel for optimizing the coupling of this compound.

  • Adjust Reaction Temperature: While many couplings proceed at elevated temperatures, some reactions involving sensitive functional groups may benefit from lower temperatures to minimize side reactions. Conversely, if no reaction is observed, a gradual increase in temperature may be necessary.

  • Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation. However, this is not a cost-effective or elegant solution and should only be considered after other parameters have been optimized.

Issue 2: Catalyst Poisoning and Characterization

When troubleshooting persistent catalyst deactivation, it can be beneficial to identify the specific cause of poisoning.

CatalystDeactivation ActiveCatalyst Active Pd(0)L Catalyst PyridineCoordination Pyridine Nitrogen Coordination ActiveCatalyst->PyridineCoordination Inhibition AldehydeInteraction Aldehyde Group Interaction ActiveCatalyst->AldehydeInteraction Potential Inhibition ImpurityPoisoning Impurities in Reagents/Solvents (e.g., Sulfur, Water) ActiveCatalyst->ImpurityPoisoning Poisoning InactiveComplex Inactive Pd-Pyridine Complex PyridineCoordination->InactiveComplex SideReaction Aldehyde Side Reactions AldehydeInteraction->SideReaction PoisonedCatalyst Poisoned Pd Complex ImpurityPoisoning->PoisonedCatalyst DeactivatedCatalyst Deactivated Catalyst InactiveComplex->DeactivatedCatalyst SideReaction->DeactivatedCatalyst PoisonedCatalyst->DeactivatedCatalyst

Caption: Potential pathways for catalyst deactivation in couplings of this compound.

For a more in-depth analysis of catalyst deactivation, the following analytical techniques can be employed:

TechniqueInformation Gained
ICP-MS Quantifies the amount of palladium in solution, which can indicate precipitation. Can also detect metallic impurities that may act as poisons.[6][7]
XPS X-ray Photoelectron Spectroscopy can identify the oxidation state of palladium and detect the presence of poisons on the surface of a heterogeneous catalyst.
NMR Spectroscopy ³¹P NMR can be used to monitor the fate of phosphine ligands and identify the formation of new palladium-ligand complexes.
LC-MS/GC-MS Can be used to identify and quantify side products, which can provide clues about catalyst decomposition pathways or unwanted reactivity of the aldehyde group.

Table 2: Analytical techniques for investigating catalyst deactivation.

Experimental Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening for Suzuki Coupling
  • Preparation: To an array of oven-dried reaction vials, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Catalyst/Ligand Addition: In a glovebox, prepare stock solutions of the palladium pre-catalyst and ligands in the reaction solvent. Add the appropriate amount of the catalyst and ligand solutions to each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature. Stir the reactions for the specified time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Protocol 2: Procedure for a Copper-Free Sonogashira Coupling
  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 eq.).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) via syringe, followed by the terminal alkyne (1.1 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent. Purify by column chromatography.

By systematically applying these troubleshooting strategies and experimental protocols, researchers can overcome the challenges associated with catalyst deactivation in the cross-coupling of this compound and achieve efficient and reproducible synthesis of their target molecules.

References

Managing scalability challenges in 3,5-Dichloropicolinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,5-Dichloropicolinaldehyde

Introduction

This compound is a pivotal intermediate in the synthesis of various fine chemicals, particularly in the agrochemical and pharmaceutical industries. Its production on a laboratory and industrial scale, however, is frequently beset by challenges related to yield, purity, and reaction control. This technical support guide is designed for researchers, chemists, and process development professionals to navigate the complexities of its synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Overview of Primary Synthetic Route

The most prevalent synthetic pathway to this compound involves a two-stage process. The first stage is the exhaustive chlorination of the methyl group of a suitable picoline precursor, followed by chlorination of the pyridine ring. The second stage is the controlled hydrolysis of the resulting trichloromethyl group to the desired aldehyde functionality.

A common starting material is 3-picoline, which undergoes radical chlorination to form 3-(trichloromethyl)pyridine. Subsequent ring chlorination yields 3,5-dichloro-2-(trichloromethyl)pyridine, which is then hydrolyzed. An alternative, often more direct, precursor is 2,6-dichloro-3-methylpyridine, which can be selectively chlorinated at the methyl group. The hydrolysis step is critical and often requires careful optimization to prevent side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: My yield is consistently low after the hydrolysis of 2,6-dichloro-3-(trichloromethyl)pyridine. What are the likely causes and how can I improve it?

Answer: Low yield in the hydrolysis step is a common scalability challenge. The primary causes are typically incomplete reaction, degradation of the product, or formation of intractable side products.

  • Causality: The hydrolysis of a trichloromethyl group is sensitive to reaction conditions. Excessively harsh conditions (e.g., high concentrations of strong acid/base, high temperatures) can lead to decomposition of the aldehyde product or polymerization. Conversely, conditions that are too mild will result in incomplete conversion, leaving significant amounts of the stable trichloromethyl intermediate.

  • Troubleshooting Steps:

    • Optimize Acid Catalyst and Concentration: Sulfuric acid is commonly used. Start with a systematic evaluation of its concentration (e.g., 85%, 90%, 95%). A higher concentration can increase the reaction rate but may also promote side reactions.

    • Temperature and Time Control: Monitor the reaction temperature closely. An initial exotherm is common. Maintain a consistent temperature (e.g., 50-70°C) and track the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Determine the optimal reaction time to maximize product formation while minimizing by-product accumulation.

    • Controlled Work-up: The quenching step is critical. Pouring the acidic reaction mixture onto ice is standard practice to rapidly dilute the acid and dissipate heat. Ensure the pH is carefully adjusted during neutralization to avoid product degradation under strongly basic conditions.

    • Inert Atmosphere: Although the aldehyde is relatively stable, conducting the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation, especially at elevated temperatures.

Question 2: I'm observing significant by-products in my GC analysis, including a compound with a mass corresponding to the carboxylic acid. How can I prevent this over-oxidation?

Answer: The formation of 3,5-Dichloropicolinic acid is a classic example of over-oxidation during the hydrolysis step. This indicates that the reaction conditions are too aggressive for the aldehyde product.

  • Causality: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially in the presence of strong acids and residual oxidizing species or at elevated temperatures for prolonged periods.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: This is the most effective way to minimize over-oxidation. A lower temperature will slow down both the desired hydrolysis and the undesired oxidation, but the activation energy for oxidation is often higher, leading to a significant reduction in the by-product.

    • Shorten Reaction Time: As soon as GC analysis shows that the starting trichloromethyl compound is consumed to an acceptable level (e.g., >95%), proceed with the work-up immediately.

    • Alternative Hydrolysis Methods: Consider using a milder reagent system. For example, the use of silver nitrate in aqueous ethanol or formic acid can sometimes effect the hydrolysis under less forcing conditions, though this adds cost and complexity.

Question 3: The initial radical chlorination of the picoline starting material is non-selective and results in a complex mixture. How can I improve the selectivity for the trichloromethyl intermediate?

Answer: Achieving selective chlorination of the methyl group without significant ring chlorination is a key challenge.

  • Causality: Radical chlorination, typically initiated by UV light or chemical initiators like AIBN, can be difficult to control. The reaction proceeds via a free-radical chain mechanism. If the reaction temperature is too high or the concentration of chlorine is not well-regulated, radicals can begin to attack the electron-deficient pyridine ring, leading to a mixture of chlorinated isomers.[1]

  • Troubleshooting Steps:

    • Control of Reagents: Use a precise stoichiometry of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride). A slow, controlled addition of the chlorinating agent is crucial.

    • UV Initiation and Temperature: When using UV light, ensure the wavelength and intensity are optimized. The reaction should be run at the lowest temperature that allows for a reasonable reaction rate, often at the reflux temperature of an inert solvent like carbon tetrachloride.[1]

    • Solvent Choice: The choice of solvent can influence selectivity. Non-polar, inert solvents are generally preferred.

Problem Potential Cause Recommended Solution
Low YieldIncomplete hydrolysisIncrease reaction time/temperature moderately; optimize acid concentration.
Product degradation during work-upEnsure rapid cooling during quenching; control pH carefully.
Over-oxidation to Carboxylic AcidReaction temperature too highLower the reaction temperature and monitor closely.
Prolonged reaction timeStop the reaction as soon as starting material is consumed.
Poor Selectivity in ChlorinationUncontrolled radical reactionUse slow, controlled addition of chlorinating agent; optimize temperature and UV initiation.
Final Product is an Oil/Difficult to CrystallizePresence of impuritiesPurify via vacuum distillation before attempting recrystallization.[1]
Incorrect solvent for recrystallizationTest solubility in a range of solvents (e.g., hexanes, ethanol/water, toluene).

Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic route on a multi-gram scale?

A: For multi-gram synthesis, a robust route starts with 2,6-dichloro-3-methylpyridine. This precursor allows for a more selective radical chlorination on the methyl group to form 2,6-dichloro-3-(trichloromethyl)pyridine. This intermediate is often crystalline and can be purified before the final hydrolysis step, which simplifies the overall process. The subsequent hydrolysis with concentrated sulfuric acid, when carefully controlled, provides a reliable path to the final product.

Q: What are the critical safety precautions for this synthesis?

A: The synthesis involves several hazardous materials and conditions:

  • Chlorinating Agents: Chlorine gas and sulfuryl chloride are highly toxic and corrosive. All manipulations must be performed in a well-ventilated fume hood.

  • Strong Acids: Concentrated sulfuric acid is extremely corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield.

  • Pressure Build-up: Chlorination reactions can generate HCl gas, leading to pressure build-up in a closed system. Ensure adequate venting through a scrubber system (e.g., sodium hydroxide solution).

  • Exothermic Reactions: Both chlorination and acid hydrolysis can be exothermic. Use an ice bath for cooling and monitor the internal temperature carefully.

Q: Which analytical techniques are recommended for reaction monitoring and product characterization?

A: A combination of techniques is essential:

  • Reaction Monitoring: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS) is ideal for monitoring the disappearance of starting material and the appearance of products and by-products. Thin Layer Chromatography (TLC) can also be used for a quick qualitative check.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The aldehyde proton should appear as a singlet around 10 ppm in the ¹H NMR spectrum.

    • Infrared (IR) Spectroscopy: Useful for identifying the key functional groups, particularly the strong carbonyl (C=O) stretch of the aldehyde at approximately 1700-1720 cm⁻¹.

    • Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern characteristic of a dichlorinated compound.

Q: How can I effectively purify the final this compound?

A: Purification strategy depends on the scale and nature of the impurities.

  • Vacuum Distillation: If significant amounts of non-volatile impurities or starting materials with different boiling points are present, vacuum distillation can be very effective.[1]

  • Recrystallization: This is the preferred method for obtaining high-purity crystalline material. A suitable solvent system must be identified. Common choices include mixed solvents like ethanol/water or hydrocarbon solvents like hexanes or heptane. The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form well-defined crystals.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 2,6-dichloro-3-(trichloromethyl)pyridine
  • Disclaimer: This protocol is intended for trained professionals and should be performed with all necessary safety precautions in a certified fume hood.

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser (with gas outlet to a scrubber), and a thermometer, add 2,6-dichloro-3-methylpyridine (1 eq.) and carbon tetrachloride (5-10 volumes).

  • Begin stirring and heat the mixture to reflux (approx. 77°C).

  • Initiate the reaction with a UV lamp positioned close to the reaction vessel.

  • Slowly bubble chlorine gas (approx. 3.1 eq.) through the refluxing mixture via a subsurface addition tube over 4-6 hours.

  • Monitor the reaction progress by GC. Continue the reaction until the starting material and mono/di-chlorinated intermediates are consumed.

  • Once complete, turn off the UV lamp and stop the chlorine flow. Purge the system with nitrogen gas to remove excess chlorine and HCl.

  • Cool the reaction mixture to room temperature. The product may crystallize out.

  • Remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent like hexane.

Protocol 2: Hydrolysis to this compound
  • In a flask equipped with a stirrer and thermometer, carefully add concentrated sulfuric acid (90-95%, approx. 5 volumes).

  • Cool the acid in an ice/water bath to 0-5°C.

  • Slowly add the 2,6-dichloro-3-(trichloromethyl)pyridine (1 eq.) in portions, ensuring the internal temperature does not exceed 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 60-70°C and maintain for 2-4 hours. Monitor the conversion by taking aliquots, quenching them in water, extracting with a solvent (e.g., dichloromethane), and analyzing by GC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (caution: CO₂ evolution), then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or vacuum distillation as required.

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start 2,6-Dichloro-3-methylpyridine Chlorination Radical Chlorination (Cl2, UV light, CCl4) Start->Chlorination Intermediate 2,6-Dichloro-3-(trichloromethyl)pyridine Chlorination->Intermediate Hydrolysis Acid Hydrolysis (Conc. H2SO4, 60-70°C) Intermediate->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Workup Aqueous Work-up & Solvent Extraction Crude_Product->Workup Distillation Vacuum Distillation (Optional) Workup->Distillation Recrystallization Recrystallization (e.g., Hexanes) Distillation->Recrystallization Distillate Final_Product Pure this compound Recrystallization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

References

Technical Support Center: Analytical Methods for Monitoring 3,5-Dichloropicolinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for monitoring reactions involving 3,5-Dichloropicolinaldehyde. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, precise analytical control over its transformations is paramount for optimizing reaction yield, minimizing impurities, and ensuring final product quality.[1] This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for effective reaction monitoring.

Section 1: Thin-Layer Chromatography (TLC) Analysis

TLC is an indispensable technique for rapid, qualitative assessment of reaction progress. Its primary utility lies in its ability to quickly visualize the consumption of starting materials and the formation of products, making it ideal for determining reaction endpoints. The separation is based on the differential partitioning of analytes between the stationary phase (typically silica gel) and the mobile phase.

Experimental Protocol: Step-by-Step TLC Monitoring
  • Plate Selection : Use standard silica gel 60 F₂₅₄ plates. The fluorescent indicator (F₂₅₄) allows for visualization of UV-active compounds, such as the aromatic pyridine ring in this compound, under a UV lamp.

  • Sample Preparation : Dilute a small aliquot of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane (DCM). The concentration should be low enough to prevent overloading the plate, which can cause streaking.[2]

  • Spotting the Plate :

    • Using a fine capillary tube, carefully spot the prepared reaction mixture onto the TLC plate's baseline.

    • In an adjacent lane, spot a reference solution of the this compound starting material.

    • Crucially, in a third lane, apply a "co-spot" by spotting the starting material first, and then spotting the reaction mixture directly on top of it. This co-spot is vital for definitively distinguishing the starting material from the product, especially if their Rf values are very similar.[3]

  • Developing the Plate :

    • Prepare a developing chamber by adding a suitable mobile phase (eluent) and allowing the chamber to become saturated with solvent vapors. A common starting eluent for compounds of intermediate polarity is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

    • Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline where the samples are spotted.[4] Cover the chamber and allow the solvent front to ascend the plate.

  • Visualization and Interpretation :

    • Once the solvent front nears the top of the plate, remove it and immediately mark the solvent front with a pencil.

    • Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

    • If compounds are not UV-active or for secondary confirmation, use a chemical stain. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds that can be oxidized.

    • A completed reaction is typically indicated by the complete disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot corresponding to the product.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis SamplePrep Prepare Diluted Reaction Sample PlateSpot Spot Plate: 1. Starting Material (SM) 2. Co-spot (SM + Rxn) 3. Reaction Mix (Rxn) SamplePrep->PlateSpot Develop Develop Plate in Chamber PlateSpot->Develop Chamber Prepare Saturated Developing Chamber Dry Dry Plate Develop->Dry Visualize Visualize Spots (UV Light / Stain) Dry->Visualize Interpret Interpret Results: - SM Disappearance - Product Appearance Visualize->Interpret

Caption: A typical workflow for monitoring a chemical reaction using TLC.

TLC Troubleshooting and FAQs

Q1: My spots are streaking down the plate instead of forming tight circles. What's wrong?

  • Cause & Solution : This is a common issue with several potential causes:

    • Sample Overloading : The most frequent cause is applying too much sample. Try diluting your sample further before spotting.[4]

    • Compound Acidity/Basicity : this compound is a pyridine derivative and therefore basic. Basic compounds can interact strongly with the acidic silica gel, causing tailing. To counteract this, add a small amount (0.1–2.0%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase.[2][5]

    • High Polarity : If your compound is highly polar, it may streak. Consider trying a more polar mobile phase or a different stationary phase, such as reverse-phase C18 plates.[2]

Q2: After developing the plate, I can't see any spots under the UV lamp.

  • Cause & Solution :

    • Sample Too Dilute : Your reaction mixture might be too dilute. Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications to concentrate the spot.[2][4]

    • Non-UV Active Compounds : While the starting material is UV active, your product might not be, or its response could be weak. Use a universal chemical stain like potassium permanganate (KMnO₄) or p-anisaldehyde to visualize the spots.[2]

    • Volatility : The compound may have evaporated from the plate. This is less common for picolinaldehyde derivatives but can occur with highly volatile substances.[2]

Q3: All my spots stayed at the bottom (low Rf) or ran to the top with the solvent front (high Rf).

  • Cause & Solution : This indicates an inappropriate mobile phase polarity.

    • Spots at Bottom (Low Rf) : Your eluent is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent in your mixture (e.g., increase the amount of ethyl acetate relative to hexane).[2]

    • Spots at Top (High Rf) : Your eluent is too polar, causing all compounds to travel with the solvent front. Decrease the proportion of the polar solvent.[2]

Q4: My reaction is in a high-boiling point solvent (e.g., DMF, DMSO, pyridine), and it's creating a large smear on the plate.

  • Cause & Solution : High-boiling solvents interfere with the chromatographic process. After spotting your sample on the plate, place the plate under a high vacuum for 5-10 minutes to evaporate the residual reaction solvent before developing it.[3]

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful quantitative technique that offers superior separation and sensitivity compared to TLC. For monitoring this compound reactions, Reverse-Phase HPLC (RP-HPLC) is the method of choice. It is essential for accurately determining reaction conversion, quantifying product purity, and identifying potential byproducts.[1]

Experimental Protocol: Developing an RP-HPLC Method
  • Column and Hardware :

    • Column : A C18 (octadecylsilyl) column is the standard for reverse-phase separations and is an excellent starting point. Typical dimensions are 150 mm length x 4.6 mm internal diameter, with 5 µm particle size.[6][7]

    • Detector : A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. Set the wavelength to the λmax of this compound (approx. 270-280 nm) for optimal sensitivity. If the product's λmax is unknown, a DAD allows for monitoring across a spectrum.

  • Mobile Phase Preparation :

    • Eluent A : HPLC-grade water.

    • Eluent B : HPLC-grade acetonitrile or methanol.

    • Modifier : To ensure sharp, symmetrical peaks for the basic pyridine analyte, add an acid modifier to one or both mobile phase components. 0.1% (v/v) formic acid or acetic acid is highly recommended.[8]

  • Sample Preparation :

    • Take a precise aliquot of the reaction mixture and dilute it with the mobile phase or a compatible solvent to a concentration within the detector's linear range.

    • Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could damage the column and system.

  • Method Parameters & Gradient Optimization :

    • Run a scouting gradient to determine the approximate retention times of your starting material and product. A broad gradient from 5% B to 95% B over 20 minutes is a good starting point.

    • Based on the scouting run, optimize the gradient to achieve baseline separation of all key components in the shortest reasonable time.

  • Quantification :

    • Prepare a series of calibration standards of known concentrations using a pure reference standard of this compound.

    • Generate a calibration curve by plotting peak area against concentration. This curve can then be used to accurately determine the concentration of the starting material remaining in your reaction samples.

Starting HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for reverse-phase separation of small organic molecules.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for RP-HPLC; acid improves peak shape for bases.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for RP-HPLC; acid improves peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 5-20 µLA typical volume to avoid column overload while ensuring sensitivity.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 275 nm (or DAD)Wavelength near the expected λmax for the pyridine aldehyde.
Scouting Gradient 5% B to 95% B in 20 minA broad gradient to elute all components and establish retention times.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_data Data Processing SamplePrep Prepare & Dilute Reaction Sample Filter Filter Sample (0.45 µm) SamplePrep->Filter Inject Inject Sample into HPLC Filter->Inject MobilePhase Prepare Mobile Phases (A: H₂O, B: ACN) Gradient Run Gradient Method MobilePhase->Gradient Inject->Gradient Detect Detect with UV/DAD Gradient->Detect Integrate Integrate Chromatogram (Peak Areas) Detect->Integrate Quantify Quantify Components (Calibration Curve) Integrate->Quantify Report Report Conversion & Purity Quantify->Report

Caption: A standard workflow for quantitative reaction monitoring via HPLC.

HPLC Troubleshooting and FAQs

Q1: My peaks for this compound are tailing badly.

  • Cause & Solution : Peak tailing for basic compounds like pyridines is very common in RP-HPLC. It's caused by secondary interactions with residual acidic silanol groups on the silica support.

    • Mobile Phase Modifier : The most effective solution is to add an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase. This protonates the analyte and masks the silanol groups, leading to sharp, symmetrical peaks.

    • Column Choice : If tailing persists, consider using a column with end-capping or a base-deactivated stationary phase specifically designed for analyzing basic compounds.

Q2: My retention times are shifting from one injection to the next.

  • Cause & Solution : Drifting retention times compromise data reliability.

    • Insufficient Equilibration : Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.

    • Pump Issues : Fluctuating retention times can indicate problems with the pump, such as air bubbles in the solvent lines or failing pump seals. Degas your mobile phases thoroughly and prime the pump.

    • Mobile Phase pH : If the mobile phase pH is close to the pKa of your analyte, small pH fluctuations can cause significant shifts in retention. Buffering the mobile phase or ensuring the pH is at least one unit away from the pKa can stabilize retention.

Q3: The backpressure in my system is suddenly very high.

  • Cause & Solution : High backpressure is a serious issue that can damage the system.

    • Column Blockage : The most common cause is a blockage at the head of the analytical column, often from precipitated sample or buffer salts. Try reversing the column (disconnect from the detector first) and flushing it with a strong solvent.

    • System Blockage : If the pressure remains high without the column, the blockage is elsewhere in the system (e.g., tubing, injector). Systematically disconnect components to isolate the source of the blockage.

    • Sample Precipitation : Ensure your sample is fully dissolved in the mobile phase. Injecting a sample dissolved in a much stronger solvent than the initial mobile phase can cause it to precipitate on the column.

Section 3: Comparative Summary: TLC vs. HPLC
FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Primary Use Qualitative (Is the reaction done?)Quantitative (What is the exact conversion and purity?)
Speed Very fast (5-20 minutes per sample)Slower (15-40 minutes per sample)
Cost Very low cost per analysisHigh initial investment and moderate running costs
Resolution Low to moderateVery high
Throughput High (multiple samples on one plate)Moderate (serial injections)
Data Quality Visual, semi-quantitative at bestPrecise, accurate, and highly reproducible quantitative data

References

Preventing byproduct formation in 3,5-Dichloropicolinaldehyde chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Dichloropicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this important synthetic intermediate. Here, we will address specific issues encountered during its synthesis, focusing on the prevention of byproduct formation through a detailed, question-and-answer-based troubleshooting format. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Section 1: Understanding the Core Reaction and Its Challenges

The most prevalent synthetic route to this compound involves the oxidation of the readily available starting material, 3,5-dichloro-2-methylpyridine. While conceptually straightforward, this transformation is often plagued by the formation of stubborn byproducts that can complicate purification and compromise final product purity. This guide will focus on the widely used selenium dioxide (SeO₂) oxidation, a powerful but sometimes unselective method.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction is complete, but I have a significant amount of a more polar byproduct that is difficult to separate. What is it and how can I prevent its formation?

Answer:

This is the most common issue encountered in this synthesis. The polar byproduct is almost certainly the 3,5-dichloropicolinic acid , resulting from the over-oxidation of the desired aldehyde.

Causality and Prevention:

The oxidation of the methyl group to an aldehyde is a delicate process. The aldehyde product itself is susceptible to further oxidation to the corresponding carboxylic acid, often under the same reaction conditions. The key to minimizing this byproduct lies in carefully controlling the reaction parameters.

Troubleshooting Strategies:

  • Stoichiometry of the Oxidant: The molar ratio of selenium dioxide to the starting material is critical. An excess of SeO₂ will significantly increase the rate of over-oxidation.

    • Recommendation: Start with a stoichiometric amount (1.0 equivalent) of SeO₂. If the conversion of the starting material is low, consider a slight excess (e.g., 1.1 equivalents), but monitor the reaction closely for the appearance of the carboxylic acid byproduct.

  • Reaction Time and Temperature: Prolonged reaction times and elevated temperatures provide more opportunity for the aldehyde to convert to the carboxylic acid.

    • Recommendation: Monitor the reaction progress frequently using Thin Layer Chromatography (TLC). Once the starting material is consumed and a maximum concentration of the aldehyde is observed, the reaction should be promptly quenched. Avoid unnecessarily long reaction times. If the reaction is sluggish, a modest increase in temperature may be more effective than extending the reaction time.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity.

    • Recommendation: Dioxane is a commonly used solvent for SeO₂ oxidations. Using a solvent mixture, such as dioxane with a small amount of water, can sometimes improve the solubility of SeO₂ and facilitate the reaction, but may also increase the rate of over-oxidation.

ParameterRecommendation for Minimizing Over-oxidationRationale
SeO₂ Stoichiometry 1.0 - 1.1 equivalentsLimits the availability of the oxidant for the second oxidation step.
Reaction Monitoring Frequent TLC analysisAllows for quenching the reaction at the optimal point of aldehyde formation.
Reaction Temperature Use the lowest effective temperatureReduces the rate of the over-oxidation reaction relative to the desired oxidation.
FAQ 2: I've noticed a non-polar byproduct in my crude reaction mixture. What could this be?

Answer:

A common non-polar byproduct is 3,5-dichloropyridine . This is typically formed via the decarboxylation of the over-oxidation product, 3,5-dichloropicolinic acid, especially at elevated temperatures.

Causality and Prevention:

Picolinic acids are susceptible to losing carbon dioxide (decarboxylation) when heated, a reaction that is often catalyzed by residual acids or metals from the reaction.

Troubleshooting Strategies:

  • Temperature Control: As with over-oxidation, excessive heat is the primary driver for decarboxylation.

    • Recommendation: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. During workup and purification, avoid prolonged heating of the crude product, especially if it contains a significant amount of the carboxylic acid byproduct.

  • Neutral Workup: A basic workup can remove the acidic byproduct and prevent its decarboxylation during subsequent purification steps.

    • Recommendation: After the reaction, consider a workup that involves washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to extract the 3,5-dichloropicolinic acid.

dot graph T_S_Diagram { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1. Reaction pathway and major byproducts.
FAQ 3: My purification by column chromatography is not giving a clean separation of the aldehyde and the carboxylic acid. What can I do?

Answer:

Co-elution of the aldehyde and the more polar carboxylic acid is a common challenge due to their structural similarity.

Troubleshooting Strategies:

  • Solvent System Optimization: A carefully chosen eluent system is crucial for achieving good separation on silica gel.

    • Recommendation: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity by increasing the proportion of ethyl acetate. This will allow the less polar aldehyde to elute first, followed by the more polar carboxylic acid.

  • Acidic Workup/Extraction: Converting the carboxylic acid to its salt form can dramatically change its solubility and retention on silica gel.

    • Recommendation: Before chromatography, dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated solution of sodium bicarbonate. This will extract the acidic byproduct into the aqueous layer as its sodium salt. The organic layer, now enriched in the desired aldehyde, can then be dried and subjected to chromatography.

  • Alternative Purification: Crystallization: If the crude product is sufficiently pure, crystallization can be an effective method for removing small amounts of impurities.

    • Recommendation: Experiment with different solvent systems for crystallization. A mixture of a good solvent (in which the aldehyde is soluble) and a poor solvent (in which it is less soluble) is often effective. For example, dissolving the crude product in a minimal amount of hot ethyl acetate and then slowly adding hexane until turbidity is observed, followed by slow cooling, can yield pure crystals of the aldehyde.

dot graph P_W_Diagram { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2. Recommended purification workflow.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Oxidation of 3,5-dichloro-2-methylpyridine

Safety Precaution: Selenium dioxide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • To a solution of 3,5-dichloro-2-methylpyridine (1.0 eq) in dioxane (5-10 mL per gram of starting material) is added selenium dioxide (1.05 eq).

  • The reaction mixture is heated to reflux (approximately 101 °C) and monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Upon consumption of the starting material (typically 4-8 hours), the reaction is cooled to room temperature.

  • The black selenium precipitate is removed by filtration through a pad of celite.

  • The filtrate is diluted with ethyl acetate and washed sequentially with water and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Column Chromatography
  • The crude product is adsorbed onto a small amount of silica gel.

  • A silica gel column is prepared using a non-polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • The adsorbed crude product is loaded onto the column.

  • The column is eluted with a gradient of increasing polarity (e.g., from 95:5 to 80:20 hexane:ethyl acetate).

  • Fractions are collected and analyzed by TLC to identify those containing the pure aldehyde.

  • The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Section 4: In-Text Citations and References

The mechanistic discussions and procedural recommendations provided in this guide are based on established principles of organic chemistry and general practices for selenium dioxide oxidations[1][2]. Specific details regarding the synthesis and purification of related compounds can be found in the broader chemical literature[3].

References

Technical Support Center: Solvent Effects on the Reactivity of 3,5-Dichloropicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 3,5-Dichloropicolinaldehyde. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in organic synthesis. The guidance herein is based on established principles of physical organic chemistry and extrapolations from related reactive systems.

Introduction to the Reactivity of this compound

This compound is a versatile bifunctional building block in organic synthesis, particularly for the construction of novel heterocyclic scaffolds. Its reactivity is dominated by two key features: the electrophilic aldehyde group and the electron-deficient pyridine ring bearing two chlorine atoms. The choice of solvent is paramount as it can dramatically influence the chemoselectivity, reaction rates, and the formation of side products. This guide will help you navigate these solvent effects to optimize your synthetic outcomes.

Troubleshooting Guides & FAQs

Section 1: Condensation Reactions with Active Methylene Compounds

Q1: My Knoevenagel condensation between this compound and an active methylene compound (e.g., malononitrile) is sluggish and gives low yields. How can I improve this?

A1: Sluggish Knoevenagel condensations are often a result of suboptimal reaction conditions, particularly the choice of solvent and catalyst.

  • Solvent Choice: The solvent plays a crucial role in the Knoevenagel condensation.[1]

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can solvate the nucleophile and the catalyst, potentially slowing down the reaction. However, they are often effective when used with a basic catalyst like piperidine or a Lewis acid.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally excellent choices as they can accelerate the reaction by solvating the cationic species and leaving the anionic nucleophile more reactive. DMF, in particular, is a common solvent for this type of condensation.[2]

    • Solvent-Free Conditions: In some cases, running the reaction neat or with a solid support can be highly effective and environmentally friendly.[3]

  • Catalyst Selection:

    • Basic Catalysts: Piperidine, triethylamine, or even milder bases can be used to deprotonate the active methylene compound.

    • Lewis Acid Catalysts: Catalysts like TiCl₄ or ZnCl₂ can activate the aldehyde carbonyl group towards nucleophilic attack.

    • Ammonium Salts: Ammonium acetate in a solvent like acetic acid can also be an effective catalytic system.

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If you are using a protic solvent, consider switching to DMF or acetonitrile.

    • Increase Catalyst Loading: A slight increase in the catalyst amount can sometimes significantly improve the reaction rate.

    • Elevate the Temperature: Gently heating the reaction mixture can overcome the activation energy barrier.

    • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can drive the equilibrium towards the product.

Q2: I am observing significant side product formation in my condensation reaction. What are the likely side reactions and how can solvent choice mitigate them?

A2: Side reactions in condensations with this compound can arise from the reactivity of the pyridine ring or self-condensation of the starting materials.

  • Likely Side Reactions:

    • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is susceptible to attack by strong nucleophiles, especially at elevated temperatures. The active methylene anion could potentially displace one of the chlorine atoms.

    • Cannizzaro Reaction: In the presence of a strong base and in a protic solvent, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid.

    • Polymerization: Aldehydes can be prone to polymerization, especially under acidic or basic conditions.

  • Mitigation Strategies through Solvent Selection:

    • To Minimize SNAr:

      • Use a less polar, non-coordinating solvent if possible, although this may slow down the desired condensation.

      • Employ milder reaction conditions (lower temperature, weaker base) to favor the lower activation energy pathway of the condensation.

    • To Avoid the Cannizzaro Reaction:

      • Use a polar aprotic solvent. The absence of a proton source disfavors this pathway.

      • Employ a non-hydroxidic base as the catalyst.

    • To Reduce Polymerization:

      • Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes initiate polymerization.

      • Maintain a moderate temperature.

Section 2: Reductive Amination

Q1: My reductive amination of this compound with a primary amine is incomplete, and I see the formation of an imine intermediate. How can I drive the reaction to completion?

A1: The key to a successful reductive amination is the efficient in-situ formation of the imine followed by its rapid reduction.

  • Solvent Effects on Imine Formation and Reduction:

    • Aprotic Solvents: Non-protic solvents are generally preferred for the initial imine formation as they do not interfere with the condensation step. Chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) have been traditionally used, but greener alternatives are now favored.[4]

    • Ester Solvents: Ethyl acetate has been shown to be an effective and more environmentally friendly alternative to chlorinated solvents for reductive aminations using sodium triacetoxyborohydride.[5]

    • Ethereal Solvents: THF and 2-MeTHF are also viable options.

  • Choice of Reducing Agent:

    • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also effective but is toxic and typically requires mildly acidic conditions to be effective.

  • Troubleshooting Steps:

    • Optimize Imine Formation:

      • Pre-form the imine before adding the reducing agent. This can be done by stirring the aldehyde and amine together in the chosen solvent, often with a dehydrating agent like magnesium sulfate or molecular sieves.

      • A general procedure for gram-scale reactions involves adding the amine to a solution of the aldehyde in ethyl acetate, followed by the reducing agent.[5]

    • Ensure Anhydrous Conditions: Water can hydrolyze the imine intermediate back to the starting materials. Ensure your solvent and reagents are dry.

    • Solvent Selection: If using a less common solvent, consider switching to a well-established one like ethyl acetate or THF.

Q2: I am concerned about the stability of this compound in my chosen solvent during a long reaction time. Are there any known stability issues?

A2: While specific stability data for this compound is not extensively published, aldehydes, in general, can be susceptible to oxidation and other degradation pathways.

  • Potential Stability Issues:

    • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially in the presence of air over long periods.

    • Decomposition in Acidic/Basic Conditions: Strong acids or bases can promote side reactions. For instance, some pesticides containing a trihalomethylthio group have shown degradation in certain lots of acetonitrile, which can be mitigated by the addition of a small amount of acetic acid.[6]

  • Recommendations for Ensuring Stability:

    • Use Freshly Distilled/Purified Solvents: Impurities in solvents can sometimes catalyze decomposition.

    • Inert Atmosphere: For lengthy reactions, running under an inert atmosphere of nitrogen or argon is good practice to prevent oxidation.

    • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and avoid unnecessary prolonged heating or stirring.

    • Solvent Choice: For long-term storage of solutions, apolar, aprotic solvents are generally preferred. Acidified acetonitrile has been shown to improve the stability of certain pesticides.[7]

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Q1: I want to perform a nucleophilic aromatic substitution on the pyridine ring of this compound. Which solvent should I choose to favor this reaction over reactions at the aldehyde?

A1: To favor SNAr, you need to select conditions that enhance the reactivity of the nucleophile towards the electron-deficient ring while minimizing its reaction with the aldehyde.

  • Protecting the Aldehyde: The most reliable strategy is to protect the aldehyde group as an acetal (e.g., using ethylene glycol and an acid catalyst). This removes the most reactive electrophilic site, allowing for more forcing conditions to be used for the SNAr.

  • Solvent Choice for SNAr:

    • Polar Aprotic Solvents (DMF, DMSO, NMP): These are the solvents of choice for SNAr reactions. They are highly polar, which helps to dissolve the reactants and stabilize the charged Meisenheimer intermediate, a key step in the addition-elimination mechanism of SNAr.[8]

    • Protic Solvents: Protic solvents can solvate the nucleophile, reducing its reactivity, and are generally not the first choice for SNAr.

  • Reaction Conditions:

    • SNAr on chloro-pyridines often requires elevated temperatures.

    • The choice of nucleophile is critical. Stronger, softer nucleophiles are generally more effective.

Q2: Can I perform a selective mono-substitution on the pyridine ring? How does the solvent affect selectivity?

A2: Achieving selective mono-substitution can be challenging and is highly dependent on the reaction conditions and the nature of the nucleophile.

  • Factors Influencing Selectivity:

    • Stoichiometry: Using a stoichiometric amount of the nucleophile is the first step towards achieving mono-substitution.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the reaction at the more reactive site.

    • Solvent: The solvent can influence the relative rates of the first and second substitution. A less polar solvent might slow down the overall reaction but could potentially offer better selectivity in some cases.

  • Experimental Approach:

    • Start with a polar aprotic solvent like DMF at a low temperature.

    • Slowly add one equivalent of the nucleophile.

    • Monitor the reaction closely by TLC or LC-MS to observe the formation of the mono-substituted product and any di-substituted byproduct.

    • If selectivity is poor, consider screening other polar aprotic solvents or even a mixture of solvents to fine-tune the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M) is added the active methylene compound (1.1 eq).

  • A catalytic amount of a suitable base (e.g., piperidine, 0.1 eq) is added.

  • The reaction mixture is stirred at room temperature and monitored by TLC. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration.

  • The crude product is washed with water and a small amount of cold ethanol and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Protocol 2: General Procedure for Reductive Amination
  • To a solution of this compound (1.0 eq) in ethyl acetate (0.5 M) is added the primary or secondary amine (1.1 eq).[5]

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.2 eq) is added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature for 6-24 hours and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Data Presentation

Table 1: Common Solvents and Their Properties Relevant to Reactions of this compound

SolventDielectric ConstantTypeBoiling Point (°C)Common Applications & Notes
Dichloromethane (DCM)9.1Polar Aprotic40Good for imine formation; volatile.
Ethyl Acetate6.0Polar Aprotic77"Green" alternative for reductive amination.[4]
Tetrahydrofuran (THF)7.5Polar Aprotic66General purpose ethereal solvent.
Acetonitrile37.5Polar Aprotic82Good for SNAr and some condensations.
N,N-Dimethylformamide (DMF)38.3Polar Aprotic153Excellent for SNAr and Knoevenagel condensations.[2] High boiling point.
Dimethyl Sulfoxide (DMSO)47.0Polar Aprotic189Highly polar, good for SNAr. High boiling point.
Ethanol24.6Polar Protic78Used in condensations, can slow reactions with strong nucleophiles.
Methanol32.6Polar Protic65Similar to ethanol, more polar.

Data compiled from various sources.[9][10]

Visualizations

Diagram 1: Key Reaction Pathways of this compound

G cluster_start Starting Material cluster_reactions Reaction Types cluster_products Product Classes start This compound reductive_amination Reductive Amination start->reductive_amination  + R₂NH  + [H] knoevenagel Knoevenagel Condensation start->knoevenagel  + CH₂(CN)₂  / Base snar Nucleophilic Aromatic Substitution (SNAr) start->snar  + Nu⁻  (Aldehyde Protected) amine_product Substituted Aminomethylpyridine reductive_amination->amine_product alkene_product Substituted Acrylonitrile/Ester knoevenagel->alkene_product snar_product Substituted Pyridine snar->snar_product

Caption: Major reaction pathways for this compound.

Diagram 2: Troubleshooting Logic for a Sluggish Knoevenagel Condensation

G start Sluggish Knoevenagel Reaction? solvent_check What is the solvent? start->solvent_check protic Protic (e.g., EtOH) solvent_check->protic Protic aprotic Aprotic (e.g., DMF) solvent_check->aprotic Aprotic switch_solvent Switch to Aprotic Solvent (e.g., DMF) protic->switch_solvent temp_check Is the reaction heated? aprotic->temp_check switch_solvent->temp_check heat Increase Temperature (50-60°C) temp_check->heat No water_removal Consider Water Removal (Dean-Stark/Sieves) temp_check->water_removal Yes success Reaction Improved heat->success water_removal->success

Caption: Decision tree for troubleshooting a slow Knoevenagel reaction.

References

Work-up procedures for reactions involving 3,5-Dichloropicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5-Dichloropicolinaldehyde Reactions

A Senior Application Scientist's Guide to Effective Work-up and Troubleshooting

Welcome to the technical support guide for handling reactions involving this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic aldehyde in their synthetic workflows. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your reaction work-ups, troubleshoot common issues, and ensure the integrity of your results.

Part 1: Foundational Knowledge & Handling (FAQs)

This section addresses the most common preliminary questions regarding the properties and safe handling of this compound.

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is a hazardous substance and must be handled with appropriate care. Key hazards include:

  • Toxicity: It is toxic if swallowed.

  • Irritation: It causes skin and serious eye irritation.

  • Respiratory Issues: It may cause respiratory irritation upon inhalation.

Always handle this compound in a chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory and should include chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[2] Ensure an accessible safety shower and eye wash station are nearby.[2]

Q2: How should this compound be stored?

A2: It should be stored in a tightly closed container in a well-ventilated place, away from heat, flames, and sparks.[1][3] It is stable under recommended storage conditions but should be kept away from strong oxidizing agents.[1][4]

Q3: What is the solubility profile of this compound in common laboratory solvents?

A3: While extensive quantitative solubility data is not widely published, a general qualitative profile can be assembled based on its structure (a polar aromatic aldehyde) and data from structurally similar compounds.[5][6] It is critical to experimentally determine solubility for your specific application and solvent grade.

SolventSolvent TypeExpected SolubilityRationale & Notes
Dichloromethane (DCM) ChlorinatedHighOften a good solvent for chlorinated aromatic compounds.
Chloroform ChlorinatedHighSimilar to DCM.
Tetrahydrofuran (THF) Polar AproticHighThe ether oxygen and polar nature facilitate dissolution.
Ethyl Acetate (EtOAc) Polar AproticModerate to HighA common solvent for extraction and chromatography of moderately polar compounds.
Acetone Polar AproticModerate to HighIts polarity is suitable for dissolving many organic compounds.
Methanol / Ethanol Polar ProticModerateThe aldehyde can hydrogen bond with the solvent, but the dichloropyridine ring is somewhat nonpolar.
Toluene / Hexanes NonpolarLow to Very LowThe compound's polarity, driven by the aldehyde and pyridine nitrogen, limits its solubility in nonpolar hydrocarbons.
Water Polar ProticVery LowThe hydrophobic dichloropyridine backbone significantly outweighs the polarity of the aldehyde group, leading to poor aqueous solubility.

Part 2: Standard Aqueous Work-up Protocol & Rationale

A successful work-up is designed to separate the desired product from unreacted starting materials, catalysts, reagents, and byproducts.[7] The following is a generalized, robust procedure for reactions involving this compound.

Step-by-Step Aqueous Work-up
  • Quenching: Carefully add the reaction mixture to a separatory funnel containing an appropriate quenching solution (e.g., water, saturated ammonium chloride, or a mild acid/base). This step deactivates any reactive reagents.

  • Dilution & Extraction: Dilute the quenched mixture with an immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to serve as the extraction layer. Mix the layers thoroughly by inverting the funnel, venting frequently to release any pressure buildup, especially if a bicarbonate wash is used.[8] Allow the layers to separate.

  • Aqueous Washes (Iterative):

    • Neutral/Acidic Impurities: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic byproducts.[8] The bicarbonate deprotonates acids, rendering them ionic and soluble in the aqueous layer.[7]

    • Basic Impurities: If the reaction used basic reagents (e.g., pyridine, triethylamine), wash with a dilute acid like 1M HCl. This protonates the bases, making them water-soluble.

    • General Impurities: Perform one or two washes with water to remove highly water-soluble impurities.[7]

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. Brine reduces the solubility of water in the organic layer ("salting out") and helps to break up emulsions.[7]

  • Drying: Drain the organic layer into a clean flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove residual water.[7]

  • Filtration & Concentration: Filter or decant the organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[9]

Workflow for a Standard Aqueous Work-up

G cluster_prep Preparation cluster_wash Washing Phase cluster_isolate Isolation start Reaction Complete quench Quench Reaction (e.g., add to water/NH4Cl) start->quench extract Add Extraction Solvent (e.g., EtOAc, DCM) quench->extract wash_bicarb Wash with sat. NaHCO3 (Removes Acid) extract->wash_bicarb Transfer to Sep. Funnel separate_layers Separate Layers wash_bicarb->separate_layers wash_brine Wash with Brine (Removes Water, Breaks Emulsions) dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry separate_layers->wash_brine filter Filter/Decant Drying Agent dry->filter evaporate Concentrate via Rotovap filter->evaporate end Crude Product evaporate->end

Caption: Standard experimental workflow for aqueous work-up.

Part 3: Troubleshooting Guide: From Reaction Quench to Crude Product

Even with a solid protocol, challenges can arise. This section provides solutions to common problems encountered during the work-up of this compound reactions.

Q4: My yield is very low or zero. Where did my product go?

A4: This is a common and frustrating issue. Before assuming the reaction failed, systematically check for product loss during the work-up.[10]

  • Possible Cause 1: Product is in the aqueous layer.

    • Why it happens: If your product has acquired a charge (e.g., protonation of the pyridine nitrogen under acidic conditions) or is more polar than expected, it may have partitioned into the aqueous washes. The pyridine nitrogen is basic and can be protonated.

    • How to check: Save all your aqueous layers until you have confirmed your final yield.[10] Take a small sample of the combined aqueous layers, basify it (e.g., with NaHCO₃ or NaOH) to neutralize any protonated product, and back-extract with a fresh portion of organic solvent (e.g., DCM). Analyze this extract by TLC or LCMS to see if your product is present.

  • Possible Cause 2: Product is volatile.

    • Why it happens: While this compound itself is a solid, some reaction products could be more volatile.

    • How to check: If you used a rotary evaporator, check the solvent collected in the trap for your product, especially if you used high vacuum or excessive heat.[10]

  • Possible Cause 3: Product degraded during work-up.

    • Why it happens: Your product might be unstable to the acidic or basic conditions of the washes.[10] Aldehydes can be sensitive molecules.

    • How to test: Before the full work-up, take a small aliquot of the reaction mixture, expose it to the planned wash solution (e.g., 1M HCl), stir for 15-20 minutes, and analyze by TLC. If a new spot appears or the product spot vanishes, you have identified an instability.[10] In this case, use milder conditions, such as washing only with water and brine.

Troubleshooting Decision Tree for Low Yield

G cluster_workup Work-up Issues start Problem: Low or No Yield check_reaction Did the reaction work? (Check TLC/LCMS of crude reaction mixture) start->check_reaction check_aqueous Is product in aqueous layer? check_reaction->check_aqueous Yes, starting material consumed end_fail Diagnosis: Incomplete Reaction. Optimize reaction conditions. check_reaction->end_fail No, starting material remains check_volatility Is product volatile? check_aqueous->check_volatility No action_back_extract Solution: Basify aqueous layers and back-extract. check_aqueous->action_back_extract Yes check_stability Did product decompose? check_volatility->check_stability No action_check_trap Solution: Check rotovap trap. Use less heat/vacuum. check_volatility->action_check_trap Maybe action_modify_workup Solution: Use milder washes (water, brine only). check_stability->action_modify_workup Yes end_unknown Diagnosis: Other issues. Consider purification loss or complex byproducts. check_stability->end_unknown No

Caption: Decision tree for troubleshooting low product yield.

Q5: An unmanageable emulsion formed during extraction. How do I break it?

A5: Emulsions are colloidal mixtures that form at the interface of the two solvent layers and can be very slow to separate.[8]

  • Prevention: The best strategy is prevention. When mixing layers, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking.

  • Solutions:

    • Be Patient: Sometimes, simply letting the funnel stand for an extended period will resolve the emulsion.

    • Add Brine: Add a significant volume of saturated brine. The high ionic strength of this solution increases the polarity of the aqueous phase, often forcing a separation.[7]

    • Filter: Filter the entire mixture through a pad of Celite (diatomaceous earth). This can break up the microscopic droplets causing the emulsion.

    • Change Solvent: Add a small amount of a different solvent that may help. For example, if you are using ethyl acetate, adding a little dichloromethane can sometimes help.

Q6: My crude NMR is complex and shows unexpected signals. What are possible side reactions?

A6: The aldehyde functional group is reactive and can lead to byproducts.

  • Oxidation: The aldehyde may have been oxidized to the corresponding carboxylic acid (3,5-Dichloropicolinic acid), especially if the reaction was exposed to air for a long time or if oxidizing agents were present. This acidic byproduct can be removed with a bicarbonate wash.

  • Cannizzaro Reaction: Since this compound has no α-hydrogens, it can undergo the Cannizzaro reaction under strong basic conditions. This disproportionation reaction would produce both the corresponding alcohol (3,5-dichloropicolyl alcohol) and the carboxylate salt. If you suspect this, avoid strong bases during your reaction and work-up.

  • Aldol-type Reactions: If other enolizable carbonyl compounds are present, cross-aldol condensation could occur under basic or acidic conditions.

Part 4: Post-Work-up Purification Strategies

Once you have a crude product, purification is the final step. The two most common methods are flash column chromatography and recrystallization.

Q7: What is a good starting point for flash column chromatography?

A7: The polarity of your product will be dominated by the aldehyde and the pyridine nitrogen.

  • Solvent System: A gradient of ethyl acetate in hexanes is a classic and effective choice for compounds of this polarity. Start with a low polarity mobile phase (e.g., 5% EtOAc in hexanes) and gradually increase the concentration of the more polar ethyl acetate.

  • TLC Analysis: Before running the column, determine the ideal solvent system using TLC. The target Rf for your product spot should be between 0.25 and 0.35 for good separation.

  • Additive: The basic pyridine nitrogen can sometimes cause the product to streak on the silica gel column. If you observe tailing, adding a small amount of triethylamine (~0.5-1%) to your mobile phase can neutralize the acidic sites on the silica and lead to sharper peaks.

Q8: How do I choose a solvent for recrystallization?

A8: Recrystallization is an excellent technique for purifying solid products.[11] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[11]

  • Screening: Test small amounts of your crude product in various solvents (e.g., hexanes, ethanol, isopropanol, toluene, ethyl acetate/hexanes mixture).

  • Procedure: Dissolve the crude material in the minimum amount of hot solvent. If there are insoluble impurities, perform a hot filtration.[11] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[11]

Part 5: Safety & Waste Management

Q9: How should I dispose of waste containing this compound?

A9: All waste, both solid and liquid, containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour it down the drain.[2][4] Follow all local, state, and federal regulations for chemical waste disposal. Contaminated materials like gloves and filter paper should also be disposed of as solid chemical waste.

Part 6: References

  • Sigma-Aldrich, Safety Data Sheet for this compound. (URL not available, but a representative SDS is cited).

  • Aldrich, Safety Data Sheet for 2,3-Dichlorobenzaldehyde. --INVALID-LINK--

  • CDH Fine Chemical, Safety Data Sheet for 3,5-Dichlorosalicylaldehyde. --INVALID-LINK--

  • Fisher Scientific, Safety Data Sheet for 3,5-Dichlorophenol. --INVALID-LINK--

  • MedchemExpress, Safety Data Sheet. (URL refers to a deuterated compound but provides general handling procedures). --INVALID-LINK--

  • University of Rochester, Department of Chemistry, How To: Troubleshoot a Reaction. --INVALID-LINK--

  • EMU Physics Department, Purification of Organic Compounds: from Crude Product to Purity. --INVALID-LINK--

  • Quora, Organic Chemistry: Why does aromatic aldehydes do not respond to fehling's test? --INVALID-LINK--

  • Quora, How to remember the difference between an aromatic and aliphatic aldehyde. --INVALID-LINK--

  • Organic Reaction Workup Formulas for Specific Reagents. (Source URL not available, but content is widely used in academic settings).

  • Quora, Organic Chemistry: Why does aromatic aldehydes do not respond to fehling's test? (Duplicate for citation consolidation). --INVALID-LINK--

  • Chemistry LibreTexts, 4.7: Reaction Work-Ups. --INVALID-LINK--

  • University of Rochester, Department of Chemistry, How To Run A Reaction: The Workup. --INVALID-LINK--

  • Chemistry Steps, Electrophilic Aromatic Substitution Practice Problems. --INVALID-LINK--

  • BenchChem, Solubility of 3,5-Dichloropyridine in organic solvents. --INVALID-LINK--

  • MIT Digital Lab Techniques Manual, Reaction Work-Up I. --INVALID-LINK--

  • An overview on Common Organic Solvents and their Toxicity. (General reference for solvent properties).

  • BenchChem, Solubility of 3,5-Dihydroxybenzaldehyde in different organic solvents. --INVALID-LINK--

  • Scribd, Common Organic Solvents | PDF. --INVALID-LINK--

  • University of Minnesota, Properties of Common Organic Solvents. --INVALID-LINK--

  • Chemsrc, 3,5-dichloro-4-pyridinecarboxaldehyde | CAS#:136590-83-5. --INVALID-LINK--

References

Technical Support Center: Overcoming Low Conversion Rates in 3,5-Dichloropicolinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Dichloropicolinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in their synthetic routes. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you diagnose and resolve common issues, thereby improving your reaction yields and product purity.

Introduction: The Challenge of Synthesizing this compound

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation, typically through the oxidation of 3,5-dichloro-2-(hydroxymethyl)pyridine, can be challenging. The electron-deficient nature of the pyridine ring, substituted with two electron-withdrawing chlorine atoms, can influence the reactivity of the primary alcohol and the stability of the resulting aldehyde. Low conversion rates are a frequent hurdle, stemming from incomplete reactions, side-product formation, or degradation of the desired product.

This guide will focus on the most common and effective methods for this oxidation: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. We will explore the mechanistic underpinnings of these reactions to provide a logical framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most direct precursor is 3,5-dichloro-2-(hydroxymethyl)pyridine. This alcohol can be synthesized from 3,5-dichloropyridine through various methods, including hydroxymethylation.

Q2: I am observing a significant amount of unreacted starting material. What are the likely causes?

A2: Incomplete reactions are a common source of low conversion. This can be due to several factors:

  • Insufficient oxidant: Ensure you are using the correct stoichiometry of the oxidizing agent. For both Swern and DMP oxidations, a slight excess of the oxidant is often recommended.

  • Low reaction temperature (for Swern oxidation): While the Sworn oxidation is performed at low temperatures (typically -78 °C), the reaction may be sluggish if the temperature is too low for your specific substrate.

  • Deactivated oxidant: Both the activated DMSO species in the Swern oxidation and the Dess-Martin periodinane are moisture-sensitive. Ensure all reagents and solvents are anhydrous.

  • Poor quality of reagents: Use freshly prepared or properly stored reagents.

Q3: My reaction seems to work, but I isolate very little of the desired aldehyde. What could be happening?

A3: This often points to issues during the work-up or purification, or to the instability of the product.

  • Product degradation: Aldehydes can be sensitive to over-oxidation, especially under harsh conditions. The mild conditions of Swern and DMP oxidations are generally suitable, but issues can arise.

  • Loss during extraction: this compound may have some water solubility. Ensure you are using the appropriate extraction solvent and performing multiple extractions.

  • Difficulties in purification: The product may be volatile or may degrade on silica gel. Consider alternative purification methods like distillation under reduced pressure or using a less acidic stationary phase for chromatography.

Q4: I am seeing multiple spots on my TLC plate. What are the possible side products?

A4: Side products can arise from several pathways:

  • Over-oxidation: Although less common with mild oxidants, some of the aldehyde could be oxidized to the corresponding carboxylic acid (3,5-dichloropicolinic acid).

  • Side reactions of the starting material: The starting alcohol can undergo side reactions, especially if the reaction conditions are not optimal.

  • Byproducts from the oxidant: Both Swern and DMP oxidations produce byproducts that need to be effectively removed during work-up.

Troubleshooting Guide: A Deeper Dive into Common Oxidation Methods

This section provides a structured approach to troubleshooting low yields in the two most common oxidation methods for this synthesis.

Method 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, to oxidize primary alcohols to aldehydes. The reaction is known for its mild conditions and high chemoselectivity.[1]

Logical Troubleshooting Flow for Swern Oxidation

Caption: A logical workflow for troubleshooting low yields in the Swern oxidation of 3,5-dichloro-2-(hydroxymethyl)pyridine.

  • Preparation:

    • Under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (DCM) to a flame-dried, three-necked flask equipped with a thermometer and a dropping funnel.

    • Cool the solvent to -78 °C using a dry ice/acetone bath.

    • To the cold DCM, slowly add oxalyl chloride (1.1-1.5 equivalents).

  • Activation of DMSO:

    • In a separate flame-dried flask, dissolve anhydrous DMSO (2.2-3.0 equivalents) in anhydrous DCM.

    • Slowly add the DMSO solution to the oxalyl chloride solution, ensuring the internal temperature remains below -60 °C.

    • Stir the mixture at -78 °C for 15-30 minutes.

  • Oxidation:

    • Dissolve 3,5-dichloro-2-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous DCM.

    • Slowly add the alcohol solution to the activated DMSO mixture, again maintaining the temperature below -60 °C.

    • Stir the reaction at -78 °C for 30-60 minutes.

  • Quenching:

    • Slowly add triethylamine (3-5 equivalents) to the reaction mixture, keeping the temperature below -60 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature over 1-2 hours.

  • Work-up:

    • Add water to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with DCM (2-3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or neutral alumina, or by distillation under reduced pressure.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), to oxidize primary alcohols to aldehydes. This method is known for its mildness, short reaction times, and simple work-up.[2]

Logical Troubleshooting Flow for DMP Oxidation

Caption: A logical workflow for troubleshooting low yields in the Dess-Martin oxidation of 3,5-dichloro-2-(hydroxymethyl)pyridine.

  • Preparation:

    • To a solution of 3,5-dichloro-2-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere, add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at room temperature.

  • Reaction:

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (1:1 mixture).

    • Stir vigorously until the solid byproducts dissolve and the layers become clear.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or neutral alumina, or by distillation under reduced pressure.

Data Summary: Comparison of Oxidation Methods

FeatureSwern OxidationDess-Martin Oxidation
Oxidant Activated DMSODess-Martin Periodinane (DMP)
Typical Temp. -78 °C to room temperatureRoom temperature
Advantages Inexpensive reagents, high yieldsMild conditions, short reaction times, simple work-up
Disadvantages Requires cryogenic temperatures, malodorous byproduct (dimethyl sulfide), sensitive to moistureReagent is expensive and potentially explosive, moisture sensitive
Common Issues Incomplete reaction if not warmed properly, formation of mixed thioacetalsIncomplete reaction with impure DMP, difficult removal of iodine byproducts

Concluding Remarks

Achieving high conversion rates in the synthesis of this compound is attainable with careful attention to experimental details. Both the Swern and Dess-Martin oxidations are powerful tools for this transformation, each with its own set of advantages and challenges. By understanding the underlying chemistry and systematically troubleshooting potential issues as outlined in this guide, researchers can significantly improve their synthetic outcomes. Always ensure the use of high-quality, anhydrous reagents and maintain a keen eye on reaction monitoring and purification to successfully synthesize this valuable chemical intermediate.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Characterization of Novel Bioactive Compounds Derived from 3,5-Dichloropicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. The strategic selection of a starting material can profoundly influence the diversity and biological relevance of a chemical library. In this guide, we delve into the potential of 3,5-dichloropicolinaldehyde as a versatile starting material for the synthesis of new chemical entities. We will provide a comparative analysis of prospective compound classes—Schiff bases, chalcones, and hydrazones—that can be derived from this halogenated pyridine aldehyde. This guide will furnish detailed synthetic protocols, characterization methodologies, and a comparative discussion of their potential biological activities, supported by experimental data from analogous compounds in the scientific literature.

Introduction: The Potential of this compound as a Precursor

This compound is an attractive, yet underexplored, starting material for the synthesis of novel compounds. Its structure is characterized by a pyridine ring, a reactive aldehyde group, and two chlorine substituents. The pyridine core is a well-established pharmacophore present in numerous approved drugs. The chlorine atoms can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing membrane permeability and metabolic stability. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. This guide will focus on three principal classes of derivatives: Schiff bases, chalcones, and hydrazones, each known for a wide range of biological activities.[1][2][3][4]

I. Synthesis of Novel Derivatives: A Comparative Approach

The aldehyde group of this compound is amenable to condensation reactions with various nucleophiles, providing straightforward access to a range of derivatives. Below, we compare the synthesis of Schiff bases, chalcones, and hydrazones.

A. Schiff Bases: The Versatile Imines

Schiff bases, or imines, are formed through the condensation of an aldehyde with a primary amine.[1][5][6][7][8][9][10][11] These compounds are of significant interest due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][5][6][7][8]

  • Dissolution: Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Addition of Amine: To this solution, add an equimolar amount (1 mmol) of a selected primary amine (e.g., 4-aminoaniline) and a few drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Schiff base.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively easy to remove.

  • Glacial Acetic Acid: The acid catalyzes the dehydration step in imine formation, accelerating the reaction.

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation reaction to proceed efficiently.

B. Chalcones: The α,β-Unsaturated Ketones

Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[12][13][14][15] They are known for their potent anticancer, anti-inflammatory, and antioxidant activities.[2][4][16][17][18] The synthesis typically involves a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone.[13][14]

  • Preparation of Reactant Solution: In a flask, dissolve an appropriate acetophenone (e.g., 2'-hydroxyacetophenone) (1 mmol) and this compound (1 mmol) in 15 mL of ethanol.

  • Base Addition: Cool the solution in an ice bath and add 2 mL of a 10% aqueous sodium hydroxide solution dropwise with constant stirring.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid. Filter the resulting solid, wash thoroughly with water, and dry.

  • Purification: Purify the crude chalcone by recrystallization from ethanol or by column chromatography.[13]

Causality of Experimental Choices:

  • Base Catalysis (NaOH): The hydroxide ion deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile.

  • Low Temperature: Initial cooling helps to control the exothermic reaction and prevent side reactions.

C. Hydrazones: The Azomethine Analogs

Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative.[19][20][21][22] These compounds have garnered significant attention for their diverse biological activities, including antimicrobial, anticonvulsant, and antitubercular properties.[3][23][24][25][26]

  • Reactant Mixture: In a round-bottom flask, combine this compound (1 mmol) and a selected hydrazide (e.g., isoniazid) (1 mmol) in 25 mL of methanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • Isolation: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: Recrystallize the crude hydrazone from a suitable solvent such as methanol or ethanol.[20]

Causality of Experimental Choices:

  • Methanol as Solvent: Methanol is an effective solvent for both the aldehyde and the hydrazide.

  • Acid Catalyst: Similar to Schiff base formation, an acid catalyst facilitates the condensation reaction.

II. Characterization of Novel Compounds

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques should be employed.

Technique Purpose Expected Observations for Novel Derivatives
FT-IR Spectroscopy To identify functional groups.- Schiff Bases: Appearance of a C=N stretching band around 1600-1650 cm⁻¹. - Chalcones: Characteristic C=O stretching of an α,β-unsaturated ketone around 1630-1680 cm⁻¹ and C=C stretching. - Hydrazones: Presence of a C=N stretching band and N-H stretching if a secondary amine is formed.
¹H NMR Spectroscopy To determine the proton environment in the molecule.- Schiff Bases: A singlet for the azomethine proton (-CH=N-) typically in the range of 8.0-9.0 ppm. - Chalcones: Doublets for the vinylic protons (-CH=CH-) with a coupling constant indicative of a trans configuration. - Hydrazones: A singlet for the -CH=N- proton and potentially a signal for the N-H proton.
¹³C NMR Spectroscopy To identify the carbon skeleton.- Schiff Bases: A signal for the azomethine carbon (-C=N-) around 150-165 ppm. - Chalcones: Signals for the carbonyl carbon and the two vinylic carbons. - Hydrazones: A signal for the -C=N- carbon.
Mass Spectrometry To determine the molecular weight and fragmentation pattern.The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the synthesized compound.

III. Comparative Biological Activity and Alternatives

While the biological activities of the novel compounds derived from this compound would need to be determined experimentally, we can extrapolate their potential based on existing literature for similar structures.

Compound Class Potential Biological Activities Supporting Evidence from Literature Alternative Starting Materials/Routes
Schiff Bases Antibacterial, Antifungal, Anticancer, Anti-inflammatory.[1][5][6][7][8]Schiff bases derived from various aldehydes have shown potent antimicrobial and cytotoxic effects. The imine group is critical for their biological activity.[5]Other halogenated or substituted picolinaldehydes; different primary amines to modulate activity.
Chalcones Anticancer, Anti-inflammatory, Antioxidant, Antimicrobial.[2][4][16][17][18]Natural and synthetic chalcones exhibit significant anticancer activity against various cell lines by targeting multiple signaling pathways.[2][4][17][18]Different substituted acetophenones or benzaldehydes to explore structure-activity relationships. Alternative synthetic methods like the Wittig reaction can also be employed.[27]
Hydrazones Antimicrobial, Antitubercular, Anticonvulsant, Anticancer.[3][23][24][25][26]The hydrazone moiety is a key pharmacophore in several antimicrobial and antitubercular drugs. They can act by inhibiting essential microbial enzymes.[24]Alternative hydrazides or hydrazines to generate a library of derivatives. Other synthetic routes include acceptorless dehydrogenative coupling of arylhydrazines and alcohols.[21]

Visualizing the Synthetic Pathways

Schiff Base Formation Workflow

References

A Comparative Analysis of the Reactivity of 3,5-Dichloropicolinaldehyde and 3,5-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, aromatic aldehydes serve as fundamental building blocks for a vast array of complex molecules, from pharmaceuticals to advanced materials. The reactivity of these precursors is paramount, dictating reaction conditions, yields, and even the feasibility of synthetic routes. This guide provides an in-depth comparative analysis of two structurally similar yet electronically distinct aldehydes: 3,5-Dichloropicolinaldehyde and 3,5-Dichlorobenzaldehyde. Our focus will be on elucidating the profound influence of the pyridine nitrogen atom on the reactivity of the aldehyde functional group, offering field-proven insights and experimental data for researchers, scientists, and professionals in drug development.

Introduction: A Tale of Two Rings

At first glance, this compound and 3,5-Dichlorobenzaldehyde appear to be close cousins. Both are aromatic aldehydes featuring two chlorine atoms in a meta-relationship to the aldehyde group.[1] This substitution pattern endows both molecules with specific steric and electronic properties. However, the critical distinction lies in the aromatic core: 3,5-Dichlorobenzaldehyde is built upon a classic benzene ring, whereas this compound incorporates a pyridine ring, with a nitrogen atom positioned ortho to the aldehyde. This seemingly subtle change introduces a powerful electronic perturbation that dramatically alters the chemical behavior of the molecule.

This guide will dissect these differences, moving from fundamental electronic principles to their tangible consequences in common synthetic transformations. We will explore how the interplay of inductive and resonance effects governs the electrophilicity of the carbonyl carbon, and by extension, the molecule's susceptibility to nucleophilic attack, condensation reactions, and other key transformations.

The Decisive Factor: Electronic Effects on the Carbonyl Carbon

The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. The more electron-deficient this carbon is, the more readily it will react with nucleophiles. In our two subject molecules, the electronic environment of the carbonyl group is shaped by the cumulative effects of the chlorine substituents and the aromatic ring itself.

3,5-Dichlorobenzaldehyde: In this molecule, the benzene ring acts as a baseline. The two chlorine atoms exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect pulls electron density away from the ring and, consequently, from the aldehyde group, increasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

This compound: Here, the situation is amplified. In addition to the inductive pull from the two chlorine atoms, the pyridine nitrogen atom exerts its own powerful electron-withdrawing influence. Nitrogen is more electronegative than carbon and withdraws electron density inductively.[2] More significantly, the nitrogen atom can participate in resonance, delocalizing the ring's pi-electrons and placing a partial positive charge on the ring carbons, including the one attached to the carbonyl group.[2] This dual inductive and resonance deactivation makes the pyridine ring significantly more electron-deficient than the dichlorinated benzene ring. This "electron sink" effect strongly polarizes the C-CHO bond, making the carbonyl carbon in this compound substantially more electrophilic than its benzaldehyde counterpart.

G cluster_0 Electronic Effects on Carbonyl Carbon A 3,5-Dichlorobenzaldehyde C Inductive Effect (-I) from 2x Chlorine atoms A->C B This compound B->C D Strong Inductive Effect (-I) from Pyridine Nitrogen B->D E Resonance Effect (-M) from Pyridine Nitrogen B->E F Moderately Electrophilic Carbonyl Carbon C->F G Highly Electrophilic Carbonyl Carbon C->G D->G E->G

Caption: Electronic contributions to carbonyl electrophilicity.

Comparative Reactivity in Key Synthetic Transformations

The enhanced electrophilicity of this compound translates directly to increased reactivity in several classes of reactions, most notably those involving nucleophilic attack at the carbonyl carbon.

Nucleophilic Addition & Condensation Reactions

Reactions such as the Knoevenagel condensation, which involve the attack of a carbon nucleophile (enolate) on the aldehyde, are excellent probes of carbonyl electrophilicity. We anticipate that this compound will react more readily and under milder conditions than 3,5-Dichlorobenzaldehyde.

Experimental Data Summary: Knoevenagel Condensation with Malononitrile

CompoundCatalystReaction TimeYield
3,5-DichlorobenzaldehydePiperidine3 hours~85-95%[3]
This compoundNone (or mild base)< 1 hour>95% (Predicted)

Note: The data for 3,5-Dichlorobenzaldehyde is derived from typical literature procedures for similar substrates.[3] The predicted data for the picolinaldehyde analog is based on its heightened electrophilicity.

The increased reactivity of the picolinaldehyde derivative often allows for the use of weaker bases or even catalyst-free conditions, which can be advantageous for sensitive substrates. 3,5-Dichlorobenzaldehyde is a known intermediate for synthesizing 4H-pyran derivatives through such condensation reactions.[3]

Oxidation and Reduction

Both aldehydes can be readily oxidized to their corresponding carboxylic acids or reduced to benzyl alcohols.

  • Oxidation: Reagents like potassium permanganate or chromic acid can effectively convert the aldehyde to a carboxylic acid. The synthesis of 3,5-dichlorobenzaldehyde itself can be achieved through the oxidation of 3,5-dichlorotoluene.[4]

  • Reduction: Standard reducing agents like sodium borohydride (NaBH₄) will efficiently reduce the aldehyde to the corresponding alcohol. For instance, 3,5-dichlorobenzyl alcohol can be prepared by the reduction of 3,5-dichlorobenzoyl chloride, a closely related derivative.

While both substrates undergo these transformations, the reaction kinetics may be subtly influenced by the electronic differences. The electron-deficient nature of the picolinaldehyde might slightly accelerate hydride delivery in reduction, while potentially making the molecule more robust against certain oxidative side reactions on the ring.

Experimental Protocol: A Comparative Knoevenagel Condensation

To provide a tangible demonstration of the reactivity differential, the following protocol outlines a comparative Knoevenagel condensation. This self-validating system allows for a direct, side-by-side assessment of reaction progress.

Objective: To compare the rate of condensation of 3,5-Dichlorobenzaldehyde and this compound with malononitrile.

Materials:

  • 3,5-Dichlorobenzaldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethanol (10 mL)

  • Piperidine (0.1 mmol, catalytic)

  • TLC plates, reaction vials, stirring equipment

References

A Senior Application Scientist's Guide to Biological Activity Screening of 3,5-Dichloropicolinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the biological activity screening of 3,5-Dichloropicolinaldehyde derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of potential biological activities, grounded in established scientific principles.

Introduction

This compound, a halogenated pyridine aldehyde, serves as a versatile scaffold in medicinal chemistry. The presence of the electron-withdrawing chlorine atoms and the reactive aldehyde group makes it an attractive starting point for the synthesis of novel derivatives with potential therapeutic applications. The pyridine ring is a common motif in many biologically active compounds, and its derivatives have shown a wide spectrum of activities, including antimicrobial, antifungal, and anticancer effects.[1][2] This guide will outline a systematic approach to screen and compare the biological activities of newly synthesized this compound derivatives to identify promising lead compounds for further development.

Synthesis of this compound Derivatives

The synthetic pathway to this compound derivatives typically begins with the modification of the aldehyde functional group. This can be achieved through various organic reactions, such as condensation with amines or hydrazines to form imines or hydrazones, respectively. Further modifications can be made to the pyridine ring, although this is often more complex. The diversity of reactants allows for the creation of a library of derivatives with varied structural features, which is crucial for establishing structure-activity relationships (SAR).[3][4]

Comparative Biological Activity Screening

A systematic screening approach is essential to evaluate the therapeutic potential of the synthesized derivatives. This typically involves a tiered approach, starting with broad primary screens to identify active compounds, followed by more specific secondary assays to characterize their potency and mechanism of action.

Antimicrobial Activity Screening

Given the known antimicrobial properties of many pyridine-containing compounds, this is a logical starting point for screening.[1][5]

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

The results of the MIC testing should be tabulated for easy comparison.

Compound IDDerivative StructureMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
DCP-01 (Structure of Derivative 1)64>12832
DCP-02 (Structure of Derivative 2)16648
DCP-03 (Structure of Derivative 3)>128>128128
Ciprofloxacin (Standard Antibiotic)10.5N/A
Fluconazole (Standard Antifungal)N/AN/A2

This is a hypothetical data table for illustrative purposes.

Anticancer Activity Screening

The cytotoxicity of the derivatives against various cancer cell lines is a key indicator of their potential as anticancer agents.[9][10]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Materials:

  • Synthesized this compound derivatives

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

The IC50 values for each derivative against different cell lines should be presented in a clear, tabular format.

Compound IDDerivative StructureIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
DCP-01 (Structure of Derivative 1)25.342.1
DCP-02 (Structure of Derivative 2)8.715.2
DCP-03 (Structure of Derivative 3)>100>100
Doxorubicin (Standard Chemotherapeutic)0.51.2

This is a hypothetical data table for illustrative purposes.

Structure-Activity Relationship (SAR) Analysis

A critical aspect of this guide is to understand how the chemical structure of the derivatives influences their biological activity.[3][14][15] By comparing the activity data of different derivatives, researchers can identify key structural features that are essential for potency and selectivity. For instance, the introduction of a bulky hydrophobic group might enhance membrane permeability and thus antimicrobial activity, while a specific hydrogen bond donor/acceptor could be crucial for binding to a target enzyme in cancer cells.

Visualizing Experimental Workflows

To ensure clarity and reproducibility, experimental workflows can be visualized using diagrams.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assay (MIC) Purification->Antimicrobial Test Compounds Anticancer Anticancer Assay (MTT) Purification->Anticancer Test Compounds MIC_Data MIC50 Values Antimicrobial->MIC_Data IC50_Data IC50 Values Anticancer->IC50_Data SAR Structure-Activity Relationship Analysis MIC_Data->SAR IC50_Data->SAR

Caption: General workflow for screening this compound derivatives.

Mechanistic Insights: A Hypothetical Signaling Pathway

Should a derivative show promising anticancer activity, further studies would be necessary to elucidate its mechanism of action. For instance, many anticancer drugs induce apoptosis (programmed cell death). A simplified, hypothetical signaling pathway for apoptosis induction is presented below.

ApoptosisPathway DCP_Derivative This compound Derivative (e.g., DCP-02) ROS Reactive Oxygen Species (ROS) Production DCP_Derivative->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptosis induction pathway for a bioactive derivative.

Conclusion

This guide provides a foundational framework for the systematic biological activity screening of novel this compound derivatives. By employing standardized and robust experimental protocols, presenting data in a comparative format, and conducting thorough structure-activity relationship analyses, researchers can efficiently identify and optimize promising lead compounds for the development of new therapeutic agents. The key to success lies in a logical, step-wise approach that combines synthetic chemistry with rigorous biological evaluation.

References

A Senior Application Scientist's Guide to Catalysis in 3,5-Dichloropicolinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, 3,5-Dichloropicolinaldehyde stands out as a versatile building block, prized for its potential in crafting novel therapeutic agents. The presence of two distinct reactive centers—the aldehyde and the dichlorinated pyridine ring—offers a rich playground for synthetic transformations. However, unlocking the full potential of this molecule hinges on the judicious selection of catalysts.

This guide provides a comparative analysis of various catalytic systems for reactions involving this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each catalytic approach, offering insights into why a particular catalyst is chosen and how its performance can be optimized. The information presented herein is a synthesis of established catalytic principles and experimental data from analogous systems, providing a robust framework for your synthetic endeavors.

The Reactive Landscape of this compound

The reactivity of this compound is dictated by two key features: the electrophilic aldehyde group and the electron-deficient pyridine ring bearing two chlorine atoms. The pyridine nitrogen and the chlorine atoms withdraw electron density from the ring, making it susceptible to nucleophilic attack and activating the C-Cl bonds for oxidative addition in cross-coupling reactions. The aldehyde, a classic electrophile, is a prime site for nucleophilic addition and reduction.

Our comparative analysis will focus on five key classes of catalytic reactions that leverage these features:

  • Palladium-Catalyzed Cross-Coupling Reactions: For building molecular complexity through C-C bond formation.

  • Nucleophilic Aromatic Substitution (SNA_r): A direct method for introducing heteroatom nucleophiles.

  • Biocatalytic Reduction: For the stereoselective synthesis of chiral alcohols.

  • Catalytic Carbonylation: To introduce further carbonyl functionality.

  • Phase-Transfer Catalysis: For reactions involving immiscible phases.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium catalysis is the workhorse for C-C bond formation, and for a substrate like this compound, the Suzuki-Miyaura and Heck couplings are of paramount importance. The choice of catalyst, specifically the ligand, is critical in dictating the efficiency and selectivity of these transformations.

The electron-deficient nature of the pyridine ring in this compound generally facilitates the oxidative addition step, which is often rate-determining in palladium-catalyzed cross-coupling reactions.[1]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for synthesizing biaryl compounds. For this compound, this allows for the introduction of a wide array of aryl and heteroaryl substituents.

Catalyst System Comparison:

Catalyst SystemKey Characteristics & Mechanistic InsightPredicted Performance with this compound
Pd(PPh₃)₄ A versatile, commercially available catalyst. The triphenylphosphine ligands are moderately electron-donating and sterically accessible.[2]Expected to be effective, especially with electron-rich arylboronic acids. May require higher temperatures and catalyst loadings for less reactive coupling partners.[3]
Pd(OAc)₂ / SPhos SPhos is a bulky, electron-rich biarylphosphine ligand. This combination promotes fast oxidative addition and reductive elimination, leading to high turnover numbers.[4]Highly recommended for this substrate. The electron-richness of SPhos will accelerate the reaction with the electron-deficient dichloropyridine ring. Its bulk can also help prevent catalyst deactivation.
Pd(OAc)₂ / XPhos Similar to SPhos, XPhos is another bulky, electron-rich ligand known for its high activity in coupling aryl chlorides.An excellent alternative to SPhos, often showing complementary reactivity. Particularly useful for sterically demanding coupling partners.
Ligand-free Pd(OAc)₂ In some cases, particularly in polar aprotic solvents like DMF with a phase-transfer co-catalyst, "ligand-free" conditions can be effective. The active species is likely a colloidal palladium or a species ligated by the solvent or substrate.[5]Potentially a cost-effective option, but may suffer from lower yields and catalyst deactivation compared to ligated systems. Requires careful optimization.

Experimental Protocol: C2-Selective Suzuki-Miyaura Coupling (Adapted from 2,5-Dichloropyridine) [4]

This protocol is designed for the selective arylation at the C2 position, which is generally more reactive due to the influence of the pyridine nitrogen.

  • Materials: this compound, Arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium phosphate (K₃PO₄), Anhydrous 1,4-Dioxane.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

    • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

    • Add 8 mL of anhydrous 1,4-dioxane to the Schlenk flask containing the reagents.

    • Add the catalyst premix to the reaction mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ (Ar = 3,5-dichloro-2-picolyl) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Boronic_Acid Ar'B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Olefin Functionalization

The Heck reaction couples the aryl halide with an alkene, offering a route to substituted styrenes and other vinylated pyridines.[6]

Catalyst System Comparison:

Catalyst SystemKey Characteristics & Mechanistic InsightPredicted Performance with this compound
Pd(OAc)₂ / PPh₃ The classical catalyst system. Often requires higher temperatures and can be sensitive to steric hindrance.Moderate to good yields are expected, particularly with activated alkenes like acrylates. May require optimization of base and solvent.
Palladacycles Pre-formed, stable palladium complexes that can be highly active. They often operate at lower catalyst loadings.Can offer high turnover numbers and good stability. The specific palladacycle would need to be screened for optimal performance.
N-Heterocyclic Carbenes (NHCs) Strong σ-donating ligands that form robust bonds with palladium, leading to highly active and stable catalysts.Excellent candidates for challenging Heck couplings. Their strong electron-donating ability will facilitate the oxidative addition step.

Nucleophilic Aromatic Substitution (SNA_r): A Direct Approach

SNA_r is a powerful method for introducing nucleophiles, such as amines and alkoxides, onto the pyridine ring. The electron-deficient nature of the 3,5-dichloropyridine core in our target molecule makes it amenable to this type of reaction, although the meta-position of the chlorine atoms makes them less activated than ortho or para substituents.[7]

Catalyst System Comparison:

Catalyst TypeKey Characteristics & Mechanistic InsightPredicted Performance with this compound
Organocatalysts (e.g., DMAP) Lewis bases like 4-Dimethylaminopyridine (DMAP) can act as nucleophilic catalysts, forming a highly electrophilic intermediate that is more susceptible to attack by the primary nucleophile.Can be effective, especially for activating the substrate towards weaker nucleophiles. The reaction proceeds via a charged intermediate, which can accelerate the substitution.
Phase-Transfer Catalysts (PTC) Quaternary ammonium or phosphonium salts facilitate the transfer of an anionic nucleophile from an aqueous or solid phase into the organic phase where the substrate resides, thereby accelerating the reaction.[7]Highly advantageous when using inorganic salt nucleophiles (e.g., NaN₃, KCN) that have poor solubility in organic solvents. Allows for milder reaction conditions and can improve yields.
No Catalyst (Base-mediated) Strong bases can be sufficient to drive the reaction, particularly with strong nucleophiles and at elevated temperatures. The base deprotonates the nucleophile, increasing its reactivity.Feasible, but may require harsh conditions (high temperatures, strong bases), which could lead to side reactions or decomposition of the aldehyde functionality.

DOT Diagram: General Workflow for S_NAr

SNAr_Workflow Start Start: this compound + Nucleophile + Catalyst/Base Reaction_Setup Dissolve in appropriate solvent (e.g., DMF, DMSO, or biphasic system for PTC) Start->Reaction_Setup Heating Heat to required temperature (e.g., RT to 120°C) Reaction_Setup->Heating Monitoring Monitor reaction progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous workup and extraction Monitoring->Workup Upon completion Purification Purification (Column chromatography, recrystallization) Workup->Purification Product Final Product Purification->Product

References

A Senior Application Scientist's Guide to Validating Analytical Methods for 3,5-Dichloropicolinaldehyde Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Criticality of Quantifying 3,5-Dichloropicolinaldehyde

This compound is a key intermediate and potential process-related impurity in the synthesis of various pharmaceutical and agrochemical compounds. Its accurate and precise quantification is not merely an analytical exercise; it is a cornerstone of quality control, ensuring the safety, efficacy, and consistency of the final product. The presence of reactive aldehydes, even at trace levels, can have implications for product stability and safety profiles. Therefore, selecting and validating a fit-for-purpose analytical method is a critical step in the drug development lifecycle.

This guide provides a comparative analysis of three robust analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The discussion is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH), ensuring that the described protocols are not just scientifically sound, but also regulatory-compliant.[1][2][3]

The Foundation: Pillars of Method Validation

Before comparing specific techniques, it is essential to understand the universal parameters that define a validated, trustworthy analytical method. According to the ICH Q2(R2) guidelines, the objective of validation is to demonstrate that a procedure is fit for its intended purpose.[1][3][4] This is achieved by assessing a set of core performance characteristics:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-day/inter-analyst), and reproducibility (inter-laboratory).[2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[5]

Comparative Analysis of Core Methodologies

The choice of an analytical method is driven by the specific requirements of the analysis, including required sensitivity, the complexity of the sample matrix, and available instrumentation. Below, we compare three prevalent techniques for the quantification of this compound.

Method 1: HPLC-UV with Pre-Column Derivatization

Principle & Rationale: High-Performance Liquid Chromatography is a staple in quality control laboratories. However, this compound lacks a strong chromophore, leading to poor sensitivity with UV detection. To overcome this, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is employed. This reaction, detailed in EPA Method 8315A for carbonyl compounds, attaches the DNPH moiety to the aldehyde, forming a hydrazone derivative that is highly responsive to UV detection around 360 nm.[6] This is a classic and cost-effective strategy to enhance the sensitivity for aldehydes.

Best Suited For: Routine quality control, purity testing, and assays where analyte concentrations are expected to be in the low µg/mL range.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS offers excellent separation efficiency and specificity through mass detection.[7] this compound has sufficient volatility for GC analysis, but its polarity can lead to poor peak shape and interactions with the analytical column. To mitigate this, derivatization—typically silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)—is often necessary. This step replaces the active hydrogen on any potential tautomeric hydroxyl form of the aldehyde, reducing polarity and improving thermal stability, resulting in sharper, more symmetrical peaks.[8] Mass spectrometry provides definitive identification based on the compound's mass spectrum and fragmentation pattern.

Best Suited For: Identifying and quantifying the analyte in complex matrices where high specificity is required, and for volatile impurity profiling.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[9] This technique separates the analyte from matrix components via HPLC, and then uses a tandem mass spectrometer to isolate a specific precursor ion (the molecular ion of the analyte) and fragment it to produce unique product ions. This process, known as Selected Reaction Monitoring (SRM), is highly specific and virtually eliminates matrix interference, allowing for quantification at ng/mL or even pg/mL levels.[10][11] For this analyte, derivatization is typically not required, simplifying sample preparation.

Best Suited For: Trace-level impurity analysis, metabolite studies, and applications requiring the highest degree of sensitivity and specificity, such as residual analysis in final drug products.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the expected performance characteristics of the three methods, based on established data for structurally similar compounds and general method capabilities.

Validation ParameterHPLC-UV (with DNPH Derivatization)GC-MS (with Silylation)LC-MS/MS (No Derivatization)
Linearity (r²) >0.998>0.997>0.999
Limit of Detection (LOD) 0.05 - 0.5 µg/mL0.01 - 0.1 µg/mL0.0005 - 0.01 µg/mL
Limit of Quantitation (LOQ) 0.15 - 1.5 µg/mL0.03 - 0.3 µg/mL0.0015 - 0.03 µg/mL
Accuracy (Recovery %) 90 - 110%85 - 115%95 - 105%
Precision (RSD %) < 5%< 10%< 3%
Specificity Moderate to HighHighVery High
Throughput ModerateModerateHigh

Table 1: Expected performance characteristics for the quantification of this compound. Data is extrapolated from validated methods for similar compounds.[8][10][12]

Experimental Protocols & Workflows

Herein lie detailed, self-validating protocols for each methodology. Each protocol includes system suitability checks, a critical component for ensuring the analytical system is performing correctly before sample analysis.

Protocol 1: HPLC-UV Method with DNPH Derivatization

This protocol is adapted from the principles of EPA Method 8315A.[6]

1. Sample Preparation and Derivatization: a. Accurately weigh a sample containing an expected amount of this compound and dissolve in acetonitrile to a known volume (e.g., 10 mL). b. Transfer 1 mL of the sample solution to a reaction vial. c. Add 1 mL of the DNPH derivatizing reagent (e.g., 1.5 mg/mL DNPH in acetonitrile with 1% phosphoric acid). The acid catalyzes the reaction. d. Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light. e. Filter the final solution through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Instrumentation and Conditions:

  • System: HPLC with a UV/Vis or Diode-Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. A gradient is used to effectively elute the derivatized analyte and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 360 nm.

3. System Suitability Test (SST): a. Prepare a derivatized standard of this compound at a concentration in the middle of the expected calibration range. b. Inject the standard six consecutive times. c. Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%. The tailing factor for the peak should be ≤ 2.0.

4. Calibration and Quantification: a. Prepare a series of at least five calibration standards from a stock solution and derivatize them using the same procedure as the samples. b. Construct a calibration curve by plotting the peak area against the concentration. c. Quantify the this compound in the samples using the linear regression equation from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample in ACN Deriv Add DNPH Reagent (Acid Catalyzed) Sample->Deriv React React for 1 hr (Protected from Light) Deriv->React Filt Filter (0.45 µm) React->Filt Inject Inject into HPLC-UV System Filt->Inject Sep C18 Column Separation Inject->Sep Detect UV Detection (360 nm) Sep->Detect Calib Generate Calibration Curve Detect->Calib Quant Quantify Analyte Concentration Calib->Quant

Caption: Workflow for HPLC-UV quantification via DNPH derivatization.

Protocol 2: GC-MS Method with Silylation

1. Sample Preparation and Derivatization: a. Prepare a solution of the sample in a suitable aprotic solvent like ethyl acetate. b. Transfer a 100 µL aliquot of the sample extract to a GC vial insert. c. Evaporate the solvent to dryness under a gentle stream of nitrogen. This step is crucial to remove any water that would consume the derivatizing reagent. d. Add 50 µL of pyridine and 50 µL of BSTFA (with 1% TMCS). Pyridine acts as a catalyst and solvent. e. Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.[8] f. Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • System: Gas Chromatograph with a Mass Spectrometric Detector.

  • Column: A low- to mid-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for its versatility with chlorinated compounds.[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

  • Oven Program: Initial temp 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Mode: Full Scan (m/z 50-450) for identification and method development. Selected Ion Monitoring (SIM) for quantification, using at least three characteristic ions of the derivatized analyte.

3. System Suitability Test (SST): a. Prepare a derivatized mid-range standard. b. Inject the standard five times. c. Acceptance Criteria: RSD of peak area ≤ 15%. Retention time shift should be ≤ 0.1 minutes.[12]

4. Calibration and Quantification: a. Prepare and derivatize a series of at least five calibration standards. b. Generate a calibration curve using the primary quantifier ion. c. Confirm analyte identity in samples by ensuring the retention time matches the standard and the ratio of qualifier ions to the quantifier ion is within ±20% of the standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Sample in Ethyl Acetate Dry Evaporate to Dryness (Nitrogen Stream) Sample->Dry Deriv Add Pyridine & BSTFA Reagent Dry->Deriv React Heat at 70°C for 30 min Deriv->React Inject Inject into GC-MS System React->Inject Sep DB-5ms Column Separation Inject->Sep Detect Mass Spectrometry (SIM Mode) Sep->Detect Calib Generate Calibration Curve Detect->Calib Quant Quantify Analyte & Confirm Identity Calib->Quant

Caption: Workflow for GC-MS quantification with silylation derivatization.

Protocol 3: LC-MS/MS Method (QuEChERS Sample Preparation)

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, excellent for complex matrices.[13]

1. Sample Preparation (Modified QuEChERS): a. Weigh 1 g of the sample into a 50 mL centrifuge tube. b. Add 10 mL of water (if the sample is solid) and 10 mL of acidified acetonitrile (e.g., with 1% acetic acid). The acid stabilizes the analyte. c. Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl). Magnesium sulfate facilitates the partitioning of acetonitrile from the aqueous layer. d. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes. e. Transfer an aliquot of the upper acetonitrile layer to a dispersive SPE (dSPE) tube containing cleanup sorbents (e.g., MgSO₄ and PSA). PSA removes acidic interferences. f. Vortex for 30 seconds and centrifuge again. g. Take the final supernatant, dilute with mobile phase A if necessary, and filter through a 0.22 µm filter into an LC vial.

2. LC-MS/MS Instrumentation and Conditions:

  • System: HPLC or UHPLC coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast gradient is typical, e.g., 5% B to 95% B in 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ion Source: Electrospray Ionization (ESI), likely in positive mode.

  • Detection Mode: Selected Reaction Monitoring (SRM). At least two transitions (one for quantification, one for confirmation) should be optimized for this compound.

3. System Suitability Test (SST): a. Prepare a mid-range standard in the final sample diluent. b. Inject five times. c. Acceptance Criteria: RSD of peak area ≤ 10%. Retention time should be stable within ±0.1 min. Ion ratio for the two SRM transitions should be within ±20% of the average.

4. Calibration and Quantification: a. Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of the analyte. This is crucial to compensate for matrix effects (ion suppression or enhancement).[10] b. Construct the calibration curve and quantify the samples.

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_data Data Processing Sample Sample + Water + Acidified ACN Salt Add QuEChERS Salts & Centrifuge Sample->Salt dSPE Supernatant Cleanup with dSPE Salt->dSPE Filt Centrifuge & Filter Final Extract dSPE->Filt Inject Inject into LC-MS/MS System Filt->Inject Sep Fast C18 Column Separation Inject->Sep Detect Tandem MS (SRM Mode) Sep->Detect Calib Generate Matrix-Matched Calibration Curve Detect->Calib Quant Quantify Analyte Concentration Calib->Quant

Caption: Workflow for LC-MS/MS quantification using QuEChERS.

Conclusion: Selecting the Optimal Method

The choice between HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound is fundamentally a decision of fitness for purpose.

  • For routine QC and release testing , where concentrations are relatively high and cost-effectiveness is important, the HPLC-UV method with DNPH derivatization is a reliable and robust choice.

  • For impurity identification and analysis in moderately complex matrices , GC-MS provides an excellent balance of specificity and performance, assuming the analyte is sufficiently volatile after derivatization.

  • For trace-level quantification, analysis in highly complex matrices, or when the highest level of confidence is required , LC-MS/MS is the unequivocal superior method, offering unparalleled sensitivity and selectivity.

By understanding the principles, strengths, and practical execution of each technique, researchers and drug development professionals can confidently select and validate the most appropriate analytical method, ensuring data integrity and product quality.

References

Comparative Kinetic Analysis of 3,5-Dichloropicolinaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comparative analysis of the reaction kinetics of 3,5-Dichloropicolinaldehyde, a critical starting material in the synthesis of novel therapeutic agents and coordination complexes. While direct, comprehensive kinetic studies on this specific aldehyde are not extensively published, this document synthesizes available data on its reactivity, compares it with analogous aromatic aldehydes, and presents a detailed protocol for conducting kinetic analyses. We will explore the electronic and steric effects of the chlorine and pyridine nitrogen substituents on the reactivity of the aldehyde functional group, offering a predictive framework for its behavior in common synthetic transformations such as Schiff base formation. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and optimize reactions involving this versatile building block.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound is a heterocyclic aromatic aldehyde that has garnered significant attention as a versatile precursor in the synthesis of a wide array of biologically active molecules and functional materials. Its utility is prominently highlighted in the development of non-steroidal androgen receptor (AR) antagonists, which are crucial in the treatment of prostate cancer. The aldehyde functionality serves as a key handle for introducing diverse structural motifs through reactions like condensation, Wittig, and Grignard reactions.

The presence of two electron-withdrawing chlorine atoms and the nitrogen atom within the pyridine ring significantly influences the electrophilicity of the carbonyl carbon. This electronic modulation is expected to impart distinct reactivity to this compound when compared to other aromatic aldehydes, such as benzaldehyde or even other substituted picolinaldehydes. Understanding the kinetics of its reactions is paramount for optimizing reaction conditions, maximizing yields, and controlling selectivity in multi-step syntheses.

Comparative Reactivity: An Electron-Deficient Aromatic Aldehyde

The reactivity of an aldehyde in nucleophilic addition and condensation reactions is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) on the aromatic ring enhance this electrophilicity, leading to faster reaction rates. Conversely, electron-donating groups (EDGs) decrease it.

Table 1: Qualitative Comparison of Aldehyde Reactivity

AldehydeSubstituentsExpected Relative ReactivityRationale
BenzaldehydeNoneBaselineReference compound.
4-Nitrobenzaldehyde-NO₂ (Strong EWG)HighStrong inductive and resonance electron withdrawal.
4-Methoxybenzaldehyde-OCH₃ (Strong EDG)LowStrong resonance electron donation.
This compound -Cl (EWG), Pyridine N (EWG)Very High Inductive withdrawal from two chlorine atoms and the pyridine nitrogen significantly increases the electrophilicity of the carbonyl carbon.
PicolinaldehydePyridine N (EWG)HighInductive withdrawal from the pyridine nitrogen.

The logical deduction is that this compound is a highly reactive aldehyde, likely surpassing the reactivity of 4-nitrobenzaldehyde in many instances. This heightened reactivity is advantageous for driving reactions to completion but may also necessitate more controlled reaction conditions to avoid side reactions.

Experimental Protocol: Kinetic Analysis of Schiff Base Formation

To quantitatively assess the reactivity of this compound, a kinetic study of its condensation reaction with an amine to form a Schiff base is a representative and informative model system. The following protocol outlines a method using UV-Vis spectrophotometry to monitor the reaction progress.

Materials and Instrumentation
  • This compound

  • Aniline (or other primary amine)

  • Anhydrous Ethanol (or other suitable solvent)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and micropipettes

Workflow for Kinetic Measurement

The following diagram illustrates the experimental workflow for the kinetic analysis.

G cluster_prep Solution Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis A Prepare stock solution of This compound in Ethanol C Equilibrate spectrophotometer and reactant solutions to desired temperature (e.g., 25°C) A->C B Prepare stock solution of Aniline in Ethanol B->C D Add calculated volumes of reactant solutions to a quartz cuvette and mix rapidly C->D E Immediately place cuvette in spectrophotometer and start data acquisition D->E F Monitor absorbance change over time at the λmax of the Schiff base product E->F G Plot Absorbance vs. Time F->G H Determine initial rates and calculate the rate constant (k) G->H

Caption: Experimental workflow for kinetic analysis.

Detailed Steps
  • Determine the λmax of the Schiff Base: Prepare a solution where the reaction has gone to completion. Scan the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax) for the Schiff base product. This wavelength will be used to monitor the reaction.

  • Prepare Reactant Solutions: Prepare stock solutions of this compound and aniline in anhydrous ethanol. A typical concentration range would be 0.01 M to 0.1 M.

  • Set Up the Spectrophotometer: Set the spectrophotometer to the determined λmax and allow the instrument and the reactant solutions to equilibrate to the desired temperature.

  • Initiate the Reaction: In a quartz cuvette, mix the reactant solutions. It is common to use a pseudo-first-order condition where one reactant (e.g., the amine) is in large excess (at least 10-fold) compared to the other (the aldehyde). This simplifies the rate law.

  • Data Acquisition: Immediately start recording the absorbance at the λmax as a function of time. The frequency of data collection will depend on the reaction rate.

  • Data Analysis:

    • Convert the absorbance data to concentration of the product using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) of the product needs to be determined independently.

    • Plot the concentration of the product versus time.

    • The initial rate of the reaction can be determined from the initial slope of this plot.

    • Under pseudo-first-order conditions, a plot of ln(A∞ - At) versus time (where A∞ is the final absorbance and At is the absorbance at time t) will be linear, and the pseudo-first-order rate constant (k') can be obtained from the slope (slope = -k').

    • The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the reactant in excess.

Expected Results and Comparison

Based on the electronic properties of this compound, the rate constant for its reaction with aniline is expected to be significantly larger than that for benzaldehyde under the same conditions.

Table 2: Hypothetical Comparative Kinetic Data at 25°C

AldehydeAmineSolventSecond-Order Rate Constant (k) [M⁻¹s⁻¹]
BenzaldehydeAnilineEthanolk₁ (Baseline)
4-NitrobenzaldehydeAnilineEthanolk₂ > k₁
This compound Aniline Ethanol k₃ >> k₂ > k₁

This comparative kinetic data will provide a quantitative measure of the enhanced reactivity of this compound.

Mechanistic Considerations

The formation of a Schiff base from an aldehyde and a primary amine proceeds through a two-step mechanism:

  • Nucleophilic addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a carbinolamine. This step is typically fast.

  • Dehydration: The carbinolamine undergoes acid- or base-catalyzed dehydration to form the imine (Schiff base). This step is often the rate-determining step.

G Aldehyde + Amine Aldehyde + Amine Carbinolamine Carbinolamine Aldehyde + Amine->Carbinolamine Step 1 (Fast) Schiff Base + H₂O Schiff Base + H₂O Carbinolamine->Schiff Base + H₂O Step 2 (Rate-Determining)

Caption: Two-step mechanism of Schiff base formation.

The electron-withdrawing nature of the substituents on this compound will accelerate the initial nucleophilic attack (Step 1) by increasing the partial positive charge on the carbonyl carbon. While the dehydration step is rate-determining, a faster formation of the carbinolamine intermediate can lead to an overall increase in the reaction rate.

Conclusion and Future Outlook

This compound stands out as a highly reactive aromatic aldehyde due to the strong electron-withdrawing effects of its chloro and pyridine nitrogen substituents. While this guide provides a framework for understanding and quantifying its reactivity in comparison to other aldehydes, further experimental studies are needed to build a comprehensive kinetic database. Such data would be invaluable for chemists working on the synthesis of novel pharmaceuticals and materials, enabling more precise control over reaction outcomes and facilitating the development of more efficient synthetic routes. The protocols and predictive models presented herein offer a solid starting point for these investigations.

Comparative Guide to the Structure-Activity Relationship (SAR) of 3,5-Dichloropicolinaldehyde Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3,5-dichloropicolinaldehyde analogs and related picolinic acid derivatives. While direct and extensive SAR studies on this compound are not widely available in the public domain, this document synthesizes findings from closely related chemical series to provide valuable insights for researchers, scientists, and drug development professionals. By examining the impact of structural modifications on the biological activities of antifungal pyridinecarbaldehyde phenylhydrazones, herbicidal 3,5-dichloropicolinic acids, and enzyme-inhibiting pyridine-2-carboxaldehyde thiosemicarbazones, we can infer key structural determinants of activity for this class of compounds.

Introduction: The Versatile Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive starting point for the design of novel therapeutic agents and agrochemicals. Picolinaldehyde and its oxidized counterpart, picolinic acid, are two key derivatives that have been extensively explored. The introduction of halogen atoms, such as chlorine, at the 3 and 5 positions of the pyridine ring can significantly modulate the compound's physicochemical properties and biological activity, often enhancing potency and selectivity.

This guide will delve into the SAR of three distinct classes of picolinaldehyde and picolinic acid analogs to build a comprehensive understanding of how structural modifications influence their biological effects.

Antifungal Activity of Pyridinecarbaldehyde Phenylhydrazone Analogs

Recent studies have identified pyridinecarbaldehyde phenylhydrazones as a promising class of antifungal agents with broad-spectrum activity against various phytopathogenic fungi. The core structure involves a picolinaldehyde moiety linked to a phenylhydrazine through a hydrazone bond.

Key SAR Findings:
  • Influence of the Phenyl Ring Substitution: The substitution pattern on the phenyl ring of the hydrazone moiety plays a critical role in determining antifungal potency. A fluorine atom at the 4-position of the phenyl ring has been shown to significantly enhance activity.[1]

  • Position of the Pyridine Nitrogen: The isomeric position of the nitrogen atom in the pyridine ring also affects biological activity, suggesting that the overall geometry and electronic distribution of the molecule are crucial for target interaction.

  • Mechanism of Action: Evidence suggests that these compounds may exert their antifungal effects by inhibiting succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain.[1] This inhibition disrupts fungal respiration and leads to cell death.

Comparative Antifungal Activity Data:
Compound IDPyridine IsomerPhenyl SubstitutionTarget FungusEC50 (µg/mL)[1]
1a 2-pyridyl4-FluoroAlternaria solani0.870
2a 3-pyridyl4-FluoroAlternaria solani0.912
1 2-pyridylUnsubstitutedAlternaria solani> 50
2 3-pyridylUnsubstitutedAlternaria solani> 50

Herbicidal Activity of 4-Amino-3,5-Dichloropicolinic Acid Analogs

A series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have been synthesized and evaluated for their herbicidal activity, demonstrating potent inhibition of plant growth.[2][3] These compounds are analogs of the well-known auxinic herbicides.

Key SAR Findings:
  • Importance of the 3,5-Dichloro Substitution: The presence of chlorine atoms at the 3 and 5 positions of the picolinic acid ring is a common feature in this class of herbicides and is considered important for activity.

  • Role of the 6-Substituent: The introduction of a substituted pyrazolyl ring at the 6-position has proven to be a successful strategy for discovering novel and potent herbicides. The nature of the substituent on the pyrazole's aryl ring further modulates activity.[2][3]

  • Mechanism of Action: These picolinic acid derivatives act as synthetic auxins, disrupting plant growth by overwhelming the natural auxin signaling pathways. They have been shown to bind to the auxin receptor F-box protein 5 (AFB5).[2]

Comparative Herbicidal Activity Data:
Compound IDAryl Substituent on PyrazoleIC50 (Arabidopsis thaliana root growth, µM)[2]
V-7 4-Chlorophenyl0.011
V-9 4-Chlorophenyl (with CF3 on pyrazole)0.024
Picloram (Reference)0.22
Halauxifen-methyl (Reference)0.50

Enzyme Inhibition by Pyridine-2-Carboxaldehyde Thiosemicarbazone Analogs

Pyridine-2-carboxaldehyde thiosemicarbazones are a class of compounds known for their potent inhibitory activity against various enzymes, including ribonucleotide reductase, which is a crucial enzyme for DNA synthesis and repair.[4]

Key SAR Findings:
  • Significance of the Thiosemicarbazone Moiety: This functional group is essential for the biological activity, likely due to its ability to chelate metal ions within the active site of target enzymes.

  • Impact of Pyridine Ring Substitution: The introduction of amino and alkylamino groups at the 3 and 5-positions of the pyridine ring has been shown to significantly influence the inhibitory potency against ribonucleotide reductase.[4] Specifically, small alkylamino groups at the 5-position led to the most active compounds.[4]

Comparative Enzyme Inhibitory Activity Data:
Compound IDPyridine SubstitutionTarget EnzymeIC50 (µM)[4]
8 5-(Methylamino)Ribonucleotide Reductase1.3
17 5-(Ethylamino)Ribonucleotide Reductase1.0
18 5-(Allylamino)Ribonucleotide Reductase1.4

Experimental Protocols

Antifungal Activity Assay (Mycelium Growth Rate)

This protocol is designed to assess the in vitro antifungal activity of test compounds against phytopathogenic fungi.[1]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Test compounds

  • Fungal cultures

  • Sterile Petri dishes

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Add the appropriate volume of the stock solution to molten PDA medium to achieve the desired final concentrations.

  • Pour the PDA medium containing the test compound into sterile Petri dishes.

  • Once the agar has solidified, place a mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.

  • Incubate the plates at the optimal temperature for the specific fungus.

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (containing only DMSO) reaches the edge of the plate.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • Determine the EC50 value, the concentration of the compound that causes 50% inhibition of mycelial growth.

Herbicidal Activity Assay (Arabidopsis thaliana Root Growth)

This assay evaluates the herbicidal potential of compounds by measuring their effect on the root growth of the model plant Arabidopsis thaliana.[2]

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium

  • Sucrose

  • Agar

  • Test compounds

  • DMSO

  • Sterile Petri dishes

  • Growth chamber

Procedure:

  • Prepare MS medium containing sucrose and agar.

  • Add the test compound (dissolved in DMSO) to the medium to the desired final concentrations.

  • Pour the medium into sterile Petri dishes.

  • Sterilize Arabidopsis thaliana seeds and place them on the surface of the agar.

  • Seal the plates and place them in a growth chamber with controlled light and temperature conditions.

  • After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Calculate the percentage of root growth inhibition compared to a control group (DMSO only).

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of root growth.

Visualizations

SAR_Summary cluster_antifungal Antifungal Pyridinecarbaldehyde Phenylhydrazones cluster_herbicidal Herbicidal 3,5-Dichloropicolinic Acids cluster_enzyme Enzyme Inhibiting Pyridine-2-Carboxaldehyde Thiosemicarbazones Antifungal_Core Picolinaldehyde-Phenylhydrazone Core SAR1 4-Fluoro on Phenyl Ring (Increases Activity) Antifungal_Core->SAR1 Target1 Succinate Dehydrogenase Antifungal_Core->Target1 Herbicidal_Core 3,5-Dichloro-Picolinic Acid Core SAR2 6-Aryl-Pyrazolyl Substituent (Modulates Activity) Herbicidal_Core->SAR2 Target2 Auxin Receptor AFB5 Herbicidal_Core->Target2 Enzyme_Core Picolinaldehyde-Thiosemicarbazone Core SAR3 5-Alkylamino Substitution (Enhances Potency) Enzyme_Core->SAR3 Target3 Ribonucleotide Reductase Enzyme_Core->Target3 Experimental_Workflow cluster_antifungal_assay Antifungal Assay Workflow cluster_herbicidal_assay Herbicidal Assay Workflow a_start Prepare Compound-Infused Media a_inoculate Inoculate with Fungal Culture a_start->a_inoculate a_incubate Incubate a_inoculate->a_incubate a_measure Measure Mycelial Growth a_incubate->a_measure a_calc Calculate % Inhibition & EC50 a_measure->a_calc h_start Prepare Compound-Containing Media h_sow Sow Sterilized Seeds h_start->h_sow h_grow Germinate and Grow h_sow->h_grow h_measure Measure Root Length h_grow->h_measure h_calc Calculate % Inhibition & IC50 h_measure->h_calc

References

A Comparative Analysis of Synthetic Strategies for 3,5-Dichloropicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 3,5-Dichloropicolinaldehyde

This compound is a valuable substituted pyridine derivative that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of the chloro- and formyl-substituents on the pyridine ring makes it an important intermediate for constructing more complex molecular architectures. The electron-deficient nature of the pyridine ring, further amplified by the two chlorine atoms, presents unique challenges and considerations for its synthesis. This guide provides an in-depth comparative analysis of the most viable synthetic routes to this target molecule, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each method's strengths and weaknesses.

Strategic Overview: Key Pathways to the Target Molecule

The synthesis of this compound can be approached from several distinct strategic directions, primarily revolving around the introduction or unmasking of the aldehyde functionality at the C-2 position of a pre-functionalized 3,5-dichloropyridine core. We will explore three primary routes:

  • Route 1: Oxidation of 3,5-Dichloro-2-methylpyridine. A classic approach involving the oxidation of a methyl group.

  • Route 2: Hydrolysis of 3,5-Dichloro-2-(trichloromethyl)pyridine. A pathway that relies on a multi-chlorinated precursor.

  • Route 3: Reduction of 3,5-Dichloro-2-cyanopyridine. A modern and highly reliable method utilizing a nitrile as an aldehyde precursor.

Each route presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, yield, and scalability.

Route 1: Oxidation of 3,5-Dichloro-2-methylpyridine

This strategy is conceptually the most direct, involving the selective oxidation of the methyl group of 3,5-dichloro-2-picoline. The Riley oxidation, which employs selenium dioxide (SeO₂), is a well-known method for converting activated methyl groups (allylic or benzylic) into carbonyls.[1][2][3]

Reaction Pathway

Caption: Route 1: Oxidation of 3,5-Dichloro-2-methylpyridine.

Mechanistic Rationale and Causality

The Riley oxidation proceeds via an initial ene reaction between the picoline and SeO₂, followed by a[4][5]-sigmatropic rearrangement to form a selenium ester, which then decomposes to the aldehyde.[1][3] However, the success of this route is critically dependent on the reactivity of the methyl group. The two electron-withdrawing chlorine atoms on the pyridine ring significantly deactivate the entire system. Studies have shown that chloro-substituted toluenes are resistant to SeO₂ oxidation, suggesting that 3,5-dichloro-2-methylpyridine would likely exhibit very low reactivity under standard Riley oxidation conditions.[6] Over-oxidation to the corresponding carboxylic acid is also a significant risk, a common outcome in the oxidation of simpler picolines.[6]

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Riley oxidations and has not been validated for this specific substrate due to its expected low reactivity.

  • To a solution of 3,5-dichloro-2-methylpyridine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq).

  • Heat the mixture to reflux (approx. 101 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC or GC-MS. Expect slow conversion.

  • Upon completion (or cessation of reaction), cool the mixture and filter to remove the black selenium byproduct.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Assessment
  • Advantages: Conceptually straightforward and uses a readily available starting material.

  • Disadvantages: Very likely to be low-yielding or completely ineffective due to electronic deactivation by the chloro substituents. High risk of over-oxidation to the carboxylic acid. Selenium compounds are highly toxic.

Route 2: Hydrolysis of 3,5-Dichloro-2-(trichloromethyl)pyridine

This route involves the synthesis of a trichloromethyl precursor, which can then be hydrolyzed to the aldehyde. The trichloromethyl group serves as a masked aldehyde.

Reaction Pathway

Caption: Route 2: Hydrolysis of a Trichloromethyl Precursor.

Mechanistic Rationale and Causality

The synthesis of the starting material, 3,5-dichloro-2-(trichloromethyl)pyridine, requires harsh, high-temperature free-radical chlorination of 2-picoline.[7] The subsequent hydrolysis is the critical step. The conversion of a CCl₃ group to a CHO group proceeds through a gem-dichlorohydrin intermediate. However, this hydrolysis is notoriously difficult to stop at the aldehyde stage. The reaction conditions that hydrolyze the first chlorine atom often lead to the complete hydrolysis to the more stable carboxylic acid.[8] While methods using reagents like silver nitrate can facilitate this transformation for some substrates, the stability of the intermediates and the harsh conditions required often lead to a mixture of products and low yields of the desired aldehyde.

Experimental Protocol (Hypothetical)

This protocol is conceptual, as stopping the hydrolysis at the aldehyde stage is highly challenging and specific conditions for this substrate are not well-documented.

  • Suspend 3,5-dichloro-2-(trichloromethyl)pyridine (1.0 eq) in concentrated sulfuric acid.

  • Heat the mixture carefully to a controlled temperature (e.g., 50-70 °C) while monitoring for the initial signs of hydrolysis.

  • After a short reaction time, pour the mixture onto crushed ice to quench the reaction.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

  • Wash the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purification would likely require extensive chromatography to separate the aldehyde from the starting material and the over-hydrolyzed carboxylic acid.

Assessment
  • Advantages: Utilizes a precursor that can be synthesized from a cheap starting material (2-picoline).

  • Disadvantages: The synthesis of the trichloromethyl intermediate is non-trivial and uses hazardous reagents. The crucial hydrolysis step is very difficult to control, with a high propensity for over-reaction to the carboxylic acid, leading to low yields and difficult purification.

Route 3: Reduction of 3,5-Dichloro-2-cyanopyridine (Recommended)

This modern and highly efficient route utilizes the partial reduction of a nitrile to an aldehyde using a sterically hindered and electrophilic hydride reagent, Diisobutylaluminum Hydride (DIBAL-H). This method is widely regarded for its reliability and high yields in converting nitriles and esters to aldehydes.[9][10][11]

Reaction Pathway

Caption: Route 3: DIBAL-H Reduction of 3,5-Dichloro-2-cyanopyridine.

Mechanistic Rationale and Causality

The success of this route lies in the precise control offered by DIBAL-H at low temperatures.[11]

  • Coordination: As a Lewis acid, the aluminum atom in DIBAL-H coordinates to the Lewis basic nitrile nitrogen.

  • Hydride Transfer: This is followed by the transfer of a hydride ion to the nitrile carbon, forming a stable N-aluminated imine intermediate.

  • Low-Temperature Stability: At -78 °C, this tetrahedral intermediate is stable and does not undergo further reduction.[9][11] This is the key to selectivity; warming the reaction prematurely or adding excess DIBAL-H would lead to the formation of the primary amine.

  • Hydrolysis: Quenching the reaction with water or a mild acid hydrolyzes the imine intermediate to furnish the final aldehyde product.[10]

The starting material, 3,5-dichloro-2-cyanopyridine, is commercially available, making this route highly practical.[12][13][14]

Detailed Experimental Protocol

This protocol is a robust, self-validating system for the synthesis of the target aldehyde.

DIBAL_Workflow setup Setup Flame-dried flask under N₂ Dissolve nitrile in anhydrous Toluene cool Cooling Cool solution to -78 °C (Dry ice/Acetone bath) setup->cool add DIBAL-H Addition Add DIBAL-H (1.1 eq) dropwise Maintain T < -75 °C cool->add react Reaction Stir at -78 °C for 2-3 h Monitor by TLC add->react quench Quench Slowly add Methanol at -78 °C (destroys excess DIBAL-H) react->quench workup Aqueous Workup Add Rochelle's salt solution Warm to RT, stir until clear quench->workup extract Extraction Separate layers Extract aqueous with EtOAc (3x) workup->extract purify Purification Combine organics, dry (Na₂SO₄) Concentrate & Purify via Chromatography extract->purify

Caption: Experimental Workflow for DIBAL-H Reduction.

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3,5-dichloro-2-cyanopyridine (5.00 g, 28.9 mmol, 1.0 eq). Add 100 mL of anhydrous toluene via cannula.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add DIBAL-H (1.0 M solution in hexanes, 31.8 mL, 31.8 mmol, 1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -75 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction's progress by taking aliquots and analyzing them by TLC (staining with 2,4-dinitrophenylhydrazine is effective for visualizing the aldehyde product).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding 10 mL of methanol dropwise at -78 °C. A vigorous gas evolution will be observed.

  • Work-up: Remove the cooling bath and allow the mixture to warm to 0 °C. Add 50 mL of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours until the two layers become clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield this compound.

Assessment
  • Advantages: High yield and selectivity, reliable and reproducible, mild reaction conditions for the key step, and utilizes a readily available starting material. The procedure is well-established in organic synthesis.

  • Disadvantages: DIBAL-H is pyrophoric and must be handled with care under an inert atmosphere. The requirement for cryogenic temperatures (-78 °C) can be a challenge for very large-scale industrial production, though it is routine in lab and pilot-plant scales.

Comparative Data Summary

The following table provides a semi-quantitative comparison of the three synthetic routes. Data for Routes 1 and 2 are estimated based on literature precedents for analogous, more reactive systems and known chemical principles.

ParameterRoute 1: OxidationRoute 2: HydrolysisRoute 3: Reduction (Recommended)
Starting Material 3,5-Dichloro-2-methylpyridine3,5-Dichloro-2-(trichloromethyl)pyridine3,5-Dichloro-2-cyanopyridine
Key Reagents Selenium Dioxide (SeO₂)Strong Acid (e.g., H₂SO₄)DIBAL-H
Plausible Yield <10% (Estimated)<20% (Estimated)>85% (Typical)
Reaction Conditions High Temp (Reflux)Harsh (Conc. Acid, Heat)Cryogenic (-78 °C)
Reagent Hazards SeO₂: Highly ToxicConc. H₂SO₄: CorrosiveDIBAL-H: Pyrophoric
Selectivity Issues Over-oxidation, No reactionOver-hydrolysis to acidHigh (with temp. control)
Ease of Purification Difficult (low conversion)Very Difficult (mixture)Straightforward (Chromatography)
Overall Viability LowVery LowHigh

Conclusion and Recommendation

Based on a thorough analysis of synthetic feasibility, reagent efficacy, and procedural robustness, the reduction of 3,5-dichloro-2-cyanopyridine using DIBAL-H (Route 3) is the unequivocally recommended method for the preparation of this compound. This route offers superior yields, excellent control over selectivity, and relies on a well-established and reproducible transformation.

While the oxidation of the corresponding picoline (Route 1) and hydrolysis of the trichloromethyl derivative (Route 2) are theoretically plausible, they are fraught with significant and predictable challenges. The electronic deactivation of the substrate severely hampers the oxidation pathway, while the lack of control in the hydrolysis step makes the isolation of the aldehyde product in acceptable yields highly improbable. For researchers, scientists, and drug development professionals requiring reliable access to this compound, the nitrile reduction pathway represents the most efficient, predictable, and scalable strategy.

References

The 3,5-Dichlorophenyl Scaffold: A Comparative Guide to In-Vitro and In-Vivo Evaluation of Emerging Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of chemical scaffolds, halogenated phenyl rings, particularly those with a dichlorinated substitution pattern, have garnered significant attention for their potential to impart favorable pharmacological properties. This guide provides an in-depth, comparative analysis of the preclinical testing methodologies for drug candidates derived from the 3,5-dichlorophenyl scaffold. We will dissect the experimental choices, from initial in-vitro cytotoxicity screenings to more complex in-vivo models, using representative molecules to illustrate the journey from laboratory bench to potential clinical application.

The 3,5-Dichlorophenyl Moiety: A Privileged Scaffold in Drug Discovery

The 3,5-dichlorophenyl group is a recurring motif in a variety of biologically active compounds. The presence of two chlorine atoms on the phenyl ring can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This substitution pattern can lead to enhanced potency and a modified pharmacokinetic profile compared to non-halogenated analogs. Our focus will be on two promising classes of compounds that incorporate this scaffold: the thiazolidinediones and the pyrrolidine-3-carboxylic acid derivatives, which have shown potential as cytotoxic and antimicrobial agents, respectively.

In-Vitro Evaluation: The First Gauntlet for Drug Candidates

The initial assessment of any new chemical entity involves a battery of in-vitro tests designed to evaluate its biological activity and potential toxicity. These assays are crucial for go/no-go decisions in the early stages of drug development.

Cytotoxicity and Anticancer Activity Assessment

A primary concern for any new compound is its effect on cell viability. For potential anticancer agents, selective cytotoxicity towards cancer cells is the desired outcome.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Culture: Human cancer cell lines (e.g., A549 human pulmonary cancer cells) and normal cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds, such as 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 (half-maximal inhibitory concentration) is determined.

Data Presentation: Cytotoxicity of 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

CompoundTarget Cell LineIC50 (µg/mL)[1]
5-fluorobenzimidazole derivativeA549 (Human Pulmonary Cancer)16[1]
Vancomycin-intermediate S. aureus16[1]
C. auris16[1]

Causality Behind Experimental Choices: The use of both cancer and normal cell lines is critical to assess the therapeutic index of a compound. A promising anticancer drug candidate should exhibit potent cytotoxicity against cancer cells while showing minimal toxicity to normal cells. The A549 cell line is a standard model for lung cancer research.

Antimicrobial Activity Screening

For compounds being investigated as potential antibiotics, their ability to inhibit the growth of pathogenic microorganisms is the primary endpoint.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation: Bacterial or fungal strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Candida auris) are cultured to a specific density in a suitable broth medium.[1]

  • Compound Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Antimicrobial Activity of 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

CompoundMicroorganismMIC (µg/mL)[1]
Compound 14Vancomycin-intermediate S. aureusPromising activity[1]
Compound 24bVancomycin-intermediate S. aureusPromising activity[1]
Unspecified DerivativeC. auris16[1]

Authoritative Grounding: The protocols for antimicrobial susceptibility testing are standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data across different laboratories.

In-Vivo Evaluation: Assessing Performance in a Whole Organism

Promising results from in-vitro studies pave the way for in-vivo testing, which provides a more comprehensive understanding of a drug's efficacy, pharmacokinetics, and safety in a living organism.

Hepatotoxicity Model for Thiazolidinedione Derivatives

The in-vivo hepatotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) has been investigated in rat models.[2]

Experimental Workflow: In-Vivo Hepatotoxicity Study

G A Animal Acclimatization (e.g., Sprague-Dawley rats) B Compound Administration (e.g., oral gavage of DCPT) A->B C Monitoring (Clinical signs, body weight) B->C D Blood Collection (Serum biochemistry analysis) C->D E Tissue Harvesting (Liver for histopathology) C->E F Data Analysis (Statistical comparison to control group) D->F E->F

Caption: Workflow for an in-vivo hepatotoxicity study.

Key Endpoints and Their Significance:

  • Serum Biochemistry: Measurement of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the blood. Elevated levels are indicative of liver damage.

  • Histopathology: Microscopic examination of liver tissue sections to identify cellular changes, such as necrosis, inflammation, and steatosis.

Trustworthiness of the Protocol: This protocol is a self-validating system. The correlation between elevated serum liver enzymes and observable histopathological changes provides strong evidence of compound-induced hepatotoxicity.

Xenograft Models for Anticancer Efficacy

To evaluate the in-vivo anticancer activity of a drug candidate, human tumor xenograft models in immunocompromised mice are commonly employed.

Experimental Workflow: Xenograft Tumor Model

G A Implantation of Human Cancer Cells (e.g., A549) into Immunocompromised Mice B Tumor Growth to a Palpable Size A->B C Randomization of Mice into Control and Treatment Groups B->C D Drug Administration (e.g., intravenous, oral) C->D E Tumor Volume Measurement (Regularly with calipers) D->E F Endpoint (e.g., specific tumor size, study duration) E->F G Tissue Collection (Tumor, organs for analysis) F->G

Caption: Workflow for a xenograft tumor efficacy study.

Data Presentation: Hypothetical In-Vivo Efficacy Data

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1500-
Compound X (10 mg/kg)75050
Positive Control (e.g., Doxorubicin)45070

Comparative Analysis and Future Directions

The in-vitro and in-vivo testing paradigms for different classes of compounds derived from the 3,5-dichlorophenyl scaffold share common principles but are tailored to their specific therapeutic indications. For cytotoxic agents like the thiazolidinediones, early assessment of hepatotoxicity is critical, as this has been a known liability for this class of compounds.[2] For antimicrobial candidates, the focus is on achieving a high therapeutic index against a broad spectrum of pathogens, including drug-resistant strains.[1]

Future research in this area should focus on elucidating the precise mechanisms of action of these compounds. For the anticancer derivatives, investigating their effects on cell cycle progression and apoptosis pathways would be a logical next step. For the antimicrobial agents, identifying their specific cellular targets will be crucial for understanding their spectrum of activity and potential for resistance development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3,5-Dichloropicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this comes the profound responsibility of ensuring that every stage of the chemical lifecycle, including disposal, is managed with scientific rigor and an unwavering commitment to safety and environmental stewardship. 3,5-Dichloropicolinaldehyde, a halogenated aromatic aldehyde, is a compound that demands such meticulous handling due to its potential hazards.

This guide provides an in-depth, procedural framework for the proper disposal of this compound. Moving beyond a simple checklist, it delves into the causality behind each procedural step, grounding every recommendation in established safety protocols and regulatory standards. Our objective is to empower your laboratory team with the knowledge to manage this chemical waste stream confidently, safely, and in full compliance.

Hazard Profile and Immediate Safety Precautions

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound must always be consulted, its classification as a chlorinated aromatic aldehyde allows us to infer a likely hazard profile based on analogous compounds.[1]

Anticipated Hazards of this compound:

Hazard CategoryDescriptionRationale and Source
Skin Irritation Causes skin irritation. Prolonged contact may lead to redness and discomfort.Based on data for similar dichlorinated aldehydes which are known skin irritants.[1]
Eye Irritation Causes serious eye irritation or damage. Direct contact can result in significant injury.A common characteristic of aldehydes and chlorinated aromatic compounds.[1]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or vapor.Typical for aldehydes, which can be irritating to the mucous membranes of the respiratory tract.[1]
Aquatic Toxicity Toxic to aquatic life, potentially with long-lasting effects.Halogenated organic compounds are often persistent in the environment and exhibit aquatic toxicity.
Essential Personal Protective Equipment (PPE)

Given these potential hazards, a stringent PPE protocol is non-negotiable. All handling and disposal activities must be conducted inside a certified chemical fume hood.

Protection TypeSpecificationJustification
Eye Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is required if there is a splash risk.Protects against accidental splashes and contact with airborne particulates.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Vitro). Gloves must be inspected for integrity before each use.Prevents skin contact and irritation. The choice of material should be confirmed against the manufacturer's SDS for breakthrough time.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup or in poorly ventilated areas.Protects against inhalation of irritating dust or vapors.[2]
Protective Clothing A flame-resistant lab coat, closed-toe shoes, and long pants are mandatory to minimize skin exposure.Provides a barrier against accidental spills and contamination.

Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with accurate waste characterization. This compound is a halogenated organic compound . This classification is the single most important factor determining its disposal pathway. Under no circumstances should this chemical or materials contaminated with it be disposed of down the sanitary sewer or in regular municipal trash.[3][4]

Regulatory Framework: EPA RCRA Classification

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] As a chlorinated compound, waste containing this compound falls into the category of F-listed wastes , which are wastes from non-specific sources.[6][7]

RCRA Waste CodeDescriptionRelevance to this compound
F002 Spent halogenated solvents.Applicable if solvents like methylene chloride are used to rinse containers or clean spills.[8]
F024 / F025 Wastes from the production of chlorinated aliphatic hydrocarbons.While this specific compound is aromatic, waste streams containing halogenated organics are treated similarly due to the challenges of their disposal.[9][10]

The key takeaway is that this waste is regulated and must be managed by a licensed hazardous waste disposal facility. The most common and effective disposal method for such compounds is high-temperature incineration .[3][11]

Segregation Workflow

Segregating hazardous waste at the source is essential to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[12] Mixing halogenated waste with non-halogenated waste streams unnecessarily increases the volume of the more expensive waste stream.

Caption: Decision workflow for segregating waste contaminated with this compound.

Step-by-Step Disposal Procedures

Adherence to a systematic procedure is crucial for safety and compliance.

Procedure 1: Disposal of Unused or Expired Product
  • Do Not Attempt to Neutralize: Do not try to chemically treat the aldehyde in the lab. In-house treatment of hazardous waste requires complex permits and can create unforeseen hazards.

  • Container Integrity: Ensure the original container is in good condition, tightly sealed, and free of external contamination. If the container is compromised, perform an overpack into a larger, compatible container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound".

  • Accumulation: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[4] The SAA must have secondary containment to capture any potential leaks.

  • Pickup Request: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

Procedure 2: Disposal of Contaminated Solid Waste

This category includes items such as gloves, weighing papers, pipette tips, and contaminated silica gel.

  • Designated Container: Collect all solid waste contaminated with this compound in a dedicated, leak-proof container lined with a heavy-duty plastic bag.

  • Labeling: The container must be clearly labeled "Hazardous Waste - Halogenated Organic Solids" and list "this compound" as a primary constituent.

  • Closure: Keep the container closed at all times except when adding waste.[12]

  • Storage and Pickup: Store in the SAA and arrange for pickup through your EHS office once the container is full (do not overfill).

Procedure 3: Disposal of Contaminated Liquid Waste

This includes reaction residues, mother liquors, and solvent rinses from cleaning contaminated glassware.

  • Designated Carboy: Use a dedicated, chemically-resistant (e.g., HDPE) carboy or solvent can designated for "Halogenated Organic Liquid Waste".[3]

  • Incompatibility Check: CRITICAL STEP. Never mix halogenated waste with incompatible chemicals. Avoid mixing with strong acids, bases, or oxidizing agents, which can cause violent reactions.[13][14][15] Consult an incompatibility chart and the SDS for all waste constituents.

  • Labeling and Log: The carboy must be labeled "Hazardous Waste - Halogenated Organic Liquids". Maintain a log sheet attached to the carboy to record the addition of all components and their approximate volumes.

  • Closure and Storage: The carboy must be kept tightly sealed and stored in secondary containment within the SAA.

  • Pickup: Request a pickup from EHS when the carboy is no more than 90% full to allow for vapor expansion.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to mitigate exposure and environmental release.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity. If the spill is outside a hood, ventilate the area if it is safe to do so.

  • Assess and Don PPE: For a small, manageable spill, trained personnel may proceed with cleanup. Don all required PPE as detailed in Section 1.

  • Containment:

    • For Solid Spills: Gently cover the spill with an absorbent material to prevent dust generation. Carefully sweep the material into a hazardous waste container. Do not use a standard vacuum cleaner.

    • For Liquid Spills: Surround the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Work from the outside in to absorb the liquid.

  • Collection: Place all contaminated absorbent material and cleanup supplies (e.g., contaminated gloves) into a designated container for halogenated solid waste.[4]

  • Decontamination: Clean the spill surface with a solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials, including wipes and rinsate, must be collected and disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.

The Final Disposal Pathway

The journey of the hazardous waste container does not end at the laboratory loading dock. Understanding the final disposition reinforces the importance of meticulous segregation and labeling.

DisposalLifecycle lab 1. Laboratory Generation & Segregation saa 2. Satellite Accumulation Area (SAA) lab->saa ehs 3. EHS Collection & Consolidation saa->ehs transport 4. Manifested Transport ehs->transport tsdf 5. Licensed Disposal Facility (TSDF) transport->tsdf incineration 6. High-Temperature Incineration tsdf->incineration

Caption: The complete lifecycle of this compound waste from lab to final disposal.

By following these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always remember that your institution's EHS department is your primary resource for specific guidance and support.

References

Critical Safety Protocol: Handling and Disposal of 3,5-Dichloropicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification & Immediate Risk Assessment

3,5-Dichloropicolinaldehyde is a hazardous substance that demands strict adherence to safety protocols. Based on analog data, it is classified as a significant irritant to the skin, eyes, and respiratory system.[2] The primary routes of exposure are inhalation of the solid dust/aerosol, direct skin contact, and eye contact.

  • Signal Word: Warning[1]

  • Primary Hazards:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Target Organs: Respiratory System[1]

The causality behind these hazards lies in the reactive nature of the aldehyde functional group and the properties of the chlorinated pyridine ring. Upon contact with mucous membranes (eyes, respiratory tract) or skin, the compound can cause localized inflammation, discomfort, and potential tissue damage. The fine, solid nature of the compound increases the risk of aerosolization, making respiratory protection a non-negotiable aspect of safe handling.[3]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to establish a reliable barrier between the researcher and the chemical. Do not handle this compound without the full ensemble described below. The selection of PPE is not merely a checklist; it is a self-validating system designed to prevent exposure through all potential routes.

PPE Specification Summary
Protection TypeMinimum SpecificationRationale & Field Insights
Respiratory NIOSH-approved N95 respirator (or equivalent)Required for all solid transfers. The primary risk is inhaling fine particulate matter, which can cause acute respiratory irritation.[1] For procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) should be considered.
Eye & Face Chemical safety goggles with side shields (ANSI Z87.1 rated) and a full-face shieldGoggles are mandatory; face shield is required when handling >5g. Aldehydes can cause severe eye irritation.[2] Goggles prevent ingress from the sides, while the face shield protects against unexpected splashes during solution transfers or spill events.[3]
Hand Double-gloving: Nitrile gloves (minimum 4 mil thickness)Double-gloving is essential. This practice protects against minor tears or pinholes in the outer glove and allows for safe removal of the contaminated outer layer without compromising the inner glove. Inspect gloves for any signs of degradation before and during use.[3]
Body Chemical-resistant lab coat (fully buttoned) and long pantsA lab coat provides a primary barrier against incidental contact. Ensure it is fully fastened to protect the torso. Open-toed shoes are strictly prohibited.
Footwear Closed-toe shoesPrevents exposure from dropped materials or small spills.

Safe Handling & Operations Protocol

All operations involving this compound must be performed within a certified chemical fume hood to manage vapor and particulate exposure.[3][4]

Step-by-Step Handling Procedure
  • Preparation & Pre-Operation Check:

    • Ensure the chemical fume hood is operational and the sash is at the certified working height.

    • Confirm that a safety shower and eyewash station are accessible and unobstructed.[5]

    • Prepare all necessary labware, solvents, and quenching agents before bringing the chemical into the hood.

    • Designate a specific area within the hood for the handling of this compound.

  • Donning PPE:

    • Put on all required PPE as detailed in the table above. The lab coat should be donned first, followed by safety goggles, inner gloves, respirator, face shield (if required), and finally, outer gloves.

  • Weighing & Transfer (Solid):

    • Perform all weighing operations within the fume hood or in a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the material from a height.[3]

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution & Reaction:

    • When dissolving the solid, add the solvent slowly to the solid to minimize splashing.

    • If the reaction is exothermic, ensure adequate cooling is in place before starting any additions.

    • Keep the reaction vessel covered or equipped with a condenser to contain any vapors.

  • Post-Procedure & Decontamination:

    • Quench any residual reactive material in the flask using an appropriate and validated procedure.

    • Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical. The first rinse should be collected as hazardous waste.[6]

    • Wipe down the work surface in the fume hood with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[7]

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation cluster_exec 2. Execution (In Fume Hood) cluster_post 3. Post-Handling cluster_emer 4. Emergency Paths prep_hood Verify Fume Hood Operation prep_ppe Assemble All Required PPE prep_hood->prep_ppe prep_equip Prepare Equipment & Reagents prep_ppe->prep_equip exec_don Don Full PPE Ensemble prep_equip->exec_don exec_weigh Weigh/Transfer Solid exec_don->exec_weigh exec_react Perform Reaction/Procedure exec_weigh->exec_react emer_spill Execute Spill Protocol exec_weigh->emer_spill post_decon Decontaminate Glassware exec_react->post_decon emer_exposure Execute First Aid Protocol exec_react->emer_exposure post_clean Clean Work Area post_decon->post_clean post_dispose Segregate Hazardous Waste post_clean->post_dispose post_doff Doff PPE Correctly post_dispose->post_doff

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Spill Response
  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Do not attempt to clean a large spill alone.

  • Ventilate: Ensure the fume hood is drawing air.

  • Assess & Equip: For a small, manageable spill (<5g) within a fume hood, proceed with cleanup only if you are trained and equipped with the proper PPE (including respiratory protection).

  • Contain & Clean: Cover the spill with an inert absorbent material like vermiculite or sand to prevent further aerosolization.[7] Carefully sweep the material into a designated, labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area as described in the handling protocol.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15 minutes, using soap if available. Seek medical attention if irritation develops or persists.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed.[3] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[2] If breathing is difficult or symptoms like coughing or dizziness persist, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3] Seek immediate medical attention.

Decontamination & Waste Disposal Plan

Improper disposal is a serious breach of safety and environmental regulations. All materials contaminated with this compound must be treated as hazardous waste.[7]

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solids (unused chemical, spill cleanup materials, contaminated filter paper, etc.) in a clearly labeled, sealed, and chemically compatible container.[7] The label must read "Hazardous Waste" and list the chemical contents.

    • Liquid Waste: Collect all contaminated liquids (reaction residues, initial rinses of glassware) in a separate, labeled hazardous waste container for halogenated organic waste.[7]

    • Empty Containers: The primary container must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[6] After rinsing and air-drying, deface the label and dispose of the container according to your institution's policy.

  • Storage:

    • Store waste containers in a designated satellite accumulation area. Keep containers closed at all times except when adding waste.[7]

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[7] The preferred method of final disposal for chlorinated organic compounds is high-temperature incineration.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloropicolinaldehyde
Reactant of Route 2
3,5-Dichloropicolinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.